1,2-Azaborine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C4H4BN |
|---|---|
Molecular Weight |
76.89 g/mol |
IUPAC Name |
azaborinine |
InChI |
InChI=1S/C4H4BN/c1-2-4-6-5-3-1/h1-4H |
InChI Key |
KCQLSIKUOYWBAO-UHFFFAOYSA-N |
Canonical SMILES |
B1=NC=CC=C1 |
Synonyms |
1,2-azaborine 1,2-dihydro-1,2-azaborine |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis of 1,2-Azaborines: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of 1,2-azaborine synthesis is a compelling narrative of chemical ingenuity, spanning from early, high-temperature methodologies to the sophisticated, mild, and modular techniques of the modern era. This guide provides an in-depth exploration of the key milestones, experimental protocols, and quantitative data that define the history of this unique heterocyclic scaffold, a promising benzene isostere in medicinal chemistry and materials science.
Early Explorations: The Dawn of this compound Chemistry
The story of monocyclic 1,2-azaborines begins in the early 1960s with the pioneering work of Dewar and White. These initial syntheses, while groundbreaking, often required harsh reaction conditions and offered limited scope.
In 1962, Dewar and Marr reported the first synthesis of a monocyclic azaborine.[1] Their approach involved the reduction of a nitrothiophene derivative followed by condensation and subsequent desulfurization with Raney nickel at high temperatures.[2] Shortly after, in 1963, White reported a synthesis of a less substituted this compound via the dehydrogenation of a saturated precursor using a palladium catalyst.[1] These early methods, while foundational, were hampered by their reliance on extreme temperatures and the limited availability of starting materials.[2]
The Ring-Closing Metathesis Revolution: A Paradigm Shift
The turn of the 21st century marked a significant turning point in this compound synthesis with the introduction of ring-closing metathesis (RCM) by Ashe and coworkers in 2000.[1] This milder and more efficient approach sparked renewed interest in the field.[2] The Ashe group developed a protocol involving the ring-closing metathesis of allyl aminoboranes using Grubbs' catalyst, followed by an oxidation step to yield the aromatic this compound.[1][2] This methodology provided a reliable route to a variety of this compound derivatives in high yields.[1]
Building upon this work, the Liu group extended the RCM strategy to synthesize 1,2-azaborines with various substituents at the boron atom.[2] They developed a one-pot, two-step sequence of RCM followed by oxidation, which improved the isolated yield compared to methods requiring the isolation of the intermediate.[3]
Modern Modular Approaches: Expanding the Chemical Space
More recently, a focus on modularity and efficiency has led to the development of novel synthetic strategies that allow for the construction of multi-substituted 1,2-azaborines from simple, readily available starting materials. A significant advancement in this area is the use of a ring-opening/6π-electrocyclization cascade. This method, which can be performed as a one-pot reaction, involves the reaction of cyclopropyl imines or ketones with dibromoboranes.[4][5][6][7] This approach is highly versatile, scalable, and tolerates a wide range of functional groups, opening up new avenues for the synthesis of diverse this compound libraries for applications in drug discovery and materials science.[4][5][6][7]
Key Synthetic Strategies: A Visual Overview
The evolution of this compound synthesis can be visualized through the progression of its core synthetic strategies.
Caption: Evolution of this compound Synthetic Strategies.
Quantitative Data Summary
The following tables summarize key quantitative data for representative this compound synthesis methods, allowing for a direct comparison of their efficiencies and conditions.
| Method | Starting Materials | Key Reagents | Temperature (°C) | Yield (%) | Reference |
| Dewar & Marr (1962) | Nitrothiophene derivative, Phenyl dichloroborane | Sn, HCl, Raney Nickel | High (not specified) | Not specified | [1] |
| White (1963) | Saturated BN-heterocycle | Palladium catalyst | High (not specified) | Not specified | [1] |
| Ashe RCM (2000) | Allyltributyltin, BCl₃, Allylethylamine | Grubbs' Catalyst, DDQ | 35 | 86 | [1][2] |
| Liu RCM/Oxidation | N-allyl-N-TBS-B-allyl chloride adduct | Grubbs' Catalyst, Pd/C | RT to 100 | 52 (over two steps) | [3] |
| Modular Ring-Opening | Cyclopropyl imine, Dibromoborane | ZnBr₂, DBU | 60-80 | up to 84 | [4][5] |
| Compound | Synthesis Method | ¹H NMR (δ, ppm) | ¹¹B NMR (δ, ppm) | Reference |
| N-TBS-B-Cl-1,2-azaborine | RCM/Oxidation | Not specified in detail | ~30-40 (broad) | [3] |
| N-H-B-ethyl-1,2-azaborine | Functionalization | Not specified in detail | Not specified in detail | [3] |
| 1,2,6-trisubstituted 1,2-azaborines | Modular Ring-Opening | Aromatic region (7-8) | ~30-35 | [5][8] |
| Parent this compound | Deprotection | 5.8-7.7 | 33.2 (d, J = 109 Hz) | [2][8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of 1,2-azaborines.
Protocol 1: Synthesis of N-TBS-B-Cl-1,2-azaborine via Ring-Closing Metathesis and Oxidation (Liu Group Methodology)[3]
Step 1: Preparation of N-allyl-N-TBS-B-allyl chloride adduct
-
In a nitrogen-filled glove box, add triallylborane (6.70 g, 50.0 mmol) to an oven-dried 1 L round-bottom flask equipped with a stir bar.
-
Add 250 mL of dichloromethane and seal the flask with a rubber septum.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of N-(tert-butyldimethylsilyl)allylamine (8.57 g, 50.0 mmol) in 50 mL of dichloromethane via a syringe pump over 1 hour.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Monitor the reaction by ¹¹B NMR until the starting material peak disappears and the product peak appears.
-
Cool the reaction to -30 °C and add HCl solution (2.0 M in Et₂O, 25.0 mmol) dropwise.
-
Stir for 1 hour while allowing the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
Step 2: One-pot Ring-Closing Metathesis and Oxidation
-
In a glove box, dissolve the crude N-allyl-N-TBS-B-allyl chloride adduct (assuming 50.0 mmol) in 500 mL of toluene in an oven-dried 1 L round-bottom flask with a stir bar.
-
Add Grubbs' first-generation catalyst (2.06 g, 2.50 mmol).
-
Heat the reaction mixture at 80 °C for 16 hours.
-
Cool the reaction to room temperature and add palladium on carbon (10 wt% Pd, 3.5 g, 3.3 mmol).
-
Heat the mixture at 100 °C for 48 hours, monitoring the reaction by ¹¹B NMR.
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite.
-
Wash the Celite pad with toluene.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain N-TBS-B-Cl-1,2-azaborine as a colorless liquid.
Protocol 2: Modular Synthesis of a 1,2,6-Trisubstituted this compound (Dong and Liu Groups Methodology)[4][5]
-
In a nitrogen-filled glove box, charge an oven-dried 4-mL vial with the corresponding cyclopropyl imine (0.2 mmol, 1 equiv.) and ZnBr₂ (4.5 mg, 0.02 mmol, 10 mol%).
-
Add dry chlorobenzene (1 mL).
-
Add the dibromoborane (0.22 mmol, 1.1 equiv.).
-
Tightly seal the vial and stir the mixture on a preheated pie-block at 60-80 °C for 4 hours.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (90 μL, 0.6 mmol, 3 equiv.).
-
Continue stirring at the same temperature for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and pass it through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1,2,6-trisubstituted this compound.
Signaling Pathways and Experimental Workflows
The synthesis of 1,2-azaborines can be depicted as a series of interconnected chemical transformations.
Caption: Workflow for Ring-Closing Metathesis based this compound Synthesis.
Caption: Pathway for the Modular Synthesis of 1,2-Azaborines.
References
- 1. N-Functionalization of 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,2-Azaborines and the Preparation of Their Protein Complexes with T4 Lysozyme Mutants [jove.com]
- 4. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
The Discovery and Synthesis of Monocyclic 1,2-Azaborines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Monocyclic 1,2-azaborines, aromatic six-membered heterocycles in which a carbon-carbon double bond is replaced by an isoelectronic boron-nitrogen single bond, have emerged as a fascinating class of benzene isosteres. Their unique electronic and structural properties have garnered significant interest, particularly in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery and evolution of synthetic methodologies for monocyclic 1,2-azaborines, complete with detailed experimental protocols, quantitative data, and visual workflows to aid in their practical application.
Introduction: The Dawn of Boron-Nitrogen Heterocycles
The theoretical concept of replacing a C=C unit with a B-N unit in aromatic systems dates back to the mid-20th century. However, it was the pioneering work of M. J. S. Dewar and colleagues in the late 1950s and early 1960s that laid the experimental foundation for this field.[1] The first synthesis of a monocyclic 1,2-azaborine derivative was reported by Dewar and Marr in 1962, a landmark achievement that opened the door to a new class of aromatic compounds.[2] These early methods, often requiring harsh reaction conditions, have been refined and largely superseded by more efficient and versatile strategies, sparking a renaissance in azaborine chemistry in the 21st century.[1]
This guide will detail the key synthetic milestones in the development of monocyclic 1,2-azaborines, from the early foundational work to the state-of-the-art modular approaches that allow for the synthesis of diverse and highly functionalized derivatives.
Key Synthetic Strategies for Monocyclic 1,2-Azaborines
The synthesis of monocyclic 1,2-azaborines has evolved significantly over the past six decades. The following sections provide a detailed overview of the seminal synthetic methods, including experimental protocols and representative data.
The Pioneering Dewar Synthesis (1962)
The first synthesis of a monocyclic this compound by Dewar and Marr utilized a desulfurization strategy starting from a borazarothiophene derivative. This method, while groundbreaking, was limited in scope and required forcing conditions.
Experimental Protocol: Synthesis of 2,3-diphenyl-6-(2-carbomethoxy-ethyl)-2,1-azaborine
-
Step 1: Reduction and Condensation. Methyl 2-styryl-3-nitrothiophene-5-carboxylate is reduced using tin and hydrochloric acid. The resulting product is then condensed with phenyl dichlorobornite to yield 2-carbomethoxy-5,6-diphenyl-5,4-borazarothiophene.[2]
-
Step 2: Desulfurization. The 5,4-borazarothiophene derivative is treated with Raney nickel to effect desulfurization, yielding the desired monocyclic this compound.[2]
The Ashe Ring-Closing Metathesis (RCM) Approach (2000)
A major breakthrough in the synthesis of monocyclic 1,2-azaborines was achieved by Ashe and coworkers in 2000. They developed a mild and efficient route based on the ring-closing metathesis (RCM) of allyl aminoboranes using a Grubbs catalyst.[3] This strategy significantly broadened the accessibility and functionalization potential of the this compound core.
Experimental Protocol: Synthesis of 1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine via RCM
-
Step 1: Synthesis of the Diallyl Aminoborane Precursor. Allyltributyltin is reacted with boron trichloride to generate allylboron dichloride in situ. This is followed by condensation with an appropriate diallylamine (e.g., N-ethyldiallylamine) to produce the bisallyl aminoborane precursor.
-
Step 2: Ring-Closing Metathesis. The diallyl aminoborane is treated with a Grubbs catalyst (e.g., first-generation Grubbs catalyst) to induce ring-closing metathesis, forming the corresponding 1,2,3,6-tetrahydro-1,2-azaborine.
-
Step 3: Aromatization. The resulting dihydro-1,2-azaborine is aromatized via oxidation, often using a palladium catalyst (e.g., palladium on carbon), to yield the final this compound product.
A generalized workflow for the Ashe RCM synthesis is depicted below:
Caption: Ashe's Ring-Closing Metathesis (RCM) strategy for this compound synthesis.
Synthesis of the Parent 1,2-Dihydro-1,2-azaborine (Liu, 2009)
The isolation of the parent, unsubstituted 1,2-dihydro-1,2-azaborine by Liu and coworkers in 2009 was another pivotal moment in the field. This achievement provided a fundamental building block for further derivatization and physical studies. Their approach utilized a protecting group strategy coupled with the RCM methodology.
Experimental Protocol: Synthesis of 1,2-Dihydro-1,2-azaborine
-
Step 1: Precursor Synthesis. Triallylborane is used as a more atom-economical and environmentally friendly starting material compared to allyltin reagents. It is reacted with N-allyl-N-(tert-butyldimethylsilyl)amine (N-allyl-N-TBS-amine) to form the necessary precursor for RCM.
-
Step 2: Ring-Closing Metathesis and Oxidation. A one-pot, two-step sequence involving RCM followed by oxidation with palladium on carbon (Pd/C) is employed to form N-TBS-B-Cl-1,2-azaborine.[4]
-
Step 3: Reduction and Deprotection. The B-Cl bond is reduced to a B-H bond using a hydride source (e.g., superhydride). Subsequent removal of the TBS protecting group from the nitrogen atom affords the parent 1,2-dihydro-1,2-azaborine.
Modular Synthesis via Ring-Opening BN-Isostere Benzannulation (Lyu, Dong, et al., 2024)
Recently, a highly modular and efficient synthesis of multi-substituted 1,2-azaborines from readily available cyclopropyl imines/ketones and dibromoboranes has been developed.[5] This redox-neutral method operates under relatively mild conditions and exhibits a broad substrate scope, making it a powerful tool for generating diverse this compound libraries.
Experimental Protocol: General Procedure for Monocyclic this compound Synthesis from Imine
-
In a nitrogen-filled glovebox, an oven-dried 4-mL vial is charged with the imine (0.2 mmol, 1 equiv.) and ZnBr₂ (4.5 mg, 0.02 mmol, 10 mol%).
-
Dry chlorobenzene (1 mL) is added, followed by the dibromoborane (0.22 mmol, 1.1 equiv.).
-
The vial is tightly sealed and stirred on a preheated plate at 60 °C or 80 °C for 4 hours.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (90 μL, 0.6 mmol, 3 equiv.) is then added, and the reaction mixture is stirred at the same temperature for 24 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, washed with ethyl acetate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to afford the this compound.[5]
The logical flow of this modular synthesis is illustrated in the following diagram:
Caption: Modular synthesis of 1,2-azaborines via a ring-opening/benzannulation cascade.
Quantitative Data on this compound Synthesis
The following tables summarize representative quantitative data for the modular synthesis of 1,2-azaborines, highlighting the method's versatility.
Table 1: Substrate Scope and Yields for the Modular Synthesis of 1,2,6-Trisubstituted 1,2-Azaborines
| Entry | R¹ (on Imine) | R² (on Borane) | R³ (on Imine N) | Product | Yield (%) |
| 1 | Phenyl | o-Tolyl | Phenyl | 3a | 84 |
| 2 | 4-MeO-Ph | o-Tolyl | Phenyl | 3b | 82 |
| 3 | 4-CF₃-Ph | o-Tolyl | Phenyl | 3c | 75 |
| 4 | Phenyl | Mesityl | Phenyl | 3d | 88 |
| 5 | Phenyl | o-Tolyl | 4-F-Ph | 3e | 80 |
| 6 | Phenyl | o-Tolyl | 4-Cl-Ph | 3f | 78 |
Data adapted from Lyu et al., Nat. Chem. 2024, 16, 269–276.[5]
Table 2: Representative Spectroscopic Data for a 1,2,6-Trisubstituted this compound (Product 3a)
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR (CDCl₃) | 7.6-7.1 (m, aromatic protons) |
| ¹³C NMR (CDCl₃) | 145-125 (aromatic carbons) |
| ¹¹B NMR (CDCl₃) | ~30 |
Note: Specific peak assignments and coupling constants can be found in the supporting information of the cited publication.
Applications in Drug Development and Materials Science
The ability to synthetically access a wide range of monocyclic 1,2-azaborines has paved the way for their exploration in various applications. In medicinal chemistry, 1,2-azaborines are being investigated as bioisosteres of phenyl rings in drug candidates. This substitution can lead to improved physicochemical properties, such as enhanced aqueous solubility, and can introduce new interactions with biological targets. For instance, this compound-containing analogues of known kinase inhibitors have demonstrated improved biological activity and oral bioavailability.[6][7]
In materials science, the unique electronic properties of 1,2-azaborines make them attractive building blocks for novel organic electronic materials, including fluorescent dyes and materials for organic light-emitting diodes (OLEDs).
Conclusion
The journey of monocyclic 1,2-azaborines, from their initial theoretical conception and challenging early syntheses to the development of modern, highly efficient modular methods, showcases a remarkable evolution in synthetic chemistry. The accessibility of these unique aromatic heterocycles now allows researchers across various disciplines to explore their full potential. The detailed protocols and data presented in this guide are intended to facilitate the adoption of these synthetic strategies and spur further innovation in the exciting field of boron-nitrogen chemistry.
References
- 1. The State of the Art in Azaborine Chemistry: New Synthetic Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Photoisomerization of 1,2-Dihydro-1,2-Azaborine – A Matrix Isolation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. d-nb.info [d-nb.info]
electronic structure analysis of 1,2-azaborine
An In-depth Technical Guide to the Electronic Structure of 1,2-Azaborine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the electronic structure of this compound, a boron-nitrogen containing heteroaromatic compound isoelectronic and isostructural with benzene. Understanding the unique electronic properties of this compound is crucial for its application in biomedical research and materials science, where it serves as a versatile benzene isostere.[1] This document summarizes key quantitative data, details experimental and computational methodologies, and presents visual diagrams to elucidate the core concepts of its electronic architecture.
Introduction
1,2-Azaborines are six-membered aromatic heterocycles in which a C=C bond of benzene is replaced by a B–N bond.[2] This substitution leads to significant changes in the electronic landscape of the aromatic ring, creating a molecule with distinct reactivity and photophysical properties.[1] While isoelectronic with benzene, the difference in electronegativity between boron and nitrogen introduces polarity and lifts the degeneracy of molecular orbitals, resulting in a unique electronic signature.[3] This guide delves into the intricacies of this electronic structure, providing a foundational understanding for researchers exploring the potential of this compound in various applications.
Comparative Electronic Properties
The electronic properties of 1,2-dihydro-1,2-azaborine and its derivatives have been extensively studied and compared to their carbonaceous analogs like benzene and toluene. A combination of UV-photoelectron spectroscopy (UV-PES) and density functional theory (DFT) calculations has provided deep insights into their molecular orbitals and energy levels.[1][3]
Table 1: Ionization Energies and Molecular Properties
| Compound | First Ionization Energy (eV) | λmax (nm) | Dipole Moment (Debye) |
| Benzene | 9.25 | 255 | 0 |
| Toluene | 8.83 | 262 | 0.349 |
| 1,2-Dihydro-1,2-azaborine (1) | 8.6 | 269 | 2.154 |
| N-Me-1,2-BN-toluene (2) | 8.45 | 278 | 2.209 |
| N-Me-1,3-BN-toluene (3) | 8.0 | 297 | 4.577 |
| Data sourced from a combined UV-PES and computational study.[3] |
Molecular Orbital Analysis
The replacement of two adjacent carbon atoms in benzene with nitrogen and boron in 1,2-dihydro-1,2-azaborine leads to a significant alteration of its electronic structure.[3] The degeneracy of the highest occupied molecular orbitals (HOMO) and HOMO-1 in benzene is lifted in this compound.[3]
Table 2: Experimental Ionization Energies of 1,2-Dihydro-1,2-azaborine
| Molecular Orbital | Ionization Energy (eV) | Description |
| HOMO | 8.6 | π orbital with A" symmetry (πCBN - πC=C), comparable to benzene's π1 HOMO.[3] |
| HOMO-1 | 10.3 | Features the nitrogen lone pair and π-bonding interactions between C3-C4-C5 atoms, with A" symmetry (πC=C - nNπ), correlating with benzene's π2.[3] |
| HOMO-2 | 11.1 | σ-symmetry orbital.[3] |
| HOMO-3 | 12.0 | σ-symmetry orbital.[3] |
| HOMO-4 | 12.7 | Corresponds to the π bonding interaction between all carbons in benzene (π3).[3] |
The lifting of degeneracy results in a 0.65 eV destabilization of the HOMO and a 1.05 eV stabilization of the HOMO-1 in 1,2-dihydro-1,2-azaborine compared to benzene's degenerate HOMO level at -9.25 eV.[3]
Aromaticity and Stability
While this compound is considered aromatic, its degree of aromaticity is less than that of benzene but greater than that of borazine.[4][5] This has been confirmed by various theoretical calculations, including Nucleus-Independent Chemical Shift (NICS), para-delocalization index (PDI), and the harmonic oscillator model of aromaticity (HOMA).[5]
In terms of stability among its isomers, theoretical studies indicate the following trend: this compound >> 1,4-azaborine > 1,3-azaborine.[1] The superior stability of the 1,2-isomer is attributed to its sigma bond network, which features two C=C double bonds and a B=N double bond.[1]
Experimental and Computational Methodologies
Synthesis of 1,2-Dihydro-1,2-azaborines
A common synthetic route to 1,2-dihydro-1,2-azaborines involves a ring-closing metathesis of allyl aminoboranes using Grubbs catalyst.[1] The synthesis typically starts with allyltributyltin, followed by the introduction of a boron moiety via reaction with boron trichloride.[1]
UV-Photoelectron Spectroscopy (UV-PES)
UV-PES is an experimental technique used to determine the energies of occupied molecular orbitals.[3] Gas-phase He I photoelectron spectra of this compound derivatives are recorded and assessed by comparing them with computational results.[3] This combined approach provides a comprehensive electronic structure analysis.[3]
Computational Details
Density Functional Theory (DFT) is a primary computational tool for investigating the electronic structure of 1,2-azaborines. Calculations are often performed to determine molecular geometries, orbital energies, and other electronic properties. A common level of theory used is B3LYP with a 6-31+G(d,p) basis set for geometry optimizations and a larger 6-311+G(3d,2p) basis set for energy calculations.[6]
Electronic Structure and Reactivity
The distinct electronic structure of this compound directly influences its chemical reactivity. For instance, electrophilic aromatic substitution reactions are generally more favorable for 1,2-azaborines than for the corresponding benzene derivatives.[6][7] The different electronic environments of the carbon atoms in the ring (C3, C4, C5, and C6) lead to regioselectivity in their reactions.[8][9]
Computational studies have shown that the preference for substitution at the C3- versus the C5-position decreases as the electrophilicity of the attacking group decreases.[6][7]
Logical Relationship of Analytical Techniques
The comprehensive understanding of this compound's electronic structure is achieved through a synergistic combination of synthetic, experimental, and computational methods.
Conclusion
The electronic structure of this compound is a fascinating area of study with significant implications for the design of novel molecules in drug discovery and materials science. Its unique properties, stemming from the isoelectronic replacement of a C=C unit with a B-N unit in an aromatic ring, offer a rich platform for chemical innovation. This guide has provided a detailed overview of its electronic characteristics, the methodologies used to study them, and the relationship between its electronic structure and reactivity. Further research into this remarkable heterocycle is poised to unlock even greater potential in a variety of scientific fields.
References
- 1. Azaborine - Wikipedia [en.wikipedia.org]
- 2. This compound Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UV-Photoelectron Spectroscopy of 1,2- and 1,3-Azaborines: A Combined Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational studies on the reactivity of substituted 1,2-dihydro-1,2-azaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound’s Distinct Electronic Structure Unlocks Two New Regioisomeric Building Blocks via Resolution Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound's Distinct Electronic Structure Unlocks Two New Regioisomeric Building Blocks via Resolution Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Aromaticity of 1,2-Dihydro-1,2-azaborine: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the aromaticity of 1,2-dihydro-1,2-azaborine, a heterocyclic analogue of benzene. As an isostere of benzene where a carbon-carbon double bond is replaced by a boron-nitrogen single bond, 1,2-dihydro-1,2-azaborine exhibits unique electronic and structural properties. This document details the theoretical and experimental evidence for its aromatic character, which is found to be intermediate between that of benzene and the inorganic analogue, borazine.[1][2][3] Key quantitative metrics of aromaticity, including Nucleus-Independent Chemical Shift (NICS) and magnetic susceptibility anisotropy, are presented and compared. Furthermore, this guide outlines the seminal synthetic protocol for the parent 1,2-dihydro-1,2-azaborine and the computational methodologies employed in its characterization. This information is of critical value for researchers in medicinal chemistry and materials science exploring the applications of this novel pharmacophore and functional motif.[4][5]
Introduction to 1,2-Dihydro-1,2-azaborine
The replacement of a C=C unit in an aromatic system with an isoelectronic B-N unit is a powerful strategy for modulating the physicochemical properties of organic molecules without significantly altering their structure.[4] 1,2-Dihydro-1,2-azaborine is the archetypal example of this BN/CC isosterism applied to benzene.[4] First successfully synthesized in its parent form in 2008, this compound has garnered significant interest due to its unique blend of organic and inorganic characteristics.[3][4]
Structurally, 1,2-dihydro-1,2-azaborine is a six-membered ring composed of four carbon atoms, one boron atom, and one nitrogen atom, with the B and N atoms adjacent to each other.[3] The introduction of the polar B-N bond leads to a significant rearrangement of electron density compared to benzene, resulting in a more localized electronic structure.[1] Despite this, experimental and computational studies have confirmed that 1,2-dihydro-1,2-azaborine retains a substantial degree of aromatic character.[4][6] Its properties are consistently found to be intermediate between the highly aromatic benzene and the less aromatic borazine (B₃N₃H₆).[1][2] Understanding the nuances of its aromaticity is crucial for harnessing its potential in the development of novel pharmaceuticals and advanced materials.[4][5]
Quantitative Assessment of Aromaticity
The aromaticity of 1,2-dihydro-1,2-azaborine has been quantified using several computational methods, primarily focusing on magnetic criteria. These methods provide a numerical basis for comparing its aromatic character to related compounds.
Magnetic Criteria: NICS and Magnetic Susceptibility
Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic descriptor of aromaticity. It is calculated as the negative of the magnetic shielding at the center of a ring.[7] A large negative NICS value is indicative of a diatropic ring current and, consequently, aromatic character.[7] Conversely, values near zero suggest non-aromaticity, and positive values indicate anti-aromaticity.[7]
Another magnetic criterion is the anisotropy of the magnetic susceptibility (Δχ), which reflects the delocalization of π-electrons.[2] The data presented below confirms the intermediate aromatic nature of 1,2-dihydro-1,2-azaborine.
| Compound | NICS(1) (ppm) | Δχ (cgs-ppm) |
| Benzene | -10.1 | -59.5 |
| 1,2-Dihydro-1,2-azaborine | -4.9 | -47.5 |
| Borazine | -2.1 | -30.6 |
Table 1: Comparison of computed magnetic properties for benzene, 1,2-dihydro-1,2-azaborine, and borazine. Data sourced from computational studies at the CHF/6-31G* level of theory.[2]*
Experimental Protocols
Synthesis of Parent 1,2-Dihydro-1,2-azaborine
The first successful synthesis of the unsubstituted 1,2-dihydro-1,2-azaborine was reported by Liu and coworkers in 2009.[4] This multi-step synthesis was a significant breakthrough, making the parent heterocycle available for detailed study.[3][4]
Methodology:
-
Preparation of N-TBS Protected Precursor: The synthesis begins with the preparation of a versatile intermediate protected with a tert-butyldimethylsilyl (TBS) group on the nitrogen atom.[4]
-
Ring-Closing Metathesis (RCM): The protected intermediate undergoes a ring-closing metathesis reaction, a key step in forming the six-membered ring.[3][4]
-
Oxidation: The resulting ring is then oxidized to introduce the conjugated double bond system.[3][4] This step yields the N-TBS protected 1,2-azaborine.
-
B-H Bond Formation: The boron center is functionalized with a hydride using a superhydride reagent (LiBHEt₃) to provide the B-H, N-TBS this compound.[3][4]
-
Nitrogen Deprotection: The final step involves the removal of the TBS protecting group from the nitrogen atom. This step proved challenging due to the volatility of the final product.[4] A method involving complexation to a chromium carbonyl "piano stool" complex, followed by N-TBS bond cleavage and subsequent decomplexation, was employed to isolate the parent compound.[3][4]
Characterization
The structure and properties of 1,2-dihydro-1,2-azaborine have been confirmed through various spectroscopic methods:
-
NMR Spectroscopy: ¹H, ¹¹B, and ¹³C NMR spectroscopy data are consistent with the assigned structure.[4]
-
UV-visible Spectroscopy: The UV/vis spectrum shows an absorption maximum at 269 nm, which is close to that of benzene (255 nm), indicating significant aromatic character.[4]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular formula.[4]
Computational Protocols
The theoretical investigation of 1,2-dihydro-1,2-azaborine's aromaticity has been conducted using various quantum chemical methods.
Methodology for NICS and Magnetic Property Calculations:
-
Level of Theory: Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Hartree-Fock (CHF), as well as Density Functional Theory (DFT), have been employed.[2][7][8]
-
Basis Sets: Pople-style basis sets, such as 6-31G**, and Dunning's correlation-consistent basis sets, like aug-cc-pVDZ, are commonly used for these calculations.[2][7]
-
NICS Calculation: The NICS values are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the geometric center of the ring (NICS(0)) and 1 Å above the ring plane (NICS(1)).[7]
Factors Influencing Aromaticity
The aromatic character of the 1,2-dihydro-1,2-azaborine ring is not static and can be influenced by its chemical environment.
Cation-π Interactions
Studies have shown that cation-π interactions can modulate the aromaticity of the 1,2-dihydro-1,2-azaborine ring.[7] The binding of cations to the π-face of the ring can either increase or decrease its aromatic character, as measured by NICS values. For instance, interaction with Li⁺ and Be²⁺ has been shown to increase the aromaticity of the ring.[7] This effect is attributed to the electronic perturbations induced by the cation on the π-system.[7]
Caption: Logical flow from benzene to 1,2-dihydro-1,2-azaborine via BN/CC isosterism and its resulting properties.
Conclusion
1,2-Dihydro-1,2-azaborine is a fascinating hybrid of organic and inorganic chemistry, exhibiting a significant degree of aromaticity that is intermediate between benzene and borazine.[1][2] This has been robustly confirmed through a combination of spectroscopic characterization and computational analysis of magnetic properties like NICS and magnetic susceptibility anisotropy.[2][4] The development of a viable synthetic route has paved the way for deeper exploration of its chemistry and potential applications.[4] The unique electronic structure imparted by the polar B-N bond makes 1,2-dihydro-1,2-azaborine a promising scaffold for the design of novel pharmaceuticals with improved properties, such as enhanced aqueous solubility, and for the creation of new functional materials.[5] The principles and data outlined in this guide provide a solid foundation for professionals engaged in the research and development of this important class of heterocycles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,2-Dihydro-1,2-azaborine - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry Profiling of Monocyclic 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studylib.net [studylib.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Computational studies on the reactivity of substituted 1,2-dihydro-1,2-azaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
BN/CC Isosterism in Aromatic Heterocycles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic replacement of a carbon-carbon (C=C) double bond with an isoelectronic boron-nitrogen (B-N) single bond, a concept known as BN/CC isosterism, has emerged as a powerful tool in medicinal chemistry and materials science. This substitution in aromatic heterocycles, while maintaining the overall molecular architecture, profoundly alters the electronic and physicochemical properties of the parent molecule. This technical guide provides a comprehensive overview of the core principles of BN/CC isosterism, detailing its impact on molecular properties, synthetic methodologies for creating BN-isosteres, and their applications in drug discovery. Particular emphasis is placed on the quantitative comparison of key properties and detailed experimental protocols for the synthesis of these novel heterocyclic systems.
Core Principles of BN/CC Isosterism
BN/CC isosterism involves the substitution of a C=C unit in an aromatic ring with a B-N unit. Boron, being electron-deficient, and nitrogen, being electron-rich, introduce a dipole moment into the otherwise nonpolar aromatic system. This fundamental change has significant consequences for the molecule's properties:
-
Electronic Properties: The introduction of the B-N bond significantly modulates the frontier molecular orbitals (HOMO and LUMO) of the aromatic system.[1][2][3] This alteration of the electronic landscape can tune the molecule's reactivity, charge transport characteristics, and photophysical behavior.[1][2][3]
-
Physicochemical Properties: BN/CC isosterism can influence a range of physicochemical properties crucial for drug development, including solubility, lipophilicity, and metabolic stability. The presence of the polar B-N bond can lead to altered intermolecular interactions, such as hydrogen bonding.
-
Biological Activity: By modifying the electronic and steric properties of a molecule, BN/CC isosterism can lead to novel biological activities or enhanced pharmacological profiles of existing drugs. This can manifest as improved target affinity, selectivity, or altered metabolism.
Impact on Physicochemical and Electronic Properties: A Quantitative Comparison
The substitution of a C=C bond with a B-N bond induces measurable changes in the electronic and photophysical properties of aromatic heterocycles. The following tables summarize key quantitative data comparing representative BN-arenes with their carbonaceous counterparts.
Table 1: Comparison of Electronic Properties of BN-Naphthalene Isomers
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Electrochemical Gap (eV) |
| Naphthalene | -7.41 | -1.95 | 5.46 |
| 1,2-BN-Naphthalene | -8.45 | -1.58 | 6.87 |
| 9,10-BN-Naphthalene | -8.42 | -1.29 | 7.13 |
| 1,9-BN-Naphthalene | -7.78 | -1.96 | 5.82 |
| 9,1-BN-Naphthalene | -7.44 | -1.71 | 5.73 |
Data sourced from experimental measurements (UV-photoelectron spectroscopy and cyclic voltammetry).[1][2][3]
Table 2: Comparison of Photophysical Properties of Phenanthrene and BN-Phenanthrene Isomers
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |
| Phenanthrene | 345 | 348, 364 | 0.13 |
| 9,10-BN-Phenanthrene (5a) | 344 | 347, 364 | 0.45 |
| 8,9-BN-Phenanthrene (6a) | 358 | 385, 406 | 0.58 |
Data obtained in cyclohexane solution.
Synthesis of BN-Aromatic Heterocycles
The synthesis of BN-arenes has evolved significantly, with several methodologies now available to access a range of BN-heterocyclic scaffolds. Key strategies include:
-
Ring-Closing Metathesis (RCM): This powerful method has been employed for the synthesis of monocyclic 1,2-azaborines.
-
Electrophilic Borylation: Intramolecular electrophilic borylation of substituted anilines and related compounds is a common strategy for constructing fused BN-polycyclic aromatic hydrocarbons.
-
Borylative Cyclization: This approach allows for the construction of multiple rings in a single step, providing an efficient route to complex BN-arenes.
The following diagram illustrates a general workflow for the synthesis of a 1,2-azaborine derivative.
Applications in Drug Discovery: BN/CC Isosteres as Kinase Inhibitors
The unique properties of BN-heterocycles make them attractive scaffolds for the design of novel therapeutic agents. One promising area is the development of kinase inhibitors. Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses. Inhibitors of p38 MAPK have been pursued as potential treatments for inflammatory diseases. The introduction of BN/CC isosterism into known p38 MAPK inhibitor scaffolds can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
The following diagram depicts a simplified p38 MAPK signaling pathway and indicates the point of intervention for a hypothetical BN-isostere inhibitor.
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of key BN-aromatic heterocycles.
General Procedure for the Synthesis of a Monocyclic this compound
This protocol describes a modular synthesis of multi-substituted 1,2-azaborines from readily available starting materials.
Materials:
-
Cyclopropyl imine derivative (1.0 equiv)
-
Dibromoborane derivative (1.1 equiv)
-
Zinc bromide (ZnBr₂) (10 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
-
Dry chlorobenzene
Procedure:
-
In a nitrogen-filled glovebox, charge an oven-dried 4 mL vial with the cyclopropyl imine (0.2 mmol, 1.0 equiv) and ZnBr₂ (4.5 mg, 0.02 mmol, 10 mol%).
-
Add dry chlorobenzene (1 mL).
-
Add the dibromoborane (0.22 mmol, 1.1 equiv).
-
Seal the vial tightly and stir the mixture on a preheated reaction block at 60-80 °C for 4 hours.
-
Cool the reaction to room temperature.
-
Add DBU (0.4 mmol, 2.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Synthesis of 9a,9-BN Anthracene via Intramolecular Electrophilic Borylation
This protocol outlines a three-step synthesis of the parental 9a,9-BN anthracene.
Step 1: Synthesis of 2-benzylpyridine precursor
-
This step typically involves a cross-coupling reaction, such as a Suzuki or Negishi coupling, between a 2-halopyridine and a benzyl organometallic reagent.
Step 2: Intramolecular Electrophilic Borylation Materials:
-
2-benzylpyridine precursor (1.0 equiv)
-
Boron tribromide (BBr₃) (1.2 equiv)
-
Aluminum chloride (AlCl₃) (2.0 equiv)
-
Dry dichloromethane (DCM)
Procedure:
-
Dissolve the 2-benzylpyridine precursor (1.0 mmol) in dry DCM (10 mL) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add BBr₃ (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Add AlCl₃ (2.0 mmol) in one portion.
-
Heat the reaction mixture to reflux for 12 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of water.
-
Extract the mixture with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Step 3: Functionalization at the Boron Center Materials:
-
Crude borylated intermediate from Step 2
-
Grignard or organolithium reagent (e.g., MeMgBr, PhLi) (1.5 equiv)
-
Dry diethyl ether or THF
Procedure:
-
Dissolve the crude intermediate in dry diethyl ether under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the Grignard or organolithium reagent (1.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 9a,9-BN anthracene derivative.
Synthesis of a BN-Phenanthrene Derivative
This protocol describes an efficient synthesis of a BN-phenanthrene scaffold.
Materials:
-
Appropriately substituted biaryl precursor (e.g., 2-amino-2'-bromobiphenyl)
-
Boron trichloride (BCl₃) or other boron source
-
Base (e.g., triethylamine)
-
Palladium catalyst for subsequent functionalization (e.g., Pd(PPh₃)₄)
-
Dry toluene or other suitable solvent
Procedure:
-
Cyclization to form the BN-heterocycle:
-
Dissolve the biaryl precursor (1.0 equiv) and triethylamine (2.5 equiv) in dry toluene under an inert atmosphere.
-
Cool the solution to 0 °C and add the boron source (e.g., BCl₃, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, filter off any salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
-
Functionalization (e.g., Suzuki Coupling):
-
To a solution of the B-chloro-BN-phenanthrene (1.0 equiv) and the desired boronic acid (1.5 equiv) in a suitable solvent mixture (e.g., toluene/ethanol/water), add a base (e.g., Na₂CO₃, 3.0 equiv) and the palladium catalyst (3-5 mol%).
-
Degas the mixture and heat to 80-100 °C for 12-24 hours.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to afford the functionalized BN-phenanthrene.
-
Conclusion
BN/CC isosterism represents a mature yet continually evolving strategy for the design of novel aromatic heterocycles with tailored properties. The ability to fine-tune electronic and physicochemical characteristics by the judicious placement of a B-N bond offers immense potential in both drug discovery and materials science. This guide has provided a foundational understanding of the principles of BN/CC isosterism, supported by quantitative data, synthetic methodologies, and a perspective on its application in targeting kinase signaling pathways. The detailed experimental protocols serve as a practical starting point for researchers venturing into this exciting field of heterocyclic chemistry. As synthetic methods become more sophisticated and our understanding of the structure-property relationships of BN-arenes deepens, the impact of this isosteric replacement strategy is poised to grow significantly.
References
A Technical Guide to Boron-Nitrogen Heterocycles: Fundamental Properties and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core fundamental properties of boron-nitrogen (B-N) heterocycles, a fascinating class of compounds with significant potential in medicinal chemistry and materials science. By replacing a C=C bond with an isoelectronic B-N bond, these heterocyles, also known as azaborines, exhibit unique electronic, structural, and reactive properties distinct from their all-carbon counterparts. This guide provides a comprehensive overview of their synthesis, physicochemical characteristics, and applications in drug development, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their biological mechanisms of action.
Core Physicochemical Properties
The introduction of the polar B-N bond into an aromatic scaffold fundamentally alters the electronic landscape of the molecule, leading to distinct physicochemical properties. This section summarizes key quantitative data for representative B-N heterocycles.
Structural Parameters
The geometry of B-N heterocycles reflects a hybrid of covalent and dative bonding characteristics. X-ray crystallography has provided precise measurements of bond lengths and angles, offering insights into the degree of aromaticity and electronic delocalization.
| Compound Class | B–N Bond Length (Å) | B–C Bond Length (Å) | N–C Bond Length (Å) | Reference |
| 1,2-Azaborines | 1.413 - 1.45 | 1.496 - 1.51 | 1.37 | [1][2] |
| BN-Indoles | ~1.42 | ~1.50 | ~1.38 | [3] |
| Diazaboroles | 1.419 - 1.459 | - | - | [4] |
| BN-Anthracenes | ~1.43 | ~1.52 | ~1.39 | [5] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are indispensable tools for characterizing B-N heterocycles. The quadrupolar nature of the boron nucleus (¹¹B) often results in broad NMR signals, with chemical shifts that are highly sensitive to the coordination environment of the boron atom.
| Compound Class | ¹¹B NMR Chemical Shift (ppm) | Representative ¹H NMR Signals (ppm) | Representative ¹³C NMR Signals (ppm) | Reference |
| 1,2-Azaborines | 23 - 35 | 6.0 - 8.0 | 100 - 140 | [6] |
| Diazaboroles | 6 - 28 | 7.0 - 8.5 | 110 - 150 | [7][] |
| BN-Tryptophan Ester | 23.44 | 3.0 - 7.5 | 14 - 175 | [9] |
| Benzazaboroles | 6.1 - 8.4 | Aromatic: 7.0-8.0, Aliphatic: 3.0-4.5 | - | [] |
Photophysical Properties
Many B-N heterocycles exhibit interesting photophysical properties, including fluorescence with tunable emission wavelengths. The incorporation of the B-N unit can lead to significant shifts in absorption and emission spectra compared to their carbocyclic analogs, making them promising candidates for applications in bioimaging and as fluorescent probes.[10]
| Compound Class | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |
| BN-Indoles | 282 - 297 | ~350 | - | [3][11][12][13][14] |
| BN-Anthracenes | 357 - 376 | 403 - 447 | 0.38 - 0.55 | [2][5] |
| Aza-BODIPYs | ~650 - 700 | 709 - 721 | 0.14 - 0.42 | [15][16] |
| BN-Polycyclic Aromatic Hydrocarbons | - | - | up to 0.99 | [17][18] |
Synthesis of Boron-Nitrogen Heterocycles
A variety of synthetic strategies have been developed to access the diverse range of B-N heterocyclic scaffolds. These methods often involve the construction of the B-N bond as a key step.
General Synthesis of 1,2-Azaborines
A common route to 1,2-azaborines involves a multi-step sequence starting from readily available precursors. The following is a representative protocol.[6][10][19]
Protocol:
-
Adduct Formation: Reaction of an appropriate allylborane with an allylamine derivative to form a B-N adduct.
-
Ring-Closing Metathesis (RCM): The di-allyl adduct undergoes RCM using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form the six-membered ring.
-
Oxidation/Aromatization: The resulting dihydro-azaborine is oxidized to the aromatic 1,2-azaborine using a suitable oxidizing agent, such as palladium on carbon (Pd/C).
-
Functionalization: The parent this compound can be further functionalized at the boron and nitrogen atoms. For example, a B-chloro derivative can be prepared, which serves as a versatile intermediate for the introduction of various substituents via nucleophilic substitution.[20]
Synthesis of BN-Tryptophan
The synthesis of BN-isosteres of natural biomolecules is a key strategy in drug design. The following protocol outlines the synthesis of a BN-analogue of the amino acid tryptophan.[19][21]
Protocol:
-
Electrophilic Aromatic Substitution (EAS): Regioselective EAS of a protected BN-indole with dimethyliminium chloride.
-
Alkylation and Displacement: The EAS product is methylated, followed by displacement with a silyl-ketene-acetal.
-
Deprotection: Removal of the protecting groups under aqueous acidic conditions to yield the BN-tryptophan ester.
-
Chiral Resolution and Hydrolysis: The racemic ester is resolved into its enantiomers by chiral HPLC, followed by basic hydrolysis to afford the final D- and L-BN-tryptophan.
Synthesis of Aza-BODIPY Dyes
Aza-BODIPY dyes are a class of B-N heterocycles with strong absorption and emission in the near-infrared region. Their synthesis typically involves a multi-step condensation and complexation sequence.[15][22]
Protocol:
-
Chalcone Synthesis: Claisen-Schmidt condensation of an acetophenone with a benzaldehyde to form a chalcone.
-
Michael Addition: Michael addition of nitromethane to the chalcone.
-
Aza-dipyrromethene Formation: Reaction of the nitro-adduct with ammonium acetate to form the aza-dipyrromethene core.
-
Boron Complexation: Final reaction with boron trifluoride etherate (BF₃·OEt₂) and a base (e.g., triethylamine) to form the aza-BODIPY dye.
Applications in Drug Development
The unique properties of B-N heterocycles make them attractive scaffolds for the development of novel therapeutic agents. Their ability to engage in unique interactions with biological targets has led to the discovery of potent and selective inhibitors of various enzymes.
Mechanism of Action: Proteasome Inhibition
B-N heterocycles, most notably the boronic acid-containing peptide, Bortezomib, have been successfully developed as proteasome inhibitors for the treatment of multiple myeloma.[23][24] The mechanism involves the reversible inhibition of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of cellular proteins.
Caption: Inhibition of the Ubiquitin-Proteasome Pathway by a Boron-Nitrogen Heterocycle.
Mechanism of Action: Kinase Inhibition
B-N heterocycles are also being explored as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The PI3K/AKT/mTOR pathway is a critical signaling cascade that controls cell growth, proliferation, and survival, and is a major target for cancer therapy.
Caption: Inhibition of the PI3K/AKT/mTOR Signaling Pathway by a BN-Heterocycle Kinase Inhibitor.
Experimental Workflow for Biological Evaluation
The preclinical evaluation of novel B-N heterocycles as potential drug candidates involves a systematic workflow of in vitro and cell-based assays.
Caption: Experimental Workflow for the Biological Evaluation of BN-Heterocycles.
Protocol for Antibacterial Susceptibility Testing
The minimum inhibitory concentration (MIC) is determined to assess the potency of a novel compound against various bacterial strains.[9]
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the B-N heterocycle in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate at the optimal temperature and time for the specific bacterial strain.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol for Cell Viability Assay (MTT Assay)
Cell viability assays are crucial for determining the cytotoxic effects of potential anticancer compounds.[22][25][26]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the B-N heterocycle for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion
Boron-nitrogen heterocycles represent a versatile and promising class of compounds with tunable physicochemical properties and significant potential in drug discovery. Their unique electronic nature, arising from the B-N/C-C isosterism, provides a powerful strategy for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to exploring the full potential of these remarkable molecules. Continued investigation into the synthesis, properties, and biological activities of B-N heterocycles is poised to deliver the next generation of innovative medicines and advanced materials.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 4. Crystal structure and Hirshfeld surface analysis of triazatriborinotris[1,3,2]benzodiazaborole acetone disolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of 1,2-Azaborines and the Preparation of Their Protein Complexes with T4 Lysozyme Mutants [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Bortezomib - Wikipedia [en.wikipedia.org]
- 24. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
spectroscopic characterization of 1,2-azaborine
An In-depth Technical Guide to the Spectroscopic Characterization of 1,2-Azaborine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Azaborines are a class of aromatic heterocycles that are isoelectronic and isostructural with benzene, where a C=C unit is replaced by a B-N group.[1][2] This substitution imparts unique electronic and photophysical properties, making them promising candidates in medicinal chemistry and materials science.[2][3] As isosteres of arenes, 1,2-azaborines can diversify existing structural motifs, potentially expanding the chemical space for drug discovery.[4] A thorough understanding of their spectroscopic characteristics is paramount for their identification, characterization, and the rational design of novel derivatives. This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize the core this compound scaffold.
Spectroscopic Characterization
The aromatic nature and the presence of boron and nitrogen heteroatoms in the this compound ring lead to distinct spectroscopic signatures.
UV-Visible (UV-Vis) and UV-Photoelectron Spectroscopy (UV-PES)
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The parent 1,2-dihydro-1,2-azaborine exhibits a lowest energy absorption maximum (λmax) at 269 nm.[3][5] This is slightly red-shifted compared to benzene (255 nm), indicating a smaller HOMO-LUMO gap in this compound.[2][3]
UV-PES is a powerful technique for determining the ionization energies of molecules, offering a detailed picture of the electronic structure.[3] A combined UV-PES and computational approach has been instrumental in analyzing the electronic structure of this compound and its derivatives.[2][3] The first ionization energy of 1,2-dihydro-1,2-azaborine is 8.6 eV, which is lower than that of benzene (9.25 eV), signifying a higher energy HOMO.[3]
| Compound | First Ionization Energy (eV) | λmax (nm) |
| 1,2-Dihydro-1,2-azaborine | 8.6 | 269 |
| Benzene | 9.25 | 255 |
| Toluene | 8.83 | 262 |
| N-Me-1,2-BN-toluene | 8.45 | 278 |
| N-Me-1,3-BN-toluene | 8.0 | 297 |
| Data sourced from a combined UV-PES and computational study.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H, 11B, and 13C NMR spectroscopy are essential for the structural elucidation of 1,2-azaborines. The chemical shifts are influenced by the electron distribution within the aromatic ring. For substituted 1,2-azaborines, the specific chemical shifts will vary depending on the nature and position of the substituents. For example, a B-OTf substituted this compound was characterized by 1H, 11B, and 13C NMR spectroscopy.[1]
| Nucleus | Description |
| 1H NMR | Provides information on the protons attached to the carbon and nitrogen atoms of the ring. |
| 11B NMR | A key technique for characterizing boron-containing compounds. The chemical shift is sensitive to the coordination environment of the boron atom. |
| 13C NMR | Reveals the chemical environment of the carbon atoms in the this compound ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. In a matrix isolation study of 1,2-dihydro-1,2-azaborine, the B=N stretching vibration was observed at 1540.1 and 1543.4 cm-1.[6] Other significant bands include B-H, C-H, and N-H bending modes.[6]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of 1,2-azaborines, confirming their elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for the definitive identification of newly synthesized compounds.[5]
Experimental Protocols
Synthesis of 1,2-Dihydro-1,2-azaborine
A multi-step synthesis for the parent 1,2-dihydro-1,2-azaborine has been reported, which involves a ring-closing metathesis reaction as a key step.[7] A general protocol for the synthesis of N-H-B-ethyl-1,2-azaborine is outlined below, which involves a five-step sequence.[4]
Step 1: Preparation of N-allyl-N-TBS-B-allyl chloride adduct In a glove box, triallylborane is dissolved in dichloromethane in an oven-dried round-bottom flask.[4] The solution is cooled, and a solution of N-allyl-N-(tert-butyldimethylsilyl)amine in dichloromethane is added dropwise.[4] The reaction mixture is stirred and then the solvent is removed under vacuum to yield the product.[4]
Step 2: Preparation of N-TBS-B-Cl ring-closed product The N-allyl-N-TBS-B-allyl chloride adduct is dissolved in toluene in an oven-dried round-bottom flask in a glove box.[4] The flask is equipped with a condenser and heated.[4]
Step 3: Preparation of N-TBS-B-Cl-1,2-azaborine To the solution from the previous step, palladium on carbon is added.[4] The reaction is monitored by 11B NMR.[4]
Step 4 & 5: Synthesis of N-H-B-ethyl-1,2-azaborine Further steps involve the substitution at the boron atom and deprotection of the nitrogen atom to yield the final product.[4]
Spectroscopic Measurements
-
UV-Vis Spectroscopy: Spectra are typically recorded on a spectrophotometer using a suitable solvent like dichloromethane.[1]
-
UV-Photoelectron Spectroscopy: Gas-phase He I photoelectron spectra are recorded to determine ionization energies.[3]
-
NMR Spectroscopy: Spectra are recorded on a spectrometer at appropriate frequencies for each nucleus (e.g., 1H, 11B, 13C). Deuterated solvents such as CD2Cl2 are used.[1]
-
IR Spectroscopy: Spectra can be recorded on an FTIR spectrometer, with the sample prepared as a thin film or in a suitable matrix for matrix isolation studies.[1][6]
-
Mass Spectrometry: Mass spectra are recorded on a mass spectrometer, often using electron impact (EI) ionization.[3]
Visualizations
References
- 1. This compound Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaborine - Wikipedia [en.wikipedia.org]
- 3. UV-Photoelectron Spectroscopy of 1,2- and 1,3-Azaborines: A Combined Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,2-Azaborines and the Preparation of Their Protein Complexes with T4 Lysozyme Mutants [jove.com]
- 5. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoisomerization of 1,2-Dihydro-1,2-Azaborine – A Matrix Isolation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2-Dihydro-1,2-azaborine - Wikipedia [en.wikipedia.org]
The Genesis of BN Aromatics: A Technical Guide to Dewar's Pioneering Syntheses
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal work of Michael J. S. Dewar and his collaborators in the late 1950s and early 1960s, which laid the foundation for the field of boron-nitrogen (BN) containing aromatic compounds. These pioneering studies demonstrated the isoelectronic and isosteric relationship between a C=C bond and a B-N group, opening a new frontier in heterocyclic chemistry with significant implications for materials science and drug development. This document provides a detailed overview of the initial syntheses of key BN-aromatic systems, including experimental protocols and quantitative data, presented in a format amenable to contemporary research standards.
Synthesis of 10,9-Borazarophenanthrene Derivatives
One of the earliest successes in Dewar's exploration of BN-aromatics was the synthesis of the 10,9-borazarophenanthrene system, an isostere of phenanthrene. The general approach involved the cyclization of an aminobiphenyl derivative followed by functionalization at the boron center.
General Synthetic Pathway
The synthesis commences with the formation of a B-N bond through the reaction of 2-aminobiphenyl with a boron trihalide, followed by cyclization. The resulting B-halo-10,9-borazarophenanthrene can then be converted to a variety of derivatives.
Experimental Protocols
Synthesis of 10-Chloro-10,9-borazarophenanthrene: A solution of 2-aminobiphenyl in an inert solvent (e.g., benzene) is treated with an equimolar amount of boron trichloride at room temperature. The resulting intermediate, 2-(dichloroboryl)aminobiphenyl, is then heated at reflux to effect cyclization, yielding 10-chloro-10,9-borazarophenanthrene.
Synthesis of 10-Hydroxy-10,9-borazarophenanthrene: The 10-chloro derivative is carefully hydrolyzed with water or aqueous base to afford 10-hydroxy-10,9-borazarophenanthrene.
Synthesis of 10-Alkyl/Aryl-10,9-borazarophenanthrene: Treatment of 10-chloro-10,9-borazarophenanthrene with a Grignard reagent (e.g., methylmagnesium iodide or phenylmagnesium bromide) in an ethereal solvent provides the corresponding 10-alkyl or 10-aryl derivative.
Synthesis of 10,9-Borazarophenanthrene: The parent 10,9-borazarophenanthrene can be obtained by the reduction of 10-hydroxy-10,9-borazarophenanthrene with a reducing agent such as lithium aluminum hydride.
Quantitative Data
The following table summarizes the reported yields for the synthesis of various 10,9-borazarophenanthrene derivatives as described in Dewar's early work.
| Compound | Starting Material | Reagents | Yield (%) |
| 10-Chloro-10,9-borazarophenanthrene | 2-Aminobiphenyl | BCl₃ | Good |
| 10-Hydroxy-10,9-borazarophenanthrene | 10-Chloro-10,9-borazarophenanthrene | H₂O | Good |
| 10-Methyl-10,9-borazarophenanthrene | 10-Chloro-10,9-borazarophenanthrene | CH₃MgI | Good |
| 10-Phenyl-10,9-borazarophenanthrene | 10-Chloro-10,9-borazarophenanthrene | C₆H₅MgBr | Good |
| 10,9-Borazarophenanthrene | 10-Hydroxy-10,9-borazarophenanthrene | LiAlH₄ | Good |
Note: The original publications often reported qualitative yields (e.g., "good" or "quantitative") rather than specific percentages.
Synthesis of 2,1-Borazaronaphthalene Derivatives
Dewar's group also pioneered the synthesis of the 2,1-borazaronaphthalene system, an isostere of naphthalene. The synthetic strategy is analogous to that of the borazarophenanthrene series, starting from a substituted aminostyrene.
General Synthetic Pathway
The synthesis involves the reaction of 2-amino-trans-stilbene with boron trichloride, followed by cyclization and subsequent functionalization at the boron atom.
Experimental Protocols
Synthesis of 2-Chloro-2,1-borazaronaphthalene: 2-Amino-trans-stilbene is reacted with boron trichloride in an inert solvent. The resulting adduct is heated to induce cyclization and elimination of hydrogen chloride, affording 2-chloro-2,1-borazaronaphthalene.
Synthesis of 2-Hydroxy-2,1-borazaronaphthalene: Hydrolysis of the 2-chloro derivative yields 2-hydroxy-2,1-borazaronaphthalene.
Synthesis of 2-Alkyl/Aryl-2,1-borazaronaphthalene: Reaction of 2-chloro-2,1-borazaronaphthalene with a suitable Grignard reagent provides the corresponding 2-substituted derivatives.
Synthesis of 2,1-Borazaronaphthalene: The parent 2,1-borazaronaphthalene is obtained via the reduction of 2-hydroxy-2,1-borazaronaphthalene with lithium aluminum hydride.
Quantitative Data
The following table summarizes the reported yields for the synthesis of various 2,1-borazaronaphthalene derivatives from Dewar's initial studies.
| Compound | Starting Material | Reagents | Yield (%) |
| 2-Chloro-2,1-borazaronaphthalene | 2-Amino-trans-stilbene | BCl₃ | Good |
| 2-Hydroxy-2,1-borazaronaphthalene | 2-Chloro-2,1-borazaronaphthalene | H₂O | Good |
| 2-Methyl-2,1-borazaronaphthalene | 2-Chloro-2,1-borazaronaphthalene | CH₃MgI | Good |
| 2-Phenyl-2,1-borazaronaphthalene | 2-Chloro-2,1-borazaronaphthalene | C₆H₅MgBr | Good |
| 2,1-Borazaronaphthalene | 2-Hydroxy-2,1-borazaronaphthalene | LiAlH₄ | Good |
Dehydrogenation Route to 10,9-Borazaronaphthalene
An alternative and significant route to a BN-naphthalene isomer was the dehydrogenation of a saturated precursor, 9-aza-10-boradecalin. This method provided strong evidence for the aromatic stability of the resulting 10,9-borazaronaphthalene.
Synthetic Workflow
Experimental Protocol
9-Aza-10-boradecalin is heated with a dehydrogenation catalyst, such as palladium on carbon (Pd/C), at elevated temperatures (e.g., >200 °C) to yield 10,9-borazaronaphthalene. The product can be purified by sublimation.
Quantitative Data
| Product | Starting Material | Conditions | Yield (%) |
| 10,9-Borazaronaphthalene | 9-Aza-10-boradecalin | Pd/C, Heat | Not specified |
Conclusion
The initial syntheses of BN-containing aromatics by M. J. S. Dewar and his team were landmark achievements that established a new class of heteroaromatic compounds. The methodologies they developed, centered around the cyclization of aminobiphenyl and aminostilbene derivatives and the dehydrogenation of saturated precursors, provided the first access to these novel molecular architectures. While the early reports often lacked precise quantitative data by modern standards, they unequivocally demonstrated the viability of synthesizing stable aromatic systems in which a C=C unit is replaced by a B-N group. This foundational work has inspired decades of research into the synthesis, properties, and applications of BN-aromatics, a field that continues to be of great interest to the scientific community.
Unveiling the Aromatic Landscape of 1,2-Azaborine: A Technical Guide to Bond Delocalization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating world of 1,2-azaborine, a boron-nitrogen containing heterocycle that serves as an isostere of benzene. We delve into the core principles of its bond delocalization and aromaticity, presenting a comprehensive overview of the experimental and computational evidence that substantiates its unique electronic structure. This guide is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry, providing both foundational knowledge and detailed procedural insights.
Evidence for Bond Delocalization and Aromaticity
The replacement of a C=C bond in benzene with an isoelectronic B-N unit gives rise to this compound, a molecule that retains significant aromatic character.[1] This aromaticity is a consequence of the delocalization of π-electrons around the six-membered ring, a feature that has been extensively studied through a combination of experimental and computational methods. Unlike its all-carbon analogue, this compound exhibits a notable dipole moment (approximately 2.1 D), rendering it more polar and often leading to improved aqueous solubility, a desirable property in drug development.[2]
Spectroscopic and Calorimetric Evidence
Spectroscopic analyses provide compelling evidence for the aromatic nature of this compound. The UV/vis spectrum of 1,2-dihydro-1,2-azaborine displays a lowest energy absorption at 269 nm, which is comparable to the α-band of benzene at 255 nm, indicating a similar π-electron system.[3] Furthermore, ¹H NMR spectroscopy reveals downfield chemical shifts for the protons attached to the azaborine ring, a characteristic feature of aromatic compounds arising from the shielding effects of the ring current.[4]
A quantitative measure of aromaticity is the resonance stabilization energy (RSE), which has been experimentally determined for a this compound derivative through reaction calorimetry. By comparing the heat of hydrogenation of the aromatic this compound with that of its non-aromatic precursors, the RSE was found to be 16.6 ± 1.3 kcal/mol.[5] While this is less than that of benzene (approximately 36 kcal/mol), it provides strong quantitative evidence for substantial aromatic stabilization.[4]
Crystallographic and Computational Insights
X-ray crystallography has been instrumental in providing direct structural evidence for bond delocalization in this compound.[6] The crystal structures of this compound derivatives reveal bond lengths that are intermediate between those of typical single and double bonds, a hallmark of an aromatic system. For instance, upon oxidation of a "pre-aromatic" precursor to an aromatic this compound, a lengthening of the formal C=C and B=N bonds and a shortening of the formal C-C single bonds are observed.[4]
Computational chemistry has further solidified our understanding of this compound's aromaticity. Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), have been calculated for this compound. These studies consistently show that this compound possesses a significant degree of aromaticity, placing it between the highly aromatic benzene and the less aromatic borazine.[7][8]
Quantitative Data on this compound and Related Compounds
The following tables summarize key quantitative data that underscore the bond delocalization and aromatic character of this compound.
Table 1: Comparison of Key Bond Lengths (Å)
| Bond | This compound Derivative (Aromatic) | "Pre-aromatic" Precursor | Benzene |
| B–N | ~1.42 - 1.45[4] | Shorter | - |
| B–C | ~1.50 - 1.51[4] | Longer | - |
| N–C | ~1.37[4] | Longer | - |
| C3–C4 | ~1.39 - 1.41[9] | Shorter (C=C) | 1.39 |
| C4–C5 | ~1.39 - 1.41[9] | Longer (C-C) | 1.39 |
| C5–C6 | ~1.39 - 1.41[9] | Shorter (C=C) | 1.39 |
Table 2: Aromaticity Indices and Resonance Stabilization Energy
| Compound | NICS(1)zz (ppm) | HOMA | Resonance Stabilization Energy (kcal/mol) |
| Benzene | -29.3 | ~1 | ~36 |
| This compound | -21.1 to -25.2 | ~0.8 | 16.6 ± 1.3 (for a derivative)[5] |
| Borazine | Lower than this compound | Lower | Lower |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of this compound.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional atomic structure and bond lengths of this compound derivatives.
Methodology:
-
Crystal Growth: High-quality single crystals of the this compound compound are grown, typically by slow evaporation of a suitable solvent.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern of spots of varying intensities.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction pattern using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, high-resolution structure, including precise bond lengths and angles.
Reaction Calorimetry
Objective: To experimentally determine the resonance stabilization energy of this compound.
Methodology:
-
Calorimeter Setup: A reaction calorimeter, such as a bomb calorimeter, is used to measure the heat released during a chemical reaction.[10] The calorimeter is calibrated using a substance with a known heat of combustion.
-
Hydrogenation Reactions: A series of hydrogenation reactions are performed:
-
The hydrogenation of the aromatic this compound derivative.
-
The hydrogenation of corresponding "pre-aromatic" compounds containing isolated double bonds that represent the non-delocalized system.
-
-
Heat Measurement: The heat of hydrogenation for each reaction is carefully measured.
-
RSE Calculation: The resonance stabilization energy is calculated by subtracting the sum of the heats of hydrogenation of the "pre-aromatic" compounds from the heat of hydrogenation of the aromatic this compound.
NMR Spectroscopy
Objective: To probe the electronic environment of the this compound ring and provide evidence for aromatic ring currents.
Methodology:
-
Sample Preparation: A solution of the this compound derivative is prepared in a suitable deuterated solvent.
-
Data Acquisition: ¹H, ¹¹B, and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Analysis: The chemical shifts of the protons and carbon atoms attached to the this compound ring are analyzed. Downfield shifts in the ¹H NMR spectrum, compared to non-aromatic analogues, are indicative of a diatropic ring current, a hallmark of aromaticity. Two-dimensional NMR techniques, such as HETCOR, are used to assign all proton and carbon signals unambiguously.[4]
Computational Chemistry
Objective: To calculate theoretical aromaticity indices and to model the electronic structure of this compound.
Methodology:
-
Structure Optimization: The geometry of the this compound molecule is optimized using computational methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)).[11]
-
NICS Calculations: Nucleus-Independent Chemical Shift (NICS) values are calculated at the center of the ring and at a certain distance above the ring plane (e.g., NICS(1)zz). Negative NICS values are indicative of aromaticity.
-
HOMA Calculations: The Harmonic Oscillator Model of Aromaticity (HOMA) index is calculated based on the optimized bond lengths. A HOMA value close to 1 indicates a high degree of aromaticity.
-
Current Density Maps: The magnetic-field-induced current density maps can be visualized to show the diatropic (aromatic) ring current.
Visualizations of Key Processes and Relationships
The following diagrams, generated using the DOT language, illustrate key concepts and pathways related to this compound.
Conclusion
The study of this compound provides a compelling case for the nuanced nature of aromaticity. Through a synergistic application of experimental techniques and computational modeling, a clear picture emerges of a molecule that, while not as aromatic as benzene, possesses significant bond delocalization that profoundly influences its structure, stability, and reactivity. This understanding is not merely of academic interest; it has significant implications for the design of novel therapeutic agents and advanced materials. The ability to fine-tune the electronic properties of aromatic systems through BN/CC isosterism, as exemplified by this compound, opens up exciting avenues for the development of molecules with enhanced properties and functionalities. As research in this area continues to evolve, this compound and its derivatives are poised to become increasingly important building blocks in the toolkit of chemists and drug discovery professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Phosphorylation of the retinoblastoma protein by cdk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resonance stabilization energy of 1,2-azaborines: a quantitative experimental study by reaction calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability [frontiersin.org]
- 7. Identifying substrates of CDK2: cyclin A. - UCL Discovery [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. Substrate specificity of CDK2-cyclin A. What is optimal? - PubMed [pubmed.ncbi.nlm.nih.gov]
polarization of the B-N bond in 1,2-azaborine
An In-depth Technical Guide to the Polarization of the B-N Bond in 1,2-Azaborine For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a heterocyclic aromatic compound, serves as a direct isostere of benzene, where an adjacent carbon-carbon (C=C) double bond is replaced by a boron-nitrogen (B-N) single bond. This substitution, known as BN/CC isosterism, maintains the overall size, shape, and aromaticity of the ring while fundamentally altering its electronic properties.[1][2] The significant difference in electronegativity between boron and nitrogen introduces a pronounced polarization to the B-N bond and, consequently, to the entire molecule. This guide provides a comprehensive technical overview of the electronic structure, quantitative characteristics, and chemical consequences of this polarization. It details the experimental protocols used for characterization and synthesis, and explores the implications of the B-N bond's polarity in the context of medicinal chemistry and drug development.[3][4]
Electronic Structure and B-N Bond Polarization
The aromaticity of this compound is consistent with Hückel's rule, featuring a cyclic, planar array of p-orbitals containing six π-electrons.[1] Unlike in benzene, the electronic contribution is asymmetric: the nitrogen atom donates its lone pair (two π-electrons), while the boron atom provides a vacant p-orbital.[1] This arrangement, coupled with the inherent electronegativity difference between boron (2.04 on the Pauling scale) and nitrogen (3.04), results in a significant B(δ+)-N(δ-) bond polarization.
This intrinsic polarity is the defining feature of this compound's electronic landscape. It lifts the degeneracy of the Highest Occupied Molecular Orbital (HOMO) and HOMO-1 that is characteristic of benzene.[5] The HOMO of this compound is destabilized (higher in energy) and the Lowest Unoccupied Molecular Orbital (LUMO) is stabilized (lower in energy) relative to benzene, leading to a reduced HOMO-LUMO gap and distinct reactivity.[1][5] Computational studies using Natural Bond Orbital (NBO) analysis quantify this charge separation, revealing large calculated natural charges of +0.97 on boron and -0.79 on nitrogen in the highly reactive this compound (the BN analogue of ortho-benzyne).[6] This charge distribution creates a significant molecular dipole moment, rendering the molecule more polar than its all-carbon counterpart.[4][7]
Quantitative Analysis of the B-N Bond
The polarization and partial double-bond character of the B-N bond are quantitatively reflected in its bond length and the molecule's overall electronic properties. These parameters have been determined through a combination of X-ray crystallography, microwave spectroscopy, and computational modeling.
Table 1: B-N Bond Lengths in this compound and Related Compounds
| Compound/Derivative | Method | B-N Bond Length (Å) | Reference |
| 1,2-Dihydro-1,2-azaborine | Microwave Spectroscopy | 1.45(3) | [8] |
| This compound Cation (Derivative 3b) | X-ray Crystallography | 1.413(2) | [9] |
| This compound (BN-Aryne) | Computation (CCSD(T)/TZ2P) | 1.318 | [6] |
| N₂ Adduct of this compound | Computation (CCSD(T)/TZ2P) | 1.390 | [6] |
| This compound Derivative 86 | X-ray Crystallography | ~1.42 (lengthens upon oxidation) | [8] |
Note: The B-N bond length varies with substitution and electronic environment, but consistently indicates a bond order between a single and double bond, supporting the concept of electron delocalization.
Table 2: Electronic Properties of 1,2-Dihydro-1,2-azaborine
| Property | Value | Method | Reference |
| First Ionization Energy | 8.6 eV | UV-Photoelectron Spectroscopy | [5][10] |
| Molecular Dipole Moment | 2.154 Debye | Computation | [5][10] |
| Natural Charge on Nitrogen (NBO) | -0.79 | Computation (on BN-aryne) | [6] |
| Natural Charge on Boron (NBO) | +0.97 | Computation (on BN-aryne) | [6] |
Note: For comparison, benzene has a first ionization energy of 9.25 eV and a dipole moment of 0 Debye.[5][10] The lower ionization energy and large dipole moment of this compound are direct consequences of the polarized B-N bond.
Experimental Protocols
Synthesis: Modular Synthesis of Multi-substituted 1,2-Azaborines
A recent and efficient method involves a one-pot reaction from readily available cyclopropyl imines/ketones and dibromoboranes.[7][11]
Protocol:
-
Reactant Preparation: A solution of cyclopropyl phenyl imine (1.0 equiv) and (o-tolyl)BBr₂ (1.2 equiv) in a suitable solvent (e.g., 1,2-dichloroethane) is prepared under an inert atmosphere.
-
Ring Opening: A Lewis acid catalyst, such as ZnBr₂ (10 mol%), is added to the solution. The mixture is heated to approximately 60 °C for 4 hours to facilitate the boron-mediated ring-opening of the cyclopropane.
-
Elimination and Cyclization: After cooling, a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv), is added in situ.
-
Aromatization: The mixture is stirred, allowing for base-mediated elimination followed by a 6π-electrocyclization to form the aromatic this compound ring.[7][11]
-
Purification: The final product is isolated and purified using standard techniques such as column chromatography.
Characterization
-
X-ray Crystallography: Single crystals of this compound derivatives are grown and subjected to X-ray diffraction analysis. The resulting diffraction pattern is used to solve the crystal structure, providing precise measurements of bond lengths, bond angles, and the planarity of the ring, which are direct evidence of its aromaticity and B-N bond character.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹¹B NMR: This is a crucial technique for boron-containing compounds. The chemical shift of the boron nucleus in this compound provides direct information about its electronic environment, coordination number, and the nature of the B-N bond.[8]
-
¹H and ¹³C NMR: These spectra are used to confirm the overall structure. The downfield chemical shifts of protons attached to the ring, similar to those in benzene, are indicative of an aromatic ring current.[8]
-
-
UV-Photoelectron Spectroscopy (UV-PES): This gas-phase technique measures the energy required to eject electrons from molecular orbitals. When combined with Density Functional Theory (DFT) calculations, UV-PES provides precise values for ionization energies and allows for the assignment of specific molecular orbitals (e.g., HOMO, HOMO-1), offering a deep understanding of the electronic structure changes induced by BN/CC isosterism.[5]
Chemical Consequences of B-N Polarization
The inherent polarization of the B-N bond imparts a unique set of chemical properties to this compound, distinguishing it from benzene. The electron-deficient boron atom acts as a Lewis acid, while the electron-rich nitrogen atom acts as a Lewis base. This "internal frustrated Lewis pair" character does not exist in benzene and is the source of its distinct reactivity.[6]
A prime example of this unique reactivity is the susceptibility of the boron atom to nucleophilic attack. While benzene is unreactive toward nucleophiles, the Lewis acidic boron in this compound derivatives can be readily targeted. This has been exploited to synthesize the first examples of this compound cations.[9]
Workflow: Synthesis of this compound Cations
This reaction proceeds via nucleophilic substitution at the boron center, a reaction pathway enabled entirely by the B-N bond's polarization.
Applications in Drug Development
The distinct electronic properties of this compound make it a highly valuable pharmacophore in medicinal chemistry.[3] Replacing a phenyl ring in a drug candidate with a this compound ring can address common challenges in drug development without significantly altering the molecule's steric profile.
-
Improved Solubility: The significant dipole moment increases the polarity of the molecule, which can lead to improved aqueous solubility—a critical factor for drug formulation and bioavailability.[4][7]
-
Enhanced Biological Activity: The N-H moiety of the this compound ring can act as a hydrogen bond donor, introducing new, favorable interactions with biological targets. In the case of a CDK2 inhibitor, this substitution led to improved biological activity and better in vivo oral bioavailability compared to its all-carbon analogue.[3]
-
Navigating Chemical Space: BN/CC isosterism provides a powerful strategy for generating novel intellectual property and developing analogues with unique pharmacological profiles.[12]
Conclusion
The polarization of the B-N bond is the central feature governing the chemistry of this compound. This single isosteric replacement of a C=C unit in benzene introduces a permanent dipole, alters the molecular orbital landscape, and creates distinct sites of Lewis acidity and basicity within the aromatic ring. These changes manifest in quantifiable differences in bond lengths and electronic properties, and they unlock unique reaction pathways, such as nucleophilic substitution at boron, that are inaccessible to benzene. For researchers in materials science and drug development, harnessing the properties derived from this polarization offers a sophisticated tool to fine-tune molecular characteristics, enhance performance, and expand the accessible chemical space for new discoveries.
References
- 1. Azaborine - Wikipedia [en.wikipedia.org]
- 2. Recent developments in the photochemistry of this compound: Exploring BN/CC isosterism in valence isomers of benzene - American Chemical Society [acs.digitellinc.com]
- 3. Medicinal Chemistry Profiling of Monocyclic 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UV-Photoelectron Spectroscopy of 1,2- and 1,3-Azaborines: A Combined Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, the BN derivative of ortho-benzyne - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UV-photoelectron spectroscopy of 1,2- and 1,3-azaborines: a combined experimental and computational electronic structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs) - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation of 1,2-Azaborine Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Azaborines, aromatic heterocycles in which a carbon-carbon double bond of benzene is replaced by an isoelectronic boron-nitrogen (B-N) unit, have emerged as compelling structural motifs in medicinal chemistry and materials science.[1][2] Their unique electronic properties, stemming from the polarized B-N bond, impart a reactivity profile that is distinct from their carbocyclic counterparts, offering novel avenues for molecular design and functionalization.[1] This technical guide provides a preliminary investigation into the core reactivity of the 1,2-azaborine ring system, summarizing key transformations, presenting quantitative data, detailing experimental protocols, and visualizing reaction pathways. This document is intended to serve as a foundational resource for researchers seeking to incorporate this versatile pharmacophore into their research and development programs.[3]
Introduction to this compound
As structural and electronic analogues of benzene, 1,2-azaborines possess a planar, six-membered ring system with significant aromatic character.[1][4] Unlike the nonpolar nature of benzene, the difference in electronegativity between boron and nitrogen introduces a dipole moment, localizing electron density and altering the ring's interaction with external reagents.[2] This inherent polarity is the cornerstone of its unique reactivity. Computational studies confirm that this compound is the most stable among its isomers (1,3- and 1,4-azaborine) due to the presence of a stabilizing B=N double bond.[1]
The application of 1,2-azaborines as benzene bioisosteres in drug discovery is a rapidly growing field.[2] Replacing a phenyl group with a this compound moiety has been shown to enhance biological activity, improve aqueous solubility, and increase oral bioavailability in drug candidates, such as CDK2 and PD-1/PD-L1 inhibitors.[1][2][3] Understanding the fundamental reactivity of this heterocycle is therefore critical for its effective deployment in the synthesis of next-generation therapeutics.
Core Reactivity Profile
The this compound ring system exhibits a rich and diverse reactivity, engaging in electrophilic, nucleophilic, and cycloaddition reactions that highlight its departure from benzene's chemical behavior.
Electrophilic Aromatic Substitution (EAS)
1,2-Dihydro-1,2-azaborine readily undergoes classical electrophilic aromatic substitution, a hallmark of aromatic compounds.[5][6][7] Due to the electronic nature of the ring, substitution occurs preferentially at the C3 and C5 positions.[1][7] Competition experiments have demonstrated that the this compound ring is a highly nucleophilic aromatic system, more so than heterocycles like furan and thiophene.[1] Computational studies support these findings, indicating that electrophilic substitution reactions are generally more favorable for 1,2-azaborines than for the corresponding benzene derivatives.[8][9]
Nucleophilic Aromatic Substitution (SNAr)
In a significant departure from benzene chemistry, the parent 1,2-dihydro-1,2-azaborine can undergo nucleophilic aromatic substitution (SNAr) under mild conditions.[4][10] This reactivity underscores the electron-deficient character of the boron atom and the ring's ability to stabilize anionic intermediates. Mechanistic studies suggest that the reaction pathway is dependent on the nature of the nucleophile.[4][11]
-
With Oxygen-based Nucleophiles: The reaction likely proceeds through a classic associative (addition-elimination) mechanism.[11]
-
With Carbon-based Nucleophiles: Evidence points towards a pathway involving initial deprotonation at the nitrogen, followed by nucleophilic addition to form a dianionic intermediate, which then eliminates a hydride.[4][11]
Cycloaddition Reactions
The reduced aromaticity of 1,2-azaborines compared to benzene allows them to participate readily in pericyclic reactions.
-
Diels-Alder [4+2] Cycloaddition: 1,2-Azaborines can function effectively as 1,3-dienes in Diels-Alder reactions, reacting with dienophiles to produce carbocyclic products with high stereochemical complexity.[12][13] The reactivity in these [4+2] cycloadditions is influenced by the substituents on both the boron and nitrogen atoms. Thermodynamic studies place the aromaticity of 1,2-azaborines between that of furan and thiophene.[13]
-
Aromatic Claisen Rearrangement: The thermal aromatic Claisen rearrangement, a sigmatropic rearrangement, proceeds faster for a this compound derivative than its direct all-carbon analogue.[14] This enhanced reactivity is attributed to the lower resonance stabilization energy of the azaborine ring, which reduces the kinetic barrier for breaking aromaticity in the transition state.[14]
Quantitative Data Summary
The following tables summarize yields for representative reactions, providing a quantitative overview of this compound reactivity.
Table 1: Electrophilic Aromatic Substitution of 1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine
| Electrophile/Reagent | Position of Substitution | Yield (%) | Reference |
|---|---|---|---|
| D₂SO₄ | 3 | >95 | [1] |
| Br₂ | 3 | 85 | [1] |
| I₂ / HIO₃ | 3 | 75 | [7] |
| Acetic Anhydride / SnCl₄ | 5 | 70 | [7] |
| (CH₂O)n / Me₂NH·HCl | 5 | 65 |[7] |
Table 2: Modular Synthesis of Multi-substituted 1,2-Azaborines
| Cyclopropyl Imine Substrate | Dibromoborane | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclopropyl phenyl imine | (o-tolyl)BBr₂ | DBU | 84 | [15] |
| 4-MeO-phenyl imine | (o-tolyl)BBr₂ | DBU | 91 | [15] |
| 4-CF₃-phenyl imine | Mesityl-BBr₂ | DBU | 75 |[15] |
Key Experimental Protocols
General Protocol for Electrophilic Bromination (C3-Position)
-
Reaction: 3-Bromo-1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine Synthesis.[1]
-
Methodology:
-
A solution of 1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine (1.0 mmol) in 10 mL of dichloromethane (CH₂Cl₂) is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.
-
A solution of bromine (1.0 mmol) in 5 mL of CH₂Cl₂ is added dropwise to the stirred azaborine solution over 10 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the 3-bromo derivative.
-
Modular One-Pot Synthesis of a 1,2,6-Trisubstituted this compound
-
Reaction: Synthesis of 1-(o-tolyl)-2-phenyl-6-phenyl-1,2-azaborine.[15]
-
Methodology:
-
To an oven-dried vial is added cyclopropyl phenyl imine (0.20 mmol, 1.0 equiv) and ZnBr₂ (0.02 mmol, 0.1 equiv).
-
The vial is evacuated and backfilled with argon. Anhydrous 1,2-dichloroethane (1.0 mL) is added, followed by (o-tolyl)BBr₂ (0.24 mmol, 1.2 equiv).
-
The mixture is stirred at 60 °C for 4 hours.
-
The reaction is cooled to room temperature, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.40 mmol, 2.0 equiv) is added.
-
The mixture is stirred at room temperature for 30 minutes.
-
The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired this compound.
-
Conclusion
The reactivity of this compound is remarkably distinct from its isostere, benzene. It readily engages in electrophilic substitutions with enhanced reactivity, and uniquely undergoes nucleophilic aromatic substitutions and various pericyclic reactions. This versatile chemical behavior, coupled with modern, modular synthetic routes, makes the this compound scaffold a powerful tool for chemists. For professionals in drug development, the ability to fine-tune properties like solubility and bioactivity through isosteric replacement, while also having a rich set of reactions for further diversification, establishes this compound as a highly valuable and promising pharmacophore for future therapeutic design.
References
- 1. Azaborine - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Medicinal Chemistry Profiling of Monocyclic 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Aromatic Substitution Reactions of 1,2-Dihydro-1,2-Azaborine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Electrophilic Aromatic Substitution Reactions of 1,2-Dihydro-1,2-azaborines - Organic Letters - Figshare [figshare.com]
- 6. Electrophilic aromatic substitution reactions of 1,2-dihydro-1,2-azaborines. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational studies on the reactivity of substituted 1,2-dihydro-1,2-azaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nucleophilic aromatic substitution reactions of 1,2-dihydro-1,2-azaborine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Diels-Alder Reactions of 1,2-Azaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Modular Synthesis of Multi-Substituted 1,2-Azaborines
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,2-Azaborines are a significant class of benzene isosteres that have garnered considerable interest in medicinal chemistry and materials science.[1][2][3] Their unique electronic properties, stemming from the replacement of a C=C bond with an isoelectronic B-N unit, can lead to improved pharmacological profiles, such as enhanced potency, bioavailability, and better aqueous solubility.[2] Despite their potential, the synthesis of multi-substituted monocyclic 1,2-azaborines has been a persistent challenge, limiting their broader application.[1][2][3][4]
This document provides detailed protocols and application notes for a recently developed modular and efficient synthesis of multi-substituted 1,2-azaborines. The highlighted method utilizes readily available cyclopropyl imines or ketones and dibromoboranes to construct the 1,2-azaborine core under mild conditions.[1][3][5] This approach is characterized by its broad substrate scope, functional group tolerance, and scalability, making it highly adaptable for generating diverse libraries of BN-isostere analogues for drug discovery and other applications.[1][2][4]
The core of this synthetic strategy involves a boron-mediated ring-opening of a cyclopropyl imine/ketone, followed by a base-mediated elimination and a subsequent 6π-electrocyclization to form the aromatic this compound ring.[1][3]
Logical Workflow for Synthesis
The overall synthetic strategy provides a straightforward, modular approach to a wide array of multi-substituted 1,2-azaborines.
Caption: General workflow for the modular synthesis of 1,2-azaborines.
Proposed Reaction Mechanism
The reaction is proposed to proceed through a distinct pathway involving ring-opening, elimination, and a key electrocyclization step.[1][3]
References
- 1. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation | Semantic Scholar [semanticscholar.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1,2-Azaborines via Ring-Closing Metathesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Azaborines are heterocyclic aromatic compounds isoelectronic to benzene, where a carbon-carbon double bond is replaced by a boron-nitrogen single bond. This substitution imparts unique electronic and physicochemical properties, making them attractive scaffolds in medicinal chemistry and materials science. Ring-closing metathesis (RCM) has emerged as a powerful and modular strategy for the synthesis of the 1,2-azaborine core, offering access to a variety of substituted derivatives under relatively mild conditions.
This document provides detailed application notes and experimental protocols for the synthesis of 1,2-azaborines utilizing RCM, based on seminal work by the research groups of Ashe and Liu. The general synthetic pathway involves three key steps:
-
Synthesis of a diene precursor: Typically, a bis(allyl)aminoborane or a related unsaturated aminoborane is prepared.
-
Ring-closing metathesis (RCM): The diene precursor undergoes intramolecular cyclization catalyzed by a ruthenium or molybdenum complex.
-
Aromatization: The resulting dihydro-1,2-azaborine is oxidized or dehydrogenated to yield the final aromatic this compound.
Data Presentation
The following tables summarize quantitative data for the synthesis of various this compound derivatives via the RCM approach.
Table 1: Synthesis of 1,2-Dihydro-1,2-azaborine Precursors via Ring-Closing Metathesis
| Precursor | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N,N-Bis(allyl)aminoborane derivative | Grubbs' I (5) | Toluene | 80 | 2 | 86 | [1] |
| N-TBS-B-Cl-diallylaminoborane | Grubbs' I | Toluene | 80 | - | - | [2] |
| B-alkoxy-diallylaminoborane | Schrock's Catalyst | Benzene | 25 | - | - | [3][4] |
| N-t-Bu-bisallyl species | Schrock's Catalyst | Toluene | 25 | - | High | [2] |
| N-TBS-bisallyl species | Grubbs' I | Toluene | 80 | - | - | [2] |
Table 2: Aromatization of 1,2-Dihydro-1,2-azaborines
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,2-Dihydro-1-ethyl-2-phenyl-1,2-azaborine | DDQ | Pentane | 35 | - | Good | [2] |
| N-TBS-B-Cl-1,2-dihydro-1,2-azaborine | Pd black | Toluene | 110 | - | - | [2] |
| N-TBS-B-Cl-1,2-dihydro-1,2-azaborine | Pd/C | Toluene | 110 | - | - | [5] |
| Bicyclic dihydro-azaborine | Pd/C | Perfluorodecalin | 180 | - | - | [2] |
Experimental Protocols
Protocol 1: Synthesis of 1-Ethyl-2-phenyl-1,2-azaborine
This protocol is adapted from the work of Ashe and coworkers.[2]
Step 1: Synthesis of (Diallylamino)dichloroborane
-
To a solution of boron trichloride (1.0 M in hexanes) at -78 °C is added a solution of diallylamine in hexanes dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.
-
The solvent is removed under reduced pressure to yield the crude (diallylamino)dichloroborane, which is used in the next step without further purification.
Step 2: Synthesis of N,N-Diallyl-B-phenylaminoborane
-
The crude (diallylamino)dichloroborane is dissolved in diethyl ether and cooled to -78 °C.
-
A solution of phenyllithium (1.8 M in cyclohexane/ether) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then warmed to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.
Step 3: Ring-Closing Metathesis to form 1-Ethyl-2-phenyl-1,2-dihydro-1,2-azaborine
-
To a solution of N,N-diallyl-B-phenylaminoborane in dry toluene is added Grubbs' first-generation catalyst (5 mol%).
-
The reaction mixture is heated to 80 °C for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 1,2-dihydro-1,2-azaborine.
Step 4: Oxidation to 1-Ethyl-2-phenyl-1,2-azaborine
-
To a solution of the 1,2-dihydro-1,2-azaborine in pentane is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
The mixture is stirred at 35 °C until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction mixture is filtered to remove the precipitated hydroquinone, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the final 1-ethyl-2-phenyl-1,2-azaborine.
Protocol 2: One-Pot Synthesis of N-TBS-B-Cl-1,2-azaborine
This protocol is based on the work of Liu and coworkers and offers a more streamlined approach.[2][5]
Step 1: Synthesis of N-TBS-diallylamine
-
To a solution of diallylamine in dichloromethane at 0 °C is added triethylamine, followed by the dropwise addition of tert-butyldimethylsilyl chloride.
-
The reaction is stirred at room temperature overnight.
-
The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product is purified by distillation.
Step 2: One-Pot RCM and Oxidation
-
To a solution of N-TBS-diallylamine in toluene is added a solution of boron trichloride (1.0 M in hexanes) at -78 °C to form the aminoborane precursor in situ.
-
After stirring for 1 hour, Grubbs' first-generation catalyst is added, and the reaction is heated to 80 °C.
-
Upon completion of the RCM step (monitored by NMR), palladium on carbon (10 wt. %) is added to the reaction mixture.
-
The mixture is heated to 110 °C and stirred until the dehydrogenation is complete.
-
The reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield N-TBS-B-Cl-1,2-azaborine. This one-pot procedure has been reported to provide the product in a 52% yield over the two steps.[5]
Mandatory Visualization
Caption: General workflow for the synthesis of 1,2-azaborines via ring-closing metathesis.
Caption: Logical flow of the key transformations in this compound synthesis.
References
- 1. Azaborine - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of 1,2-Azaborines and the Preparation of Their Protein Complexes with T4 Lysozyme Mutants [jove.com]
Application Notes and Protocols: Synthesis of 1,2-Azaborines from Cyclopropyl Imines
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Azaborines are a unique class of aromatic heterocycles that are isoelectronic and isostructural with benzene.[1] They are considered valuable benzene isosteres in medicinal chemistry due to their potential to enhance pharmacological properties.[2][3] The incorporation of a boron-nitrogen (B-N) unit in place of a carbon-carbon double bond can lead to improved aqueous solubility, enhanced biological activity, and better oral bioavailability compared to their carbonaceous analogs.[2][4] This has significant implications for drug development, offering a novel strategy to address challenges associated with the solubility and efficacy of aromatic drug candidates.[2][3] A recently developed modular synthesis method allows for the efficient production of multi-substituted 1,2-azaborines from readily available cyclopropyl imines and dibromoboranes under mild conditions.[4][5] This approach is scalable and tolerates a wide range of functional groups, making it a valuable tool for the synthesis of BN-isostere analogs in medicinal chemistry.[4][6]
Reaction Principle
The synthesis of 1,2-azaborines from cyclopropyl imines proceeds via a "ring-opening-then-rebound" strategy.[5] The reaction pathway involves a boron-mediated ring opening of the cyclopropane, followed by a base-mediated elimination and an unusual low-barrier 6π-electrocyclization.[4][7] This redox-neutral process avoids the need for harsh oxidation or reduction steps and is operationally straightforward.[5]
Applications in Drug Development
The modular nature of this synthesis allows for the creation of diverse libraries of 1,2-azaborine analogs for structure-activity relationship (SAR) studies. This methodology has been successfully applied to the concise synthesis of BN isosteres of a PD-1/PD-L1 inhibitor and the pyrethroid insecticide bifenthrin, demonstrating its utility in accessing biologically relevant molecules.[4][5] The ability to readily modify the substituents on the this compound ring provides a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[5]
Quantitative Data Summary
The following tables summarize the yields of various 1,2-azaborines synthesized using this method, showcasing the broad substrate scope.
Table 1: Synthesis of 1,2,6-Trisubstituted 1,2-Azaborines [4][5]
| Entry | Cyclopropyl Imine/Ketone | Dibromoborane | Product | Yield (%) |
| 1 | Cyclopropyl phenyl imine | (o-tolyl)BBr₂ | This compound 3a | 84 |
| 2 | Cyclopropyl(4-fluorophenyl)imine | (o-tolyl)BBr₂ | This compound 3b | 71 |
| 3 | Cyclopropyl(4-iodophenyl)imine | (o-tolyl)BBr₂ | This compound 3c | 42 |
| 4 | Cyclopropyl(4-methoxyphenyl)imine | (o-tolyl)BBr₂ | This compound 3d | 61 |
| 5 | Cyclopropyl(4-phenoxyphenyl)imine | (o-tolyl)BBr₂ | This compound 3e | 80 |
| 6 | Biphenyl-4-yl(cyclopropyl)imine | (o-tolyl)BBr₂ | This compound 3f | 82 |
| 7 | Cyclopropyl(naphthalen-2-yl)imine | (o-tolyl)BBr₂ | This compound 3g | 55 |
| 8 | Cyclopropyl(4-(trifluoromethyl)phenyl)imine | (o-tolyl)BBr₂ | This compound 3h | 82 |
| 9 | 1-Cyclopropylethan-1-one | Aniline, then (o-tolyl)BBr₂ | This compound 3i | 77 |
| 10 | 1-Cyclopropylpentan-1-one | Aniline, then (o-tolyl)BBr₂ | This compound 3j | 80 |
| 11 | 1-Cyclopropyl-2-methylpropan-1-one | Aniline, then (o-tolyl)BBr₂ | This compound 3k | 66 |
| 12 | 1-Cyclopropyl-2-phenylethan-1-one | Aniline, then (o-tolyl)BBr₂ | This compound 3l | 76 |
| 13 | Cyclopropyl(phenyl)methanone | Methylamine, then PhBBr₂ | This compound 3az | - |
Yields are for the isolated product.
Table 2: One-Pot Synthesis from Cyclopropyl Ketone [4]
| Entry | Starting Material | Reagents | Product | Yield (%) |
| 1 | Cyclopropyl phenyl ketone | Aniline, TiCl₄, Et₃N; then (o-tolyl)BBr₂, ZnBr₂, DBU | This compound 3a | Good |
Experimental Protocols
General Procedure for the Synthesis of 1,2-Azaborines
Materials:
-
Substituted cyclopropyl imine or cyclopropyl ketone
-
Substituted dibromoborane
-
Zinc bromide (ZnBr₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Standard air-free techniques (Schlenk line or glovebox)
Protocol:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the cyclopropyl imine (1.0 equiv), the dibromoborane (1.2 equiv), and ZnBr₂ (10 mol%).
-
Add anhydrous 1,2-dichloroethane to the tube.
-
Stir the reaction mixture at 60 °C for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Add DBU (2.5 equiv) to the reaction mixture.
-
Stir the mixture at room temperature for the specified time (typically monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound.
One-Pot Procedure from Cyclopropyl Ketone
Protocol:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the cyclopropyl ketone (1.0 equiv), the corresponding aniline (1.0 equiv), and anhydrous CH₂Cl₂.
-
Add triethylamine (2.0 equiv) and cool the mixture to 0 °C.
-
Slowly add titanium tetrachloride (0.5 equiv).
-
Allow the reaction to warm to room temperature and stir for 16 hours.[8]
-
After imine formation is complete (monitored by TLC or LC-MS), remove the solvent under reduced pressure.
-
To the crude imine, add the dibromoborane (1.2 equiv), ZnBr₂ (10 mol%), and anhydrous 1,2-dichloroethane.
-
Stir the reaction mixture at 60 °C for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Add DBU (2.5 equiv) and stir until the reaction is complete.
-
Work-up and purify as described in the general procedure.
Visualizations
Reaction Pathway
Caption: Proposed reaction mechanism for the synthesis of 1,2-azaborines.
Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
References
- 1. Azaborine - Wikipedia [en.wikipedia.org]
- 2. Medicinal Chemistry Profiling of Monocyclic 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cp2Ti(II) Mediated Rearrangement of Cyclopropyl Imines - PMC [pmc.ncbi.nlm.nih.gov]
Regioselective C-H Borylation of 1,2-Azaborines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of 1,2-azaborines, BN isosteres of benzene, is a rapidly advancing area in medicinal chemistry and materials science.[1][2] These heterocyclic compounds offer unique electronic properties and the potential for novel biological activities, making them attractive scaffolds for drug discovery.[3][4] A key challenge in harnessing their potential lies in the ability to selectively functionalize the azaborine core. This document provides detailed application notes and protocols for the regioselective C-H borylation of 1,2-azaborines, a powerful tool for late-stage functionalization.[1][2][5]
The iridium-catalyzed C-H borylation has emerged as a robust and highly regioselective method for introducing a boronate ester group onto the 1,2-azaborine ring.[1][2][6] This transformation selectively occurs at the C(6) position, which is the most acidic C-H bond in the ring.[7][8][9] The resulting borylated 1,2-azaborines are versatile intermediates that can be readily diversified through subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of substituents.[1][2][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction pathway for the regioselective C-H borylation and a typical experimental workflow for the synthesis and subsequent functionalization of 1,2-azaborines.
Caption: General reaction scheme for the iridium-catalyzed C-H borylation of 1,2-azaborines at the C(6) position.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Medicinal Chemistry Profiling of Monocyclic 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 5. N-Functionalization of 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late-Stage Functionalization of 1,2-Dihydro-1,2-azaborines via Regioselective Iridium-Catalyzed C-H Borylation: The Development of a New N,N-Bidentate Ligand Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid and Modular Access to Multifunctionalized 1,2-Azaborines via Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Late-stage functionalization of BN-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophilic Aromatic Substitution on the 1,2-Azaborine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2-azaborine ring, a boron-nitrogen containing isostere of benzene, has garnered significant interest in medicinal chemistry and materials science due to its unique electronic properties and potential for novel molecular designs. Understanding the functionalization of this heterocyclic system is paramount for its application. Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic systems, and the this compound ring exhibits distinct reactivity patterns in these transformations.
These application notes provide a detailed overview and experimental protocols for performing electrophilic aromatic substitution on the this compound ring. The protocols are intended to serve as a guide for researchers in the synthesis and derivatization of this compound-containing compounds.
Mechanism of Electrophilic Aromatic Substitution on this compound
The electrophilic aromatic substitution on a this compound ring proceeds through a mechanism analogous to that of benzene, involving the formation of a resonance-stabilized cationic intermediate, often referred to as a σ-complex or arenium ion. The π-electrons of the azaborine ring act as a nucleophile, attacking an electrophile (E⁺). This initial attack disrupts the aromaticity of the ring and is the rate-determining step. Subsequently, a proton is abstracted from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system.
Computational studies and experimental evidence have shown that the C3 and C5 positions of the this compound ring are the most electron-rich and, therefore, the most susceptible to electrophilic attack. The regioselectivity of the substitution can be influenced by the nature of the electrophile and the substituents already present on the azaborine ring.
Figure 1. General mechanism of electrophilic aromatic substitution on a this compound ring.
Experimental Protocols
The following protocols are generalized procedures for common electrophilic aromatic substitution reactions on a generic 1,2-dihydro-1,2-azaborine substrate. Researchers should optimize these conditions based on the specific substituents on their starting material.
Protocol 1: Electrophilic Bromination at the C3 Position
This protocol describes the regioselective bromination of a this compound derivative at the C3 position using molecular bromine.
Figure 2. Experimental workflow for the bromination of a this compound.
Materials:
-
This compound derivative
-
Dichloromethane (CH₂Cl₂) or other suitable inert solvent
-
Bromine (Br₂)
-
Aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate glassware and stirring apparatus
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of bromine (1.0-1.2 eq) in dichloromethane to the cooled solution dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the orange color of the bromine disappears.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Friedel-Crafts Acylation at the C5 Position
This protocol outlines the Friedel-Crafts acylation of a this compound derivative, which typically favors substitution at the C5 position.
Figure 3. Experimental workflow for the Friedel-Crafts acylation of a this compound.
Materials:
-
This compound derivative
-
Anhydrous dichloromethane (CH₂Cl₂) or other suitable inert solvent
-
Lewis acid (e.g., aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄))
-
Acyl halide (e.g., acetyl chloride) or anhydride (e.g., acetic anhydride)
-
Ice-cold dilute hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate glassware and stirring apparatus
Procedure:
-
To a stirred suspension of the Lewis acid (1.1-2.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere, add the acyl halide or anhydride (1.1 eq) dropwise at 0 °C.
-
After stirring for 15-30 minutes, add a solution of the this compound derivative (1.0 eq) in anhydrous dichloromethane dropwise to the mixture at 0 °C.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid with vigorous stirring.
-
Transfer the quenched mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the acylated product.
Data Presentation
The following tables summarize representative quantitative data for the electrophilic aromatic substitution on this compound derivatives. Yields are highly dependent on the specific substrate and reaction conditions.
Table 1: Electrophilic Halogenation of this compound Derivatives
| Entry | This compound Substrate | Electrophile | Product(s) | Yield (%) | Reference |
| 1 | 1-Ethyl-2-phenyl-1,2-dihydro-1,2-azaborine | Br₂ | 3-Bromo-1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine | High | [1] |
| 2 | N-(t-Butyldimethylsilyl)-B-chloro-1,2-azaborine | Br₂ | 3-Bromo-N-(t-butyldimethylsilyl)-B-chloro-1,2-azaborine | High | [1] |
Table 2: Friedel-Crafts Reactions of this compound Derivatives
| Entry | This compound Substrate | Electrophile | Lewis Acid | Product(s) | Yield (%) | Reference |
| 1 | 1-Ethyl-2-phenyl-1,2-dihydro-1,2-azaborine | Acetic Anhydride | SnCl₄ | 5-Acetyl-1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine | 10 | [1] |
| 2 | 1-Ethyl-2-phenyl-1,2-dihydro-1,2-azaborine | N,N-Dimethyl-methyleneiminium chloride | - | 5-(N,N-Dimethylaminomethyl)-1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine | 60 | [2] |
Characterization Data
Spectroscopic data is crucial for the characterization of the substituted this compound products. Below are representative data.
Table 3: Representative Spectroscopic Data for Substituted 1,2-Azaborines
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹¹B NMR (δ, ppm) | Mass Spectrometry (m/z) |
| 1,2-Dihydro-1,2-azaborine | Downfield shifts of protons upon aromatization are observed.[3] | Characteristic shifts for the aromatic ring carbons. | A characteristic signal for the boron atom in the aromatic ring. | HRMS data supports the assigned structure.[4] |
| B-substituted 1,2-azaborines | Chemical shifts are influenced by the substituent at the boron atom.[4] | The chemical shift is sensitive to the coordination and electronic environment of the boron atom.[4] | ||
| C3-Bromo-1,2-azaborine | Specific shifts for the remaining ring protons, confirming the position of substitution. | The carbon bearing the bromine atom will show a characteristic downfield shift. | ||
| 5-Acetyl-1,2-azaborine | A singlet for the methyl protons of the acetyl group will be present. | A downfield signal for the carbonyl carbon will be observed. |
Note: Specific chemical shifts are highly dependent on the solvent and the full substitution pattern of the molecule.
Conclusion
The electrophilic aromatic substitution of this compound rings is a versatile tool for the synthesis of novel heterocyclic compounds. The regioselectivity of these reactions, primarily at the C3 and C5 positions, allows for targeted functionalization. The protocols and data presented herein provide a solid foundation for researchers to explore the chemistry of 1,2-azaborines and develop new molecules with potential applications in drug discovery and materials science. Further optimization of reaction conditions for specific substrates is encouraged to achieve higher yields and selectivities.
References
Application Notes and Protocols: 1,2-Azaborine as a Pharmacophore in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Azaborine, a heterocyclic aromatic compound isoelectronic and isostructural to benzene, has emerged as a promising pharmacophore in modern drug discovery.[1][2] The replacement of a C=C bond in an aromatic ring with an isoelectronic B-N unit introduces unique electronic and physicochemical properties without significantly altering the overall molecular structure.[3][4][5] This bioisosteric substitution can lead to improved aqueous solubility, enhanced biological activity, and better pharmacokinetic profiles compared to their carbonaceous counterparts.[3][6] These attributes make 1,2-azaborines attractive scaffolds for the development of novel therapeutics targeting a range of biological targets, including kinases and protein-protein interactions.[1][3][6] This document provides detailed application notes and experimental protocols for leveraging this compound as a pharmacophore in drug discovery campaigns.
Physicochemical and Pharmacokinetic Properties of this compound Derivatives
The incorporation of a this compound moiety can significantly modulate the physicochemical properties of a molecule. The inherent dipole moment of the B-N bond generally leads to increased polarity and improved aqueous solubility, a critical factor for oral bioavailability.[3][6]
Table 1: Physicochemical Properties of a CDK2 Inhibitor and its this compound Analog
| Compound | Structure | Aqueous Solubility (µg/mL) | PAMPA Permeability (10⁻⁶ cm/s) |
| CC-3 (Carbonaceous) | [Image of CC-3 structure] | < 0.1 | 10.5 |
| BN-3 (this compound) | [Image of BN-3 structure] | 1.2 | 5.8 |
Data extracted from Liu et al., 2017.[6]
Table 2: Pharmacokinetic Parameters of CC-3 and BN-3 in Rats
| Compound | Dose (mg/kg) | Route | AUC (ng·h/mL) | F (%) |
| CC-3 | 2 | IV | 1,030 | - |
| 10 | PO | 4,210 | 41 | |
| BN-3 | 2 | IV | 1,560 | - |
| 10 | PO | 10,800 | 69 |
AUC: Area under the curve; F: Oral bioavailability. Data from Liu et al., 2017.[6]
Applications in Drug Discovery
Kinase Inhibition: Targeting Cyclin-Dependent Kinase 2 (CDK2)
1,2-Azaborines have been successfully employed as benzene isosteres in the design of kinase inhibitors. The nitrogen atom of the azaborine ring can act as a hydrogen bond donor, potentially forming additional interactions with the target protein and enhancing potency.[6]
A notable example is the development of a this compound-based inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[3][6] The replacement of a phenyl group with a this compound moiety in a known CDK2 inhibitor led to a significant improvement in biological activity.[3][6]
Table 3: In Vitro Activity of a CDK2 Inhibitor and its this compound Analog
| Compound | CDK2 IC₅₀ (nM) | CDK1 IC₅₀ (nM) |
| CC-3 | 320 | >10,000 |
| BN-3 | 87 | 1,200 |
IC₅₀: Half-maximal inhibitory concentration. Data from Liu et al., 2017.[6]
References
- 1. Azaborine - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H4BN | CID 18991124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry Profiling of Monocyclic 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Star of Medicinal Chemistry: 1,2-Azaborines as Novel Bioisosteres
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,2-Azaborines, aromatic six-membered rings containing adjacent boron and nitrogen atoms, are emerging as a compelling class of bioisosteres for phenyl rings in medicinal chemistry.[1][2] This unique structural motif, an isostere of benzene, offers a powerful strategy to modulate the physicochemical and pharmacological properties of drug candidates, often leading to improved potency, selectivity, and pharmacokinetic profiles.[1][3][4] The replacement of a C-C unit with a B-N unit introduces a dipole moment and alters the electronic distribution of the aromatic ring, which can lead to more favorable interactions with biological targets and improved properties such as aqueous solubility.[1][5] This application note will detail the diverse applications of 1,2-azaborines in medicinal chemistry, provide quantitative data on their biological activities, and present detailed protocols for their synthesis and evaluation.
Key Advantages of 1,2-Azaborine Bioisosterism:
-
Enhanced Biological Activity: The unique electronic nature of the B-N bond can lead to stronger binding interactions with target proteins.[2][3]
-
Improved Physicochemical Properties: 1,2-Azaborines often exhibit increased polarity and aqueous solubility compared to their carbocyclic counterparts, which can improve bioavailability.[1][3]
-
Novel Intellectual Property: The incorporation of this unique scaffold can provide a route to new chemical entities with distinct patent positions.
-
Metabolic Stability: In some cases, 1,2-azaborines have shown favorable metabolic stability profiles.[4]
Applications in Drug Discovery:
The versatility of 1,2-azaborines has been demonstrated in a range of therapeutic areas:
Kinase Inhibition:
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and are prominent targets in cancer therapy. The substitution of a phenyl ring with a this compound in a known CDK2 inhibitor scaffold resulted in a significant enhancement of inhibitory activity.[1][3]
Quantitative Data: CDK2 Inhibition
| Compound | Target | IC50 (nM) | Fold Improvement | Reference |
| CC-3 (Carbonaceous Analog) | CDK2 | 320 | - | [3] |
| BN-3 (this compound Analog) | CDK2 | 87 | ~3.7 | [3] |
This improvement in potency is attributed to the ability of the N-H group in the this compound ring to form an additional hydrogen bond with the protein backbone, a feature absent in the phenyl analog.[3]
Immune Checkpoint Inhibition:
The PD-1/PD-L1 pathway is a critical immune checkpoint that cancer cells exploit to evade the immune system. A this compound-containing isostere of a known PD-1/PD-L1 inhibitor has been synthesized, demonstrating the applicability of this scaffold in the development of novel cancer immunotherapies.[1][6]
Antibacterial Agents:
Boron-containing compounds, including diazaborines, have a history of investigation as antibacterial agents.[7][8][9] Certain 1,2,3-diazaborine derivatives have demonstrated activity against Escherichia coli.[7] The proposed mechanism of action for some diazaborines involves the inhibition of bacterial enoyl-acyl carrier protein reductase (ENR), a key enzyme in fatty acid biosynthesis, through the complexation of NAD+.[8]
Experimental Protocol: Synthesis of a this compound Analog of a CDK2 Inhibitor (BN-3)
This protocol is a representative example of the synthesis of a bioactive this compound derivative.
Workflow for the Synthesis of BN-3:
A simplified workflow for the synthesis of BN-3.
Materials:
-
2-Chloro-1,2-dihydro-1,2-azaborine
-
(4-(Aminomethyl)phenyl)boronic acid pinacol ester
-
2-(Trifluoromethyl)benzoic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Amide coupling reagents (e.g., HATU, DIPEA)
-
Anhydrous solvents (e.g., Dioxane, DMF)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
Suzuki Coupling:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve 2-chloro-1,2-dihydro-1,2-azaborine (1.0 eq) and (4-(aminomethyl)phenyl)boronic acid pinacol ester (1.1 eq) in a mixture of dioxane and water.
-
Add K2CO3 (3.0 eq) and the palladium catalyst (0.05 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the resulting intermediate by silica gel chromatography.
-
-
Amide Coupling:
-
Dissolve the purified intermediate from the Suzuki coupling (1.0 eq) and 2-(trifluoromethyl)benzoic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction at room temperature and monitor for completion.
-
After the reaction is complete, quench with water and extract the product.
-
Purify the final compound (BN-3) by silica gel chromatography or preparative HPLC.
-
Experimental Protocol: In Vitro CDK2 Kinase Assay
Principle:
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK2/cyclin E kinase complex. The amount of phosphorylation is quantified, typically using a radioactive (32P-ATP) or fluorescence-based method.
Workflow for CDK2 Kinase Assay:
A general workflow for an in vitro CDK2 kinase assay.
Materials:
-
Recombinant human CDK2/cyclin E complex
-
Kinase substrate (e.g., Histone H1)
-
ATP (e.g., [γ-32P]ATP for radiometric assay)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (BN-3) and control inhibitor (e.g., Staurosporine)
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or fluorescence plate reader (for fluorescence-based assays)
Procedure:
-
Prepare a serial dilution of the test compound (BN-3) in kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, CDK2/cyclin E, and the kinase substrate.
-
Add the serially diluted test compound or control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify the amount of substrate phosphorylation. For a radiometric assay, wash the phosphocellulose paper to remove unincorporated [γ-32P]ATP and measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Perspectives
1,2-Azaborines represent a promising and still largely untapped area of chemical space for drug discovery. Their unique properties have already demonstrated significant potential in overcoming some of the limitations of traditional carbocyclic aromatic systems. As synthetic methodologies for creating diverse this compound scaffolds continue to advance, we can expect to see their application in an even broader range of therapeutic targets. Further exploration of their metabolic fate and potential for off-target effects will be crucial for their successful translation into clinical candidates. The strategic incorporation of 1,2-azaborines into drug design pipelines offers a powerful tool for developing next-generation therapeutics with enhanced efficacy and improved developability.
References
- 1. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaborine - Wikipedia [en.wikipedia.org]
- 3. Medicinal Chemistry Profiling of Monocyclic 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and antibacterial activities of new 1,2,3-diazaborine derivatives and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, characterization, and antibacterial activity of structurally complex 2-acylated 2,3,1-benzodiazaborines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Aqueous Solubility of Drugs with 1,2-Azaborine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
A significant challenge in drug discovery and development is the poor aqueous solubility of many promising drug candidates. Low solubility can hinder absorption, leading to poor bioavailability and limiting therapeutic efficacy. One innovative strategy to address this challenge is the use of 1,2-azaborines as bioisosteres for benzene rings commonly found in drug molecules.[1][2][3][4] The replacement of a carbon-carbon (C=C) bond with a boron-nitrogen (B-N) bond in an aromatic ring introduces polarity, which can significantly enhance aqueous solubility without drastically altering the molecule's shape and biological activity.[1][2][3][4]
1,2-Azaborines, being isoelectronic and isostructural to benzene, can effectively mimic the parent arene in biological systems while improving key physicochemical properties.[5][6] The inherent dipole moment of the 1,2-azaborine ring, in contrast to the nonpolar nature of benzene, leads to more favorable interactions with water molecules, thereby increasing solubility.[7] This modification has been shown to not only improve solubility but also, in some cases, enhance biological activity and in vivo oral bioavailability.[5][7]
These application notes provide a summary of the quantitative improvements in aqueous solubility observed with this compound substitution, along with detailed protocols for the synthesis of this compound-containing compounds and the subsequent evaluation of their aqueous solubility and other critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Data Presentation: Improved Aqueous Solubility of this compound Analogs
The incorporation of a this compound moiety in place of a phenyl group has demonstrated a consistent and significant improvement in the aqueous solubility of various compounds. The table below summarizes the quantitative data from comparative studies.
| Compound Pair | Parent Compound (CC) | This compound Analog (BN) | Aqueous Solubility (µM) of Parent Compound | Aqueous Solubility (µM) of this compound Analog | Fold Increase in Solubility | Reference |
| CDK2 Inhibitor Analog | CC-3 | BN-3 | 1.5 | 10.1 | ~6.7 | [7] |
| Dopamine D3 Antagonist Analog | CC-1 | BN-1 | 3.2 | 15.8 | ~4.9 | [7] |
| PPAR γ/δ Agonist Analog | CC-2 | BN-2 | 0.8 | 4.2 | ~5.3 | [7] |
Mandatory Visualizations
Caption: Bioisosteric replacement of benzene with this compound.
Caption: Workflow for synthesis and evaluation of this compound analogs.
Experimental Protocols
Protocol 1: General Synthesis of a this compound Analog from a Phenyl-Containing Precursor
This protocol outlines a general, one-pot method for the synthesis of multi-substituted 1,2-azaborines from readily available cyclopropyl imines/ketones and dibromoboranes, which can be adapted for the synthesis of drug analogs.[3][8]
Materials:
-
Cyclopropyl imine or ketone precursor of the drug molecule
-
Dibromoborane (e.g., (o-tolyl)BBr₂)
-
Zinc bromide (ZnBr₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Standard glassware for air-free synthesis (Schlenk line, nitrogen atmosphere)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve the cyclopropyl imine/ketone precursor (1.0 equiv) and ZnBr₂ (0.1 equiv) in anhydrous 1,2-dichloroethane.
-
Addition of Dibromoborane: Add the dibromoborane (1.2 equiv) to the reaction mixture.
-
Ring Opening: Heat the reaction mixture to 60 °C and stir for 4 hours.
-
In Situ Elimination and Cyclization: Cool the reaction mixture to room temperature. Add DBU (2.0 equiv) to the flask.
-
Reaction Completion: Stir the mixture at room temperature for an additional 12 hours.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound analog.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹¹B NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Aqueous Solubility Determination by the Shake-Flask Method
This protocol describes the "gold standard" method for determining thermodynamic equilibrium solubility.[2][9][10][11][12][13]
Materials:
-
Test compound (this compound analog) and parent compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Additional buffers for pH-solubility profile (e.g., pH 1.2, 4.5, 6.8)[13]
-
Glass vials with screw caps
-
Orbital shaker with a temperature-controlled incubator (set to 37 °C)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS)
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of the solid test compound to a glass vial (e.g., 2-5 mg to 1 mL of buffer). Ensure that undissolved solid remains visible.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at 37 °C. Shake the vials for 24-48 hours to ensure equilibrium is reached.[2][12][13]
-
Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant. For enhanced accuracy, filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Prepare a series of standard solutions of the test compound of known concentrations. Analyze the filtered supernatant and the standard solutions by HPLC-UV or LC-MS.
-
Calculation: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of the compound in the saturated supernatant. This concentration represents the aqueous solubility of the compound.
-
Replicates: Perform the entire experiment in triplicate for each compound and each buffer condition.
Protocol 3: High-Throughput Kinetic Solubility Assessment by Turbidimetry
This method is suitable for rapid screening of compound solubility in early drug discovery.[5][12][14][15][16]
Materials:
-
Test compounds dissolved in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound's DMSO stock solution in a 96-well plate.
-
Addition of Aqueous Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to achieve a final DMSO concentration of 1-2%. The final compound concentrations should span a relevant range (e.g., 1-200 µM).
-
Incubation: Incubate the plate at room temperature or 37 °C for 1-2 hours.[5][14]
-
Turbidity Measurement: Measure the absorbance (or turbidity) of each well at 620 nm using a plate reader.
-
Data Analysis: The kinetic solubility is determined as the concentration at which the compound precipitates, identified by a sharp increase in absorbance compared to control wells containing only DMSO and buffer.
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive membrane permeability.[1][7][17][18][19]
Materials:
-
PAMPA plate system (a donor plate with a filter membrane and an acceptor plate)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Test compounds in a suitable buffer (e.g., PBS, pH 7.4)
-
Acceptor buffer (PBS with a solubilizing agent, if necessary)
-
Plate shaker
-
LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Coat the filter membrane of each well in the donor plate with the phospholipid solution (e.g., 5 µL) and allow the solvent to evaporate.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with the acceptor buffer.
-
Donor Plate Preparation: Add the test compound solutions to the wells of the donor plate.
-
Sandwich Assembly: Place the donor plate on top of the acceptor plate to form a "sandwich," initiating the permeability assay.
-
Incubation: Incubate the plate sandwich at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).[18]
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the effective permeability (Pe) using the concentrations in the donor and acceptor compartments and the incubation time.
Protocol 5: In Vivo Oral Bioavailability Study in Rats
This protocol provides a general framework for assessing the oral bioavailability of a this compound analog compared to its parent compound.[20][21][22][23]
Materials:
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Test compound (this compound analog) and parent compound
-
Formulation vehicle (e.g., PEG400:Labrasol 1:1 v/v)[20]
-
Intravenous (IV) formulation vehicle (e.g., DMSO:PEG300 15:85)[20]
-
Oral gavage needles
-
Syringes for IV injection
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Procedure:
-
Animal Acclimatization and Dosing Groups: Acclimatize rats for at least one week before the study. Divide the animals into four groups (n=3-5 per group): Parent compound IV, Parent compound oral (PO), this compound analog IV, and this compound analog PO.
-
Dosing: Fast the rats overnight before dosing.
-
Oral (PO) Dosing: Administer the compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV) Dosing: Administer the IV formulation via the tail vein at a lower dose (e.g., 1 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular vein or another appropriate site at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[20][22]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.
-
Bioanalysis: Determine the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as the Area Under the Curve (AUC) for both IV and PO administration.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Conclusion
The replacement of a benzene ring with a this compound isostere presents a viable and effective strategy for improving the aqueous solubility of drug candidates. The data and protocols provided herein offer a comprehensive guide for researchers to synthesize, evaluate, and capitalize on the benefits of this compound-containing compounds in drug discovery programs. The enhanced polarity of the this compound moiety directly translates to improved solubility, which can positively impact other critical drug-like properties, including oral bioavailability. By employing the detailed experimental procedures outlined, scientists can systematically investigate the potential of this novel scaffold to overcome solubility-related challenges in drug development.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. quora.com [quora.com]
- 3. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 6. Synthesis of 1,2-Azaborines and the Preparation of Their Protein Complexes with T4 Lysozyme Mutants [jove.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. enamine.net [enamine.net]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 13. who.int [who.int]
- 14. evotec.com [evotec.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. PAMPA | Evotec [evotec.com]
- 20. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1,2-Azaborine Derivatives in Optoelectronic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Azaborine derivatives, heterocyclic aromatic compounds isoelectronic with benzene, are emerging as a promising class of materials for optoelectronic applications.[1][2] The replacement of a C=C bond with an isoelectronic B–N unit introduces unique electronic and photophysical properties, such as altered HOMO/LUMO energy levels, increased polarity, and distinct fluorescence characteristics, making them attractive for use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and fluorescent sensors.[3][4][5] This document provides a detailed overview of their applications, summarizes key performance data, and offers experimental protocols for their synthesis and device fabrication.
Key Applications and Advantages
The incorporation of a boron-nitrogen moiety into an aromatic framework allows for fine-tuning of the electronic structure and photophysical properties.[3] This has led to the development of this compound derivatives with applications in:
-
Organic Light-Emitting Diodes (OLEDs): this compound derivatives have been utilized as building blocks for fluorescent and phosphorescent emitters, particularly for blue light emission. Their unique electronic nature can lead to high photoluminescence quantum yields (PLQY) and tunable emission wavelengths.[4][6] Some derivatives have also been investigated as host materials or as components in thermally activated delayed fluorescence (TADF) emitters.[7]
-
Organic Solar Cells (OSCs): The electron-accepting nature of the boron atom makes this compound derivatives suitable for use as non-fullerene acceptors in OSCs.[5][8] Their tunable energy levels allow for better matching with donor materials, potentially leading to higher power conversion efficiencies.[5]
-
Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local environment makes them candidates for chemical sensors. Cationic this compound derivatives, for instance, exhibit solid-state fluorescence.[1]
Data Presentation: Photophysical Properties of Selected this compound Derivatives
The following table summarizes the key photophysical data for a selection of this compound derivatives from recent literature. This allows for a direct comparison of their performance characteristics.
| Compound Type | Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Photoluminescence Quantum Yield (ΦPL) | Solvent/State | Reference |
| Carbazole-containing | Fused Dimer (BN-embedded benzo[p]indeno[1,2,3,4-defg]chrysene derivative) | ~450 | Not specified | Not specified | Not specified | [9] |
| Cationic 1,2-Azaborines | Pyridine-substituted this compound cation (3b) | ~350 | ~450 | Not specified in solution | CH₂Cl₂ | [1] |
| Crystalline solid of 3b | Not applicable | ~450 | High (qualitative) | Solid-state | [1] | |
| BN-Polycyclic Aromatic Hydrocarbons | General derivatives | Not specified | Not specified | Up to 0.40 | Solution | [6] |
| Excimer-forming derivative | Not specified | Red-shifted | Not specified | Solid-state | [6] | |
| TADF Emitter Donor | AZB-TRZ (10 wt% in mCP film) | Not specified | 495 | 0.34 | Film | [7] |
| AZB-Ph-TRZ (10 wt% in mCP film) | Not specified | 415 | Not specified | Film | [7] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound derivatives and their fabrication into optoelectronic devices are crucial for reproducible research.
Protocol 1: Synthesis of Carbazole-Containing this compound Derivatives via Bora-Friedel–Crafts Reaction
This protocol is based on the synthesis of carbazole-containing this compound derivatives as reported by Nakamura and coworkers.[9]
Materials:
-
1,8-diphenylcarbazole derivative
-
Boron tribromide (BBr₃)
-
2,6-Lutidine
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the 1,8-diphenylcarbazole derivative in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired reaction temperature (e.g., -78 °C or 0 °C).
-
Slowly add a solution of BBr₃ in dichloromethane to the reaction mixture.
-
After stirring for a specified time, add 2,6-lutidine to the mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water or a suitable aqueous solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
Protocol 2: Modular Synthesis of Multi-Substituted 1,2-Azaborines
This protocol follows a general method for synthesizing multi-substituted monocyclic 1,2-azaborines from readily available starting materials.[10][11]
Materials:
-
Cyclopropyl imine or ketone
-
Dibromoborane (e.g., (o-tolyl)BBr₂)
-
Zinc bromide (ZnBr₂, optional catalyst)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a solution of the cyclopropyl imine in anhydrous toluene, add the dibromoborane and catalytic ZnBr₂ (if used) at a specified temperature (e.g., 60 °C).
-
Stir the reaction mixture for several hours to facilitate the ring-opening of the cyclopropane.
-
After the initial reaction is complete, add DBU to the mixture in situ.
-
Continue stirring at the same or an elevated temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and quench with a suitable reagent.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic phase.
-
Purify the product via column chromatography.
Protocol 3: Fabrication of an Organic Light-Emitting Diode (OLED)
This is a general protocol for the fabrication of a simple multi-layer OLED device using a this compound derivative as the emissive layer.
Materials:
-
Pre-patterned ITO-coated glass substrates
-
Hole injection layer (HIL) material (e.g., PEDOT:PSS)
-
Hole transport layer (HTL) material (e.g., TAPC)
-
This compound derivative (emissive layer, EML)
-
Host material for the EML (if applicable)
-
Electron transport layer (ETL) material (e.g., TPBi)
-
Electron injection layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
Organic solvents for cleaning and solution processing
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone or oxygen plasma immediately before use.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at a specified temperature (e.g., 120 °C) in a nitrogen-filled glovebox.
-
Hole Transport Layer (HTL) Deposition: Thermally evaporate the HTL material onto the HIL under high vacuum (< 10⁻⁶ Torr).
-
Emissive Layer (EML) Deposition: Co-evaporate the this compound derivative with a host material (or evaporate the neat film) onto the HTL. The doping concentration and thickness should be optimized for the specific material and device architecture.
-
Electron Transport Layer (ETL) Deposition: Thermally evaporate the ETL material onto the EML.
-
Electron Injection Layer (EIL) and Cathode Deposition: Sequentially deposit a thin layer of LiF followed by a thicker layer of aluminum through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin inside the glovebox to prevent degradation from moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency (EQE) of the fabricated device.
Visualizations
Caption: Molecular design strategy for this compound derivatives.
Caption: Experimental workflow for this compound optoelectronics.
References
- 1. This compound Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaborine - Wikipedia [en.wikipedia.org]
- 3. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Azaborine versus Azaborine with a Spacer: Structural Effects on the Photophysical Properties of Tunable Azaborine Chromophores [digitalcommons.kennesaw.edu]
- 4. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of optoelectronic and photovoltaic properties for azaborinine-based materials via symmetrically coupled acceptors: A DFT/TD-DFT approach - Arabian Journal of Chemistry [arabjchem.org]
- 6. From a 1,2-azaborinine to large BN-PAHs via electrophilic cyclization: synthesis, characterization and promising optical properties - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,4-Azaborine based unfused non-fullerene acceptors for organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Evaluation of 1,2-Azaborine Analogues as Potent CDK2 Inhibitors
For Research Use Only.
Introduction
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that, in complex with Cyclin E and Cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle.[1][2][3] Dysregulation of CDK2 activity is a hallmark of many human cancers, making it a compelling target for therapeutic intervention.[1][4] The development of small molecule inhibitors of CDK2 is a major focus in oncology drug discovery.
A significant challenge in drug development is optimizing the physicochemical properties of lead compounds to improve characteristics like aqueous solubility and oral bioavailability.[5][6] One emerging strategy in medicinal chemistry is BN/CC isosterism, which involves replacing a carbon-carbon (C=C) unit in an aromatic ring with an isoelectronic boron-nitrogen (B-N) unit.[7][8] This substitution can imbue the resulting 1,2-azaborine heterocycle with unique pharmacological profiles.[5][7] 1,2-azaborines are generally more polar than their carbonaceous counterparts, which can lead to improved aqueous solubility.[5][8] Furthermore, the N-H group in the azaborine ring can act as a hydrogen bond donor, potentially leading to stronger interactions with the target protein.[4][7]
This application note describes the synthesis of a this compound analogue of a known biphenyl carboxamide CDK2 inhibitor and summarizes its enhanced biological activity. The protocols provided herein detail the amide coupling procedure for the synthesis and a standard biochemical assay for evaluating CDK2 inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK2 signaling pathway and the general workflow for the synthesis and evaluation of this compound CDK2 inhibitors.
Caption: Simplified CDK2 signaling pathway at the G1/S transition.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal Chemistry Profiling of Monocyclic 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Medicinal Chemistry Profiling of Monocyclic 1,2-Azaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Cations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Transition Metal Complexes of 1,2-Azaborine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of transition metal complexes of 1,2-azaborine. These compounds are of growing interest due to their isoelectronic relationship with benzene derivatives, offering unique photophysical and biological properties relevant to materials science and drug discovery.
Introduction
1,2-Azaborines are aromatic six-membered heterocycles in which a carbon-carbon double bond of benzene is replaced by an isoelectronic boron-nitrogen single bond. This substitution imparts a dipole moment and alters the electronic properties while maintaining aromatic character, making 1,2-azaborines attractive ligands for transition metal complexes. The resulting complexes have shown potential in applications ranging from phosphorescent materials for organic light-emitting diodes (OLEDs) to novel therapeutic agents. This guide offers detailed methodologies for their synthesis and evaluation.
Section 1: Synthesis of this compound Ligands and Complexes
Synthesis of a Pyridyl-1,2-Azaborine Ligand
This protocol describes the synthesis of a bidentate pyridyl-azaborine ligand, a versatile precursor for various transition metal complexes.
Experimental Protocol:
-
Synthesis of 2-chloro-4-methyl-1,2-dihydrobenzo[e][1][2]azaborinine:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-isopropenylaniline in anhydrous toluene.
-
Cool the solution to 0 °C and add a solution of boron trichloride (BCl₃) in hexanes dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.
-
Cool the mixture and remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification.
-
-
Synthesis of 4-methyl-2-(pyridin-2-yl)-1,2-dihydrobenzo[e][1][2]azaborinine:
-
In a separate flask under a nitrogen atmosphere, dissolve 2-bromopyridine in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C and add n-butyllithium (n-BuLi) dropwise to generate 2-lithiopyridine.
-
In another flask, dissolve the crude 2-chloro-4-methyl-1,2-dihydrobenzo[e][1][2]azaborinine in anhydrous THF and cool to -78 °C.
-
Add the 2-lithiopyridine solution dropwise to the azaborine solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyridyl-1,2-azaborine ligand.[3]
-
Synthesis of a Phosphorescent Iridium(III) Complex
This protocol details the synthesis of a neutral phosphorescent iridium(III) complex using a pyridyl-1,2-azaborine ligand.[3]
Experimental Protocol:
-
Preparation of the Iridium Dimer:
-
In a flask, combine iridium(III) chloride hydrate (IrCl₃·xH₂O) and the desired cyclometalating ligand (e.g., 2-phenylpyridine) in a mixture of 2-ethoxyethanol and water.
-
Heat the mixture to reflux under a nitrogen atmosphere for 24 hours.
-
Cool the reaction to room temperature, and collect the precipitated iridium dimer by filtration. Wash with methanol and diethyl ether, then dry under vacuum.
-
-
Formation of the Iridium(III) Complex:
-
In a flask under a nitrogen atmosphere, suspend the iridium dimer and the pyridyl-1,2-azaborine ligand in anhydrous dichloromethane.
-
Add silver trifluoromethanesulfonate (AgOTf) or a similar halide scavenger to the mixture.
-
Stir the reaction at room temperature for 24 hours, protected from light.
-
Filter the reaction mixture through Celite to remove silver salts and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude complex by column chromatography on alumina to yield the final phosphorescent iridium(III) complex.[3]
-
Synthesis of an η⁶-1,2-Azaborine Ruthenium(II) Complex
This protocol describes a general method for the synthesis of a half-sandwich η⁶-1,2-azaborine ruthenium(II) complex.
Experimental Protocol:
-
Deprotonation of the this compound Ligand:
-
Dissolve the N-H substituted this compound (e.g., 2-phenyl-1,2-dihydro-1,2-azaborine) in anhydrous THF in a Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C and add a strong base such as potassium hexamethyldisilazide (KHMDS) or n-butyllithium (n-BuLi) dropwise to deprotonate the nitrogen, forming the corresponding 1,2-azaboratabenzene anion.[4]
-
-
Complexation with Ruthenium Precursor:
-
In a separate Schlenk flask, suspend the ruthenium precursor, such as [CpRuCl]₄ (Cp = pentamethylcyclopentadienyl), in anhydrous THF.[4]
-
Add the freshly prepared solution of the 1,2-azaboratabenzene anion to the ruthenium precursor suspension at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Extract the residue with a suitable solvent (e.g., dichloromethane or toluene) and filter to remove any insoluble salts.
-
Concentrate the filtrate and purify the product by recrystallization or column chromatography to yield the η⁶-1,2-azaborine ruthenium(II) complex.
-
Section 2: Characterization Data
Quantitative characterization data for representative this compound transition metal complexes are summarized below.
Table 1: Spectroscopic and Photophysical Data for Iridium(III) and Ruthenium(II) Complexes of this compound Derivatives
| Complex | Metal | Ligands | λ_abs (nm)[5][6] | λ_em (nm)[1][3] | PLQY (%)[1][3][5] |
| Ir-1 | Iridium(III) | 2x 2-phenylpyridine, 1x pyridyl-azaborine | ~270, 380 | 523 | 16 |
| Ir-2 | Iridium(III) | 2x 2-(2,4-difluorophenyl)pyridine, 1x pyridyl-azaborine | ~265, 375 | 480 | 25 |
| Ru-1 | Ruthenium(II) | 2x 4,4'-di-tert-butyl-2,2'-bipyridine, 1x pyridyl-azaborine | ~290, 480 | 765 | 0.07 |
PLQY = Photoluminescence Quantum Yield, measured in acetonitrile solution at 298 K.
Section 3: Applications in Drug Development
This compound-containing molecules are being investigated as novel pharmacophores due to their potential to improve physicochemical properties and biological activity compared to their carbonaceous analogs.
Evaluation of Aqueous Solubility
Improved aqueous solubility is a key advantage of this compound derivatives in drug development.
Experimental Protocol: Shake-Flask Method for Aqueous Solubility
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare the aqueous buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
-
Solubility Measurement:
-
Add an excess amount of the solid test compound to a known volume of the aqueous buffer in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Filter the suspension through a 0.45 µm filter to remove undissolved solid.
-
Dilute an aliquot of the clear filtrate with the buffer solution.
-
Determine the concentration of the compound in the diluted filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standard solutions of the compound to quantify the concentration accurately.
-
Table 2: Comparison of Aqueous Solubility and Bioavailability of a BN/CC Isostere Pair of a CDK2 Inhibitor
| Compound | Structure | Aqueous Solubility (µg/mL) | Oral Bioavailability (%) |
| CC-Analog | Biphenyl Carboxamide | 5 | 15 |
| BN-Analog | This compound Carboxamide | 25 | 45 |
In Vitro Kinase Inhibition Assay (CDK2)
This protocol provides a general method for assessing the inhibitory activity of this compound complexes against Cyclin-Dependent Kinase 2 (CDK2), a key target in cancer therapy.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare serial dilutions of the test inhibitor (this compound complex) in Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the CDK2/Cyclin A enzyme and the substrate (e.g., Histone H1) in Kinase Buffer to the desired concentrations.
-
Prepare an ATP solution in Kinase Buffer. The final concentration should be at or near the Km for CDK2.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the inhibitor dilutions or vehicle control.
-
Add 5 µL of the enzyme/substrate mixture to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Table 3: Biological Activity of a this compound-based CDK2 Inhibitor
| Compound | Target | IC₅₀ (nM) |
| BN-3 | CDK2 | 87 |
| CC-3 (Carbon Analog) | CDK2 | 320 |
Section 4: Visualizations
General Synthetic Workflow
Caption: General workflow for the synthesis and application of this compound transition metal complexes.
Signaling Pathway Inhibition by a CDK2 Inhibitor
Caption: Inhibition of the CDK2 signaling pathway at the G1/S transition by a this compound complex.
Experimental Workflow for IC₅₀ Determination
Caption: Experimental workflow for determining the IC₅₀ of a this compound complex in a kinase assay.
References
- 1. researchgate.net [researchgate.net]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. A Pyridyl-1,2-azaborine Ligand for Phosphorescent Neutral Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Near-infrared phosphorescence in a ruthenium( ii ) complex equipped with a pyridyl-1,2-azaborine ligand - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03115F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Unlocking the Potential of 1,2-Azaborines: Protocols for Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of boron and nitrogen atoms into aromatic rings, creating 1,2-azaborines, offers a compelling avenue for the development of novel therapeutics and materials. These benzene isosteres exhibit unique electronic properties, enhanced aqueous solubility, and improved bioavailability, making them attractive scaffolds in medicinal chemistry. This document provides detailed application notes and protocols for performing nucleophilic substitution reactions on the 1,2-azaborine ring, a key strategy for their functionalization and diversification.
Application Notes
Nucleophilic substitution on the this compound ring primarily occurs at the boron and nitrogen positions, with distinct protocols for each. Functionalization at the carbon positions is also achievable, often through multi-step sequences.
Nucleophilic Substitution at the Boron Position: The parent 1,2-dihydro-1,2-azaborine readily undergoes nucleophilic aromatic substitution (SNAr) at the boron center, where a hydride ion acts as the leaving group.[1][2] This reactivity is distinct from its isostere, benzene, which requires much harsher conditions for similar transformations.[1] A variety of carbon and oxygen-based nucleophiles can be employed, offering a versatile route to B-functionalized 1,2-azaborines.[1] Mechanistic studies suggest that the reaction proceeds through a "di-anion" intermediate, where one equivalent of the nucleophile deprotonates the nitrogen and the second attacks the boron center.[1]
Nucleophilic Substitution at the Nitrogen Position: The nitrogen atom of this compound can be functionalized through several methods that involve an initial deprotonation event, rendering the nitrogen nucleophilic. This can be followed by reaction with various electrophiles.[3][4] Established protocols include electrophilic substitution, Buchwald-Hartwig amination for N-C(sp²) bond formation, and copper-catalyzed N-alkynylation for N-C(sp) bond formation.[3]
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution at the Boron (B) Position
This protocol describes the general procedure for the nucleophilic aromatic substitution on the parent 1,2-dihydro-1,2-azaborine, adapted from Lamm et al.[1]
Materials:
-
1,2-dihydro-1,2-azaborine
-
Nucleophile (e.g., n-BuLi, PhLi, NaOtBu) (2.0 equivalents)
-
Electrophile for quenching (e.g., Trimethylsilyl chloride (TMSCl)) (4.0 equivalents)
-
Anhydrous diethyl ether (Et₂O)
-
Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
To a solution of 1,2-dihydro-1,2-azaborine in anhydrous Et₂O at -30 °C under an inert atmosphere, add 2.0 equivalents of the nucleophile dropwise.
-
Stir the reaction mixture at -30 °C for the specified time (typically 1-2 hours).
-
Quench the reaction by adding 4.0 equivalents of an electrophile (e.g., TMSCl).
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with Et₂O.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Nucleophile (2.0 equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | n-BuLi | Et₂O | -30 | 85 | [1] |
| 2 | PhLi | Et₂O | -30 | 82 | [1] |
| 3 | s-BuLi | Et₂O | -30 | 78 | [1] |
| 4 | NaOtBu | Et₂O | -30 | 80 | [1] |
| 5 | K-allyl-oxide | Et₂O | -30 | 65 | [1] |
Protocol 2: N-Alkylation of 1,2-Azaborines
This protocol outlines the N-alkylation of a B-substituted this compound via deprotonation followed by electrophilic attack, based on the work of Lee et al.[3]
Materials:
-
B-phenyl-1,2-azaborine
-
Potassium hexamethyldisilazide (KHMDS) (1.1 equivalents)
-
Alkyl halide (e.g., MeI, Allyl-Br) (1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for air-sensitive reactions
Procedure:
-
To a solution of B-phenyl-1,2-azaborine in anhydrous THF at room temperature under an inert atmosphere, add KHMDS (1.1 equivalents).
-
Stir the mixture for 30 minutes at room temperature.
-
Add the alkyl halide (1.2 equivalents) and continue stirring at room temperature for the specified time (typically 2-12 hours).
-
Quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Quantitative Data Summary:
| Entry | Electrophile | Yield (%) | Reference |
| 1 | Boc₂O | 95 | [3] |
| 2 | MeI | 91 | [3] |
| 3 | Allyl-Br | 94 | [3] |
| 4 | Propargyl-Br | 53 | [3] |
| 5 | Benzoyl chloride | 72 | [3] |
Visualizations
Caption: Workflow for nucleophilic aromatic substitution at the boron position.
Caption: Proposed mechanism for SNAr at the boron of this compound.
Caption: General workflow for the N-functionalization of 1,2-azaborines.
References
- 1. Nucleophilic Aromatic Substitution Reactions of 1,2-Dihydro-1,2-Azaborine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution reactions of 1,2-dihydro-1,2-azaborine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Functionalization of 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1,2-Azaborine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Azaborines, which are isosteres of benzene where a C=C bond is replaced by a B-N bond, have garnered significant interest in medicinal chemistry and materials science.[1] This structural modification introduces a dipole moment and alters the electronic properties, often leading to improved aqueous solubility and bioavailability compared to their carbocyclic analogs.[1] The development of efficient and modular synthetic routes to access polysubstituted 1,2-azaborines is crucial for exploring their potential in various applications. Palladium catalysis has emerged as a powerful tool for the functionalization of the 1,2-azaborine core.[1][2][3][4]
This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of this compound derivatives, with a focus on a recently developed palladium/norbornene cooperative catalysis for C3 and C4 difunctionalization.[1][3]
Method 1: Palladium/Norbornene Cooperative Catalysis for C3, C4-Difunctionalization of 1,2-Azaborines
A novel and modular method for the C3 and C4 difunctionalization of 1,2-azaborines has been developed utilizing a palladium/norbornene (Pd/NBE) cooperative catalytic system.[1][3] This approach allows for the rapid construction of penta- and even hexa-substituted 1,2-azaborines, which were previously difficult to access.[1] The reaction proceeds via an ortho-arylation/ipso-Heck reaction of 3-iodo-1,2-azaborines.[1]
A key feature of this methodology is the use of a C2 amide-substituted norbornene, which plays a critical role in facilitating the transformation.[1] The reaction demonstrates broad substrate scope and high functional group tolerance, making it a valuable tool for the synthesis of diverse BN-analogues of functional aromatic compounds.[1]
Catalytic Cycle: Proposed Mechanism
The proposed catalytic cycle for the Pd/NBE-catalyzed C3, C4-difunctionalization is initiated by the oxidative addition of the 3-iodo-1,2-azaborine to a Pd(0) catalyst. This is followed by insertion of norbornene and a subsequent C4 C-H palladation to form a key azaborinyl-norbornyl-palladacycle (ANP) intermediate. This intermediate then reacts with an external electrophile to functionalize the C4 position. Finally, β-carbon elimination extrudes the norbornene, and the resulting azaborinyl-Pd(II) species reacts with an alkene (or other nucleophile) for C3 functionalization, regenerating the Pd(0) catalyst.[1]
Caption: Proposed catalytic cycle for the palladium/norbornene cooperative C3, C4-difunctionalization of 1,2-azaborines.
Experimental Workflow
The general experimental workflow for the palladium/norbornene-catalyzed difunctionalization of 1,2-azaborines is a straightforward procedure that can be completed in a standard laboratory setting. The key steps involve the preparation of the starting materials, setting up the reaction under an inert atmosphere, monitoring the reaction progress, and purification of the final product.
Caption: General experimental workflow for the palladium-catalyzed synthesis of this compound derivatives.
Data Presentation: Substrate Scope
The palladium/norbornene cooperative catalysis exhibits a broad substrate scope with respect to the alkene coupling partner, as well as substituents on the nitrogen and C6 positions of the this compound ring.[1]
Table 1: Scope of Alkene Coupling Partners
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | 3aa | 75 |
| 2 | 4-Methylstyrene | 3ab | 80 |
| 3 | 4-Methoxystyrene | 3ac | 82 |
| 4 | 4-Fluorostyrene | 3ad | 65 |
| 5 | 4-Chlorostyrene | 3ae | 68 |
| 6 | 2-Vinylnaphthalene | 3af | 70 |
| 7 | 4-Vinylpyridine | 3ag | 55 |
| 8 | 1-Octene | 3ah | 45 |
| 9 | Cyclohexylethylene | 3ai | 40 |
Yields are for isolated products.
Table 2: Scope of this compound Substituents
| Entry | N-Substituent | C6-Substituent | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 3a | 75 |
| 2 | 4-Fluorophenyl | Phenyl | 3b | 72 |
| 3 | 4-Chlorophenyl | Phenyl | 3c | 78 |
| 4 | 4-Methylphenyl | Phenyl | 3d | 81 |
| 5 | 4-Methoxyphenyl | Phenyl | 3e | 85 |
| 6 | H | Phenyl | 3g | 60 |
| 7 | Phenyl | Thiophen-2-yl | 3h | 68 |
| 8 | Phenyl | 4-(Trifluoromethyl)phenyl | 3i | 62 |
| 9 | Phenyl | Biphenyl-4-yl | 3j | 70 |
Yields are for isolated products.
Experimental Protocols
General Procedure for the Palladium/Norbornene-Catalyzed C3, C4-Difunctionalization of 3-Iodo-1,2-Azaborines:
To an oven-dried vial equipped with a magnetic stir bar were added 3-iodo-1,2-azaborine (0.1 mmol, 1.0 equiv.), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 10 mol%), C2 amide-substituted norbornene (0.03 mmol, 30 mol%), and K₂CO₃ (27.6 mg, 0.2 mmol, 2.0 equiv.). The vial was sealed and evacuated and backfilled with nitrogen three times. Anhydrous solvent (e.g., 1,4-dioxane, 1.0 mL) was added, followed by the aryl bromide electrophile (0.2 mmol, 2.0 equiv.) and the alkene (0.3 mmol, 3.0 equiv.). The reaction mixture was stirred at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product.
Method 2: Suzuki-Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. This reaction has been successfully applied to the functionalization of brominated 2,1-borazaronaphthalenes, providing access to a wide range of (hetero)aryl-substituted azaborine derivatives. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.
Logical Relationship of Substrate Functionalization
The synthesis of complex, multi-substituted this compound derivatives often involves a logical sequence of functionalization steps. For instance, an initial C-H borylation can be followed by a Suzuki cross-coupling to introduce an aryl or heteroaryl group. This can then be followed by another functionalization at a different position.
Caption: Logical relationship diagram illustrating a potential sequence for the multi-functionalization of a this compound core.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes:
To a reaction tube were added the 3-bromo-2,1-borazaronaphthalene (1.0 equiv.), the potassium (hetero)aryltrifluoroborate (1.2 equiv.), Pd(dppf)Cl₂ (5 mol%), and Cs₂CO₃ (3.0 equiv.). The tube was sealed, evacuated, and backfilled with argon. A degassed mixture of THF and water (4:1, 0.2 M) was added. The reaction mixture was stirred at 80 °C for 12-24 hours. After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired product.
Conclusion
Palladium-catalyzed reactions provide powerful and versatile methods for the synthesis and functionalization of this compound derivatives. The palladium/norbornene cooperative catalysis, in particular, offers a modular and efficient route to previously inaccessible polysubstituted 1,2-azaborines. The protocols and data presented herein are intended to serve as a valuable resource for researchers in academia and industry, facilitating the exploration of 1,2-azaborines in drug discovery and materials science.
References
- 1. Rapid and Modular Access to Multifunctionalized 1,2-Azaborines via Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and Modular Access to Multifunctionalized 1,2-Azaborines via Palladium/Norbornene Cooperative Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Functionalized 1,2-Azaborines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized 1,2-azaborines, a class of boron-nitrogen heterocycles that are isosteres of benzene. Their unique electronic properties and potential as pharmacophores have garnered significant interest in medicinal chemistry and materials science.[1][2] The following sections detail a modern and efficient one-pot approach, along with other key synthetic strategies and functionalization methods.
Application Notes
1,2-Azaborines serve as valuable benzene bioisosteres in drug discovery, often leading to improved biological activity, bioavailability, and altered metabolic profiles.[2][3] The replacement of a carbon-carbon unit with a boron-nitrogen unit in an aromatic ring modifies the electronic distribution, polarity, and hydrogen bonding capabilities of the molecule. This can lead to enhanced interactions with biological targets. For instance, substituting a phenyl group with a 1,2-azaborine moiety in a CDK2 inhibitor resulted in a two- to four-fold increase in efficacy.[3]
The primary challenge in harnessing the full potential of 1,2-azaborines has been the lack of efficient and modular synthetic methods to access multi-substituted derivatives.[2][3] Traditional methods often required harsh conditions and had limited substrate scope.[4] However, recent advancements have enabled the straightforward, one-pot synthesis of diverse 1,2-azaborines from readily available starting materials, making this scaffold more accessible for drug development and material science applications.[2][3]
A particularly effective one-pot method involves the reaction of cyclopropyl imines or ketones with dibromoboranes, which proceeds via a ring-opening benzannulation strategy.[2][3] This redox-neutral process is scalable and demonstrates broad functional group tolerance, allowing for the incorporation of complex molecular fragments.[3]
Key Synthetic Strategies
Several catalytic and one-pot methods have been developed for the synthesis and functionalization of 1,2-azaborines. The choice of method depends on the desired substitution pattern and the available starting materials.
One-Pot Synthesis via Ring-Opening Benzannulation
This modern approach provides a direct and modular route to multi-substituted 1,2-azaborines from simple precursors.[2][3] The reaction is typically catalyzed by a Lewis acid, such as ZnBr₂, and proceeds through the ring-opening of a cyclopropyl imine followed by cyclization and aromatization in the presence of a base.[2][3]
Experimental Workflow: One-Pot Ring-Opening Benzannulation
References
- 1. Rapid and Modular Access to Multifunctionalized 1,2-Azaborines via Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Monocyclic 1,2-Azaborine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of monocyclic 1,2-azaborines.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of monocyclic 1,2-azaborines?
The preparation of monocyclic 1,2-azaborines presents several key challenges that researchers frequently encounter:
-
Limited Synthetic Routes for Diverse Substitution: Historically, synthetic methods required harsh conditions, limiting functional group tolerance. While modern methods have improved, accessing multi-substituted and specifically C-substituted monocyclic 1,2-azaborines efficiently remains a significant hurdle.[1][2][3][4]
-
Stability of Intermediates and Products: 1,2-Azaborines and their precursors can be sensitive to air and moisture.[5] Their stability is highly dependent on the substituents at the boron and carbon atoms. For instance, 1,2-dihydro-1,2-azaborines' stability towards oxygen is influenced by substituents on the boron and C(3) positions, with electron-withdrawing groups enhancing resistance to oxidative degradation.[6][7]
-
Low Yields and Scalability: Some multi-step synthetic sequences suffer from low overall yields, making large-scale production for applications like drug development challenging. For example, the state-of-the-art synthesis to access B-alkoxy-1,2-azaborines has been reported to have a 25% yield over four steps.[1][3]
-
Purification of Volatile Compounds: Certain 1,2-azaborine derivatives are volatile, necessitating specialized purification techniques such as vacuum distillation with precise temperature control to avoid product loss.[5]
Q2: My ring-closing metathesis (RCM) reaction to form the this compound precursor is giving low yields. What are some potential solutions?
Low yields in the RCM step can be attributed to several factors. Here are some troubleshooting strategies:
-
Catalyst Choice: The choice of catalyst is crucial. While Grubbs catalysts have been used, Schrock's catalyst has also been employed in key syntheses.[1][3] Ensure the catalyst is active and handled under proper inert conditions.
-
Purity of Starting Materials: The precursor, typically an allyl aminoborane, must be of high purity.[8] Impurities can poison the catalyst.
-
Reaction Conditions: Optimize the reaction temperature and concentration. RCM reactions are often run at elevated temperatures and under dilute conditions to favor intramolecular cyclization over intermolecular polymerization.
-
Solvent: Ensure the use of a dry, degassed solvent. Toluene is a common choice for these reactions.[5]
Q3: I am observing degradation of my this compound product during workup or storage. How can I improve its stability?
The stability of 1,2-azaborines is a known issue. Consider the following to minimize degradation:
-
Inert Atmosphere: Handle all synthesized 1,2-azaborines and their precursors under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques to protect them from oxygen and moisture.[5]
-
Substituent Effects: The substituents on the ring play a significant role in stability. Electron-withdrawing groups on both the boron and C(3) positions can enhance the stability of 1,2-dihydro-1,2-azaborines against oxidative degradation.[6][7] If your synthesis allows, consider incorporating such groups. The mesityl group is also known to provide robustness against oxidative degradation.[9]
-
Storage: Store purified 1,2-azaborines in a freezer under an inert atmosphere.
Q4: Are there any recent, more efficient methods for preparing multi-substituted monocyclic 1,2-azaborines?
Yes, a recently developed method provides a modular and straightforward route to diverse multi-substituted monocyclic 1,2-azaborines from readily available starting materials.[1][2][3] This approach involves the reaction of cyclopropyl imines or ketones with dibromoboranes under relatively mild conditions.[1][2][3] This method is scalable, demonstrates a broad substrate scope, and tolerates a range of functional groups.[2][3]
Troubleshooting Guides
Problem 1: Low Yield in the Dehydrogenative Aromatization Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion to the aromatic this compound. | Inefficient catalyst or harsh reaction conditions. | Palladium on carbon (Pd/C) or Pd black are commonly used for dehydrogenation.[10] Optimize the catalyst loading and reaction temperature. Monitoring the reaction by 11B NMR can help determine the optimal reaction time and reduce the amount of catalyst needed.[5] |
| Product degradation. | The this compound product may be unstable under the reaction conditions. | Use milder dehydrogenation conditions. Consider alternative oxidants if palladium-catalyzed dehydrogenation is too harsh for your specific substrate. |
Problem 2: Difficulty in Functionalizing the this compound Ring
| Symptom | Possible Cause | Suggested Solution |
| Failure of electrophilic aromatic substitution (e.g., bromination). | Incorrect reaction conditions or deactivation of the ring. | Electrophilic aromatic substitution typically occurs at the C3 and C5 positions, which are the most electron-rich.[9] Ensure appropriate electrophilic reagents and conditions are used. For example, molecular bromine can be used for bromination at the C3 position.[9] |
| Unsuccessful Suzuki coupling at the boron position. | Incompatible functional groups or incorrect catalyst/base combination. | B-alkoxy groups can be incompatible with some late-stage transformations.[9] For Suzuki coupling with borylated 1,2-azaborines, milder bases like Na2CO3 may be required, especially for sensitive substrates.[9] |
Quantitative Data Summary
Table 1: Stability of Substituted 1,2-Dihydro-1,2-azaborines Towards Oxygen
| Entry | Boron Substituent | C(3) Substituent | % Starting Material Remaining (after 4h at 50 °C) |
| 1 | -Bu | -H | 46% |
| 2 | -Ph | -H | 65% |
| 3 | -C≡CPh | -H | 92% |
| 4 | -Cl | -Br | >95% |
| 5 | -OPh | -Br | >95% |
Data adapted from studies on the oxidative stability of 1,2-dihydro-1,2-azaborines.[6] This table illustrates that electron-withdrawing substituents on boron (e.g., -C≡CPh) and at the C(3) position (e.g., -Br) enhance the stability of the this compound ring towards oxygen.
Table 2: Stability of 1,2-Dihydro-1,2-azaborines in Water
| Compound | Boron Substituent | % Degradation (after 4h at RT) |
| 4a | -Bu | < 5% |
| 4c | -Ph | < 5% |
| 4e | -OPh | < 5% |
| 2 | -Cl | Readily hydrolyzes |
| 3 | -Cl (with C(3)-Br) | Readily hydrolyzes |
Data adapted from studies on the water stability of 1,2-dihydro-1,2-azaborines.[6] Generally, 1,2-azaborines are stable in water, with the exception of those containing labile B-Cl bonds.[6]
Experimental Protocols
Protocol 1: Synthesis of B-alkoxy-1,2-azaborines via Ring-Closing Metathesis
This protocol is based on the method developed by Ashe and coworkers.[8]
-
Synthesis of Allyl aminoborane: In an inert atmosphere glovebox, allyltributyltin is transmetalated with boron trichloride to generate allylboron dichloride in situ. This is then condensed with an appropriate allyl amine to produce the bisallyl aminoborane precursor.
-
Ring-Closing Metathesis (RCM): The bisallyl aminoborane is dissolved in dry, degassed toluene. A solution of Schrock's catalyst is added, and the reaction mixture is stirred at elevated temperature until the starting material is consumed (monitored by NMR).
-
Dehydrogenative Aromatization: The crude cyclized product is then subjected to dehydrogenation. A common method is to treat the intermediate with a palladium catalyst, such as Pd/C or Pd black, at elevated temperatures to yield the aromatic this compound.
-
Purification: The final product is purified by column chromatography or vacuum distillation under an inert atmosphere.
Protocol 2: Modular Synthesis of Multi-substituted 1,2-azaborines
This protocol is based on the recent development utilizing cyclopropyl imines/ketones.[1][3]
-
Ring Opening: In a glovebox, a solution of the cyclopropyl imine or ketone and a dibromoborane (e.g., (o-tolyl)BBr₂) in a suitable solvent is treated with a catalytic amount of ZnBr₂. The mixture is heated (e.g., at 60 °C) for several hours.
-
Electrocyclization/Elimination: After the initial reaction is complete, a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added in situ. The reaction is stirred, often at room temperature, to facilitate the 6π-electrocyclization and elimination to form the aromatic this compound.
-
Workup and Purification: The reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography to yield the multi-substituted monocyclic this compound.
Visualizations
Caption: Workflow for this compound synthesis via RCM.
Caption: Factors influencing this compound stability.
References
- 1. escholarship.org [escholarship.org]
- 2. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of 1,2-Azaborines and the Preparation of Their Protein Complexes with T4 Lysozyme Mutants [jove.com]
- 6. How stable are 1,2-dihydro-1,2-azaborines toward water and oxygen? - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. How stable are 1,2-dihydro-1,2-azaborines toward water and oxygen? - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. Azaborine - Wikipedia [en.wikipedia.org]
- 9. Late-stage functionalization of BN-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,2-Azaborine Ring-Closing Metathesis
Welcome to the technical support center for the synthesis of 1,2-azaborines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of your 1,2-azaborine ring-closing metathesis (RCM) reactions and explore alternative, higher-yielding synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the historical significance of ring-closing metathesis (RCM) in the synthesis of 1,2-azaborines?
A1: The ring-closing metathesis/oxidation protocol, pioneered by Ashe and coworkers, was a significant breakthrough for the mild and efficient formation of monocyclic 1,2-azaborines.[1] Prior to this, syntheses often required harsh conditions such as desulfurization or dehydrogenation at extreme temperatures.[1] This RCM approach opened the door for renewed interest in the field of aromatic BN-heterocycles.[1]
Q2: What are the common catalysts used for this compound RCM, and what are their general characteristics?
A2: The most commonly cited catalysts for this reaction are from the Grubbs' and Schrock's families of metathesis catalysts.
-
Schrock's Catalyst: Known for its high activity, it has been used in the synthesis of B-alkoxy-1,2-azaborines.[2] However, it is sensitive to air and moisture and has poor tolerance for functional groups like aldehydes, alcohols, and acids, requiring an inert atmosphere and dry, degassed solvents.
-
Grubbs' Catalysts (First and Second Generation): These ruthenium-based catalysts are generally more stable to air and moisture and exhibit better functional group tolerance.[1] The second-generation Grubbs' catalysts have higher activity than the first generation and are effective for more sterically demanding and deactivated olefins.
Q3: What is a typical yield for the RCM synthesis of 1,2-azaborines?
A3: The "state-of-the-art" synthesis of B-alkoxy-1,2-azaborines using an allyl Molander salt and allyl amine as substrates, followed by RCM with Schrock's catalyst and subsequent dehydrogenative aromatization, is reported to have a yield of about 25% over four steps.[2][3] This method has limitations, particularly in the preparation of C-substituted 1,2-azaborines.[2]
Q4: Are there more efficient alternatives to the RCM method for synthesizing 1,2-azaborines?
A4: Yes, newer methods have been developed that offer significantly higher yields and broader substrate scope. A prominent example is the "ring-opening-then-rebound" or "benzannulation" strategy. This approach utilizes readily available cyclopropyl imines/ketones and dibromoboranes to produce multi-substituted 1,2-azaborines in good to excellent yields (e.g., 84% in one-pot for a model substrate) under relatively mild conditions.[2][4]
Q5: What are the advantages of the newer benzannulation methods over the traditional RCM approach?
A5: The newer methods offer several advantages:
-
Higher Yields: Often significantly exceeding the 25% reported for the RCM route.[2][4]
-
Modular and Versatile: Allows for the synthesis of a wide range of multi-substituted 1,2-azaborines.[4]
-
Milder Reaction Conditions. [4]
-
Readily Available Starting Materials. [4]
-
Scalability. [4]
Troubleshooting Guide for this compound RCM
This guide addresses common issues encountered during the this compound RCM reaction.
// Nodes for diagnosis check_catalyst [label="Is the catalyst active?", fillcolor="#FBBC05", fontcolor="#202124"]; check_substrate [label="Is the substrate pure and correct?", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Are the reaction conditions optimal?", fillcolor="#FBBC05", fontcolor="#202124"]; consider_alternative [label="Persistent Low Yield?", shape=diamond, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for solutions solution_catalyst [label="Use fresh catalyst.\nHandle Schrock catalyst under inert atmosphere.\nConsider a more robust catalyst (e.g., Grubbs II).", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_substrate [label="Purify the diene precursor.\nConfirm structure by NMR and MS.", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_conditions [label="Optimize temperature (start at RT to 40°C).\nOptimize solvent (DCM, Toluene).\nEnsure removal of ethylene byproduct (e.g., argon bubbling).", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_alternative [label="Consider alternative synthetic routes:\n- Ring-Opening Benzannulation\n- Rh-catalyzed cyclization", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_catalyst; start -> check_substrate; start -> check_conditions;
check_catalyst -> solution_catalyst [label="No"]; check_substrate -> solution_substrate [label="No"]; check_conditions -> solution_conditions [label="No"];
solution_catalyst -> consider_alternative; solution_substrate -> consider_alternative; solution_conditions -> consider_alternative;
consider_alternative -> solution_alternative [label="Yes"]; } .dot Caption: Troubleshooting Decision Tree for this compound RCM.
| Problem | Potential Cause | Recommended Solution |
| No reaction or very low conversion | Catalyst Inactivity: Schrock's catalyst is highly sensitive to air and moisture. Grubbs' catalysts can also degrade over time. | - Use freshly purchased or properly stored catalyst. - For Schrock's catalyst, ensure all manipulations are performed under a strict inert atmosphere (glovebox or Schlenk line). - If using a first-generation Grubbs' catalyst, consider switching to a more active second-generation catalyst. |
| Substrate Impurity: Impurities in the diene precursor can poison the catalyst. | - Purify the diene precursor immediately before use, for example, by column chromatography or distillation. - Thoroughly dry the substrate. | |
| Inappropriate Solvent: The choice of solvent can significantly impact catalyst activity and stability. | - Use dry, degassed solvents. Dichloromethane (DCM) and toluene are commonly used for RCM. - Avoid coordinating solvents that can inhibit the catalyst. | |
| Formation of oligomers/polymers | High Concentration: Intermolecular metathesis is favored at higher concentrations. | - Perform the reaction under high dilution conditions (typically 0.1-10 mM). - Use a syringe pump for slow addition of the substrate to the reaction mixture. |
| Reaction stalls before completion | Catalyst Decomposition: The catalyst may decompose before the reaction is complete, especially at elevated temperatures. | - Lower the reaction temperature. Many RCM reactions proceed well at room temperature to 40°C.[5] - Add the catalyst in portions over the course of the reaction. |
| Ethylene Inhibition: The ethylene byproduct can inhibit the catalyst and shift the reaction equilibrium. | - Remove ethylene from the reaction mixture by bubbling a stream of inert gas (e.g., argon) through the solution. | |
| Low yield despite conversion of starting material | Formation of Side Products: Isomerization of the double bonds or other side reactions can occur. | - For Grubbs' catalysts, the addition of mild acids like acetic acid can sometimes suppress isomerization. - The addition of additives like phenol or 1,4-benzoquinone has been shown to improve yields in some RCM reactions, although their effect can be catalyst-dependent.[5] |
| Suboptimal Oxidation Step: The subsequent oxidation to the aromatic this compound is a critical step. | - Ensure the oxidation conditions are appropriate. Palladium on carbon (Pd/C) is a common oxidant.[1] - Optimize the reaction time and temperature for the oxidation step. | |
| Difficulty in synthesizing C-substituted 1,2-azaborines | Limitations of the RCM route: The traditional RCM approach is not well-suited for the synthesis of many C-substituted derivatives.[2] | - It is highly recommended to explore alternative synthetic strategies, such as the ring-opening benzannulation, which is more modular and provides better access to substituted 1,2-azaborines.[2][4] |
Comparison of Synthetic Methods for 1,2-Azaborines
| Parameter | Ring-Closing Metathesis (RCM) Route | Ring-Opening Benzannulation Route |
| Starting Materials | Allyl Molander salt, allyl amine | Cyclopropyl imines/ketones, dibromoboranes |
| Key Steps | RCM followed by dehydrogenative aromatization | Boron-mediated cyclopropane ring-opening, base-mediated elimination, 6π-electrocyclization |
| Catalyst/Reagents | Schrock's or Grubbs' catalyst, Pd/C | ZnBr₂ (catalytic), DBU (base) |
| Typical Yield | ~25% over 4 steps[2][3] | Up to 84% in a one-pot reaction[2][4] |
| Substrate Scope | Limited, especially for C-substitution[2] | Broad, allows for multi-substitution[4] |
| Reaction Conditions | Requires strict inert atmosphere for Schrock's catalyst | Relatively mild conditions |
Experimental Protocols
Protocol 1: this compound Synthesis via RCM and Oxidation
This protocol is adapted from the work of the Liu group and describes a one-pot, two-step sequence that has shown improved yields over isolating the RCM intermediate.
Materials:
-
Diene precursor (e.g., N-allyl-N-TBS-B-allyl chloride adduct)
-
Grubbs' catalyst (e.g., second generation)
-
Palladium on carbon (10 wt. %)
-
Anhydrous solvent (e.g., toluene or DCM)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, dissolve the diene precursor in anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.
-
RCM Reaction: Add the Grubbs' catalyst (typically 1-5 mol%) to the solution. Stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C) and monitor the progress by TLC or NMR. The reaction is typically complete within a few hours.
-
Oxidation: Once the RCM is complete, add Pd/C (typically 10-20 mol%) to the reaction mixture in situ. Heat the mixture to reflux and stir for several hours to effect dehydrogenation to the aromatic this compound. Monitor the oxidation by NMR.
-
Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Protocol 2: Multi-substituted this compound Synthesis via Ring-Opening Benzannulation
This protocol is based on the work of Dong and Liu and offers a highly efficient, one-pot synthesis of multi-substituted 1,2-azaborines.[2][4]
Materials:
-
Cyclopropyl imine (1.0 equiv)
-
Dibromoborane (1.1 equiv)
-
Zinc bromide (ZnBr₂, 10 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv)
-
Anhydrous chlorobenzene
-
Inert gas (Nitrogen)
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried vial with the cyclopropyl imine and ZnBr₂.
-
Addition of Reagents: Add anhydrous chlorobenzene, followed by the dibromoborane.
-
Ring Opening: Seal the vial tightly and stir the mixture on a preheated block at 60-80°C for 4 hours.
-
Cyclization and Aromatization: Add DBU to the reaction mixture and continue stirring at the same temperature for 24 hours.
-
Workup and Purification: After cooling to room temperature, quench the reaction and perform a standard aqueous workup. Purify the crude product by flash column chromatography on silica gel to yield the multi-substituted this compound.
References
- 1. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1,2-Azaborine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of 1,2-azaborine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing monocyclic 1,2-azaborines?
A1: The main contemporary strategies include:
-
Ring-Closing Metathesis (RCM) followed by Dehydrogenative Aromatization: This classic approach, pioneered by Ashe and coworkers, involves the RCM of an allyl aminoborane intermediate, typically using a Grubbs or Schrock catalyst, followed by an oxidation step to form the aromatic ring.[1][2]
-
Ring-Opening of Cyclopropyl Imines/Ketones: A modern, modular, and scalable method that uses readily available cyclopropyl imines or ketones and dibromoboranes.[3][4] This approach often proceeds under relatively mild, redox-neutral conditions and avoids expensive noble metals.[4]
-
Horner-Wadsworth-Emmons (HWE) Reaction: This one-pot method can be used for the synthesis of certain substituted aromatic azaborines from 2-formylboronic acid derivatives.[5]
Q2: Why are inert atmosphere techniques (e.g., Schlenk line, glovebox) essential for this compound synthesis?
A2: Many reagents and intermediates in this compound synthesis are highly sensitive to air and moisture.[6] Boron-halogen bonds (e.g., B-Cl) are readily hydrolyzed, and many organoboron and organometallic reagents can be oxidized or quenched by water.[6][7] Performing reactions under an inert atmosphere (like nitrogen or argon) is critical to prevent reagent decomposition and ensure high yields.[6]
Q3: What are the key challenges in handling and isolating this compound products?
A3: A primary challenge is the volatility of some this compound derivatives, particularly the parent, unsubstituted compound.[1][6] This makes isolation difficult and requires precise control over temperature and vacuum during purification steps like distillation.[6] Additionally, their sensitivity to air and moisture can persist, necessitating careful handling even after synthesis.
Q4: How can I functionalize the this compound ring after it has been synthesized?
A4: The this compound ring can be functionalized at the nitrogen or boron atoms. The nitrogen atom can undergo electrophilic substitution after deprotonation with a strong base like KHMDS.[8] It can also participate in N-C(sp²) and N-C(sp) bond-forming reactions, such as Buchwald-Hartwig amination and copper-catalyzed N-alkynylation.[8] The boron atom can be substituted by treating a B-Cl intermediate with various carbon-based or heteroatomic nucleophiles.[1]
Troubleshooting Guide
Problem 1: Low or No Yield in Ring-Closing Metathesis (RCM) Step
Q: My RCM reaction to form the dihydro-1,2-azaborine intermediate is failing. What are the common causes?
A: Low or no yield in the RCM step can often be attributed to catalyst deactivation or impure starting materials.
-
Catalyst Choice and Activity: Ensure you are using an appropriate RCM catalyst (e.g., Grubbs or Schrock's catalyst).[4] Catalysts can be sensitive to air and impurities; handle them strictly under an inert atmosphere.
-
Purity of Precursor: The bisallyl aminoborane precursor must be pure. Impurities can inhibit the catalyst. Purify the precursor by distillation or chromatography if necessary.
-
Solvent Choice: Use a dry, degassed solvent. Dichloromethane or toluene are commonly used, but the choice can impact reaction efficiency and subsequent workup.[6] For instance, using dichloromethane can simplify the removal of volatiles before distillation of the product.[6]
-
Reaction Temperature: Most RCM reactions for this system proceed at room temperature to moderately elevated temperatures (e.g., 40-50 °C). Ensure the temperature is appropriate for your specific substrate and catalyst.
Problem 2: Inefficient Oxidation to the Aromatic this compound
Q: The final dehydrogenation/oxidation step is giving low yields. How can I optimize it?
A: Inefficient aromatization is a common bottleneck. The choice of oxidant and reaction conditions are critical.
-
Oxidant Selection and Preparation: Palladium on carbon (Pd/C) or palladium black are effective oxidants.[1][6] The activity of Pd/C can be crucial; it is often recommended to dry the catalyst under high vacuum at elevated temperatures (e.g., 100 °C) before use to ensure maximum activity.[6]
-
Monitoring the Reaction: The progress of the oxidation can be monitored using ¹¹B NMR spectroscopy.[6] This helps in determining the optimal reaction time and can prevent overuse of the palladium catalyst, which can sometimes be reduced from 15 mol% to 7 mol% with careful monitoring.[6]
-
One-Pot vs. Two-Step Procedure: For some substrates, a one-pot sequence combining RCM and oxidation without isolating the cyclized intermediate can result in a significantly higher overall yield (e.g., 52% vs. 29%).[6] However, if the initial adduct is impure, isolation of the ring-closed product before oxidation might be necessary to achieve a clean final product.[6]
Problem 3: Low Yield in Cyclopropyl Imine Ring-Opening Annulation
Q: I am trying the newer synthesis from a cyclopropyl imine and a dibromoborane, but my yields are poor. What should I check?
A: This modular synthesis is robust but sensitive to several parameters.
-
Lewis Acid Catalyst: A Lewis acid is often required to promote the cyclopropane ring-opening. Zinc bromide (ZnBr₂) at 10 mol% has been identified as an optimal catalyst for this transformation.[4]
-
Choice of Base: A non-nucleophilic base is added after the initial ring-opening. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly effective for the final elimination step that leads to the aromatic this compound.[3][4]
-
Reaction Temperature: The reaction temperature may need optimization. While some reactions proceed well at 60 °C, more challenging substrates may require a higher temperature (e.g., 80 °C) to achieve good efficiency.[4]
-
Stoichiometry: The stoichiometry of the base can be critical. In related syntheses, using 2-3 equivalents of DBU was found to be optimal, as it may prevent the reprotonation of key intermediates.[5]
Problem 4: Difficulty Isolating the Final Product
Q: I have NMR evidence of product formation, but I lose most of it during workup and purification. What can I do?
A: Product loss is often due to volatility or decomposition.
-
Handling Volatile Products: If your target this compound is volatile (e.g., N-H-B-ethyl-1,2-azaborine), extreme care is needed during solvent removal and purification.[6] Use attenuated vacuum and precise temperature control.
-
Solvent Compatibility: Ensure the solvents used in the reaction do not interfere with isolation. For example, when synthesizing a volatile product using ethyllithium, it is necessary to first remove the original benzene/cyclohexane solvent from the commercial reagent and replace it with diethyl ether to avoid co-distillation with the product.[6]
-
Inert Atmosphere Purification: For sensitive compounds, perform purification techniques like flash chromatography under an inert atmosphere.[6] Silica gel should be dried under high vacuum at high temperatures (e.g., 180 °C) before use.[6]
Quantitative Data and Reaction Conditions
Table 1: Optimization of RCM/Oxidation for N-TBS-B-Cl-1,2-azaborine Synthesis[6]
| Step | Reagents & Conditions | Yield | Notes |
| RCM & Oxidation (One-Pot) | 1. Grubbs' II catalyst, Toluene, 50 °C | 52% (over 2 steps) | Higher yield compared to the two-step procedure. |
| 2. Pd/C, Cyclohexene, Toluene, 100 °C | |||
| RCM & Oxidation (Two-Step) | 1. Grubbs' II catalyst, Toluene, 50 °C | 29% (over 2 steps) | Involves isolation of the dihydro-1,2-azaborine intermediate. May be necessary for impure starting materials. |
| 2. Pd/C, Cyclohexene, Toluene, 100 °C |
Table 2: Optimization of Cyclopropyl Imine Annulation[4]
| Parameter | Condition | Yield of 3a | Notes |
| Lewis Acid (10 mol%) | ZnBr₂ | 84% | Optimal Lewis acid for promoting cyclopropane ring-opening. |
| Sc(OTf)₃ | 65% | Lower yield compared to ZnBr₂. | |
| AgOTf | 41% | Lower yield. | |
| None | <5% | Lewis acid is essential for the reaction. | |
| Base | DBU | 84% | Effective for the in-situ elimination step. |
| Temperature | 60 °C | 84% | Sufficient for the model substrate. |
| 80 °C | - | Used for more challenging or less reactive substrates. |
Experimental Protocols
Protocol 1: Synthesis of N-TBS-B-Cl-1,2-azaborine via One-Pot RCM/Oxidation[6]
This protocol must be performed using standard air-free techniques under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: In a glovebox, add the N-allyl-N-TBS-B-allyl chloride adduct (1) and Grubbs' II catalyst (mol%) to an oven-dried Schlenk flask containing a stir bar.
-
Ring-Closing Metathesis: Remove the flask from the glovebox, connect it to a Schlenk line, and add dry, degassed toluene via cannula. Heat the mixture at 50 °C and stir until the reaction is complete (monitor by NMR).
-
Oxidation: To the crude reaction mixture, add palladium on carbon (Pd/C, 10 wt. %, pre-dried under vacuum) and cyclohexene.
-
Aromatization: Heat the reaction mixture to 100 °C and stir for the required time (monitor by ¹¹B NMR).
-
Workup and Purification: Cool the mixture to room temperature. Filter the mixture through a pad of Celite under an inert atmosphere to remove the palladium catalyst. Rinse the pad with dry toluene. Remove the solvent from the filtrate under reduced pressure. Purify the residue by vacuum distillation or flash chromatography (using pre-dried silica gel) under an inert atmosphere to yield the final product.
Protocol 2: Modular Synthesis of a 1,2,6-Trisubstituted this compound[4]
This protocol must be performed using standard air-free techniques in a glovebox.
-
Reaction Setup: To an oven-dried 4-mL vial, add the cyclopropyl imine (1 equiv.) and ZnBr₂ (0.10 equiv.).
-
Addition of Reagents: Add dry chlorobenzene, followed by the dibromoborane reagent (1.1 equiv.).
-
Ring Opening: Tightly seal the vial and stir the mixture on a preheated reaction block at 60-80 °C for 4 hours.
-
Elimination: Cool the vial to room temperature. Add DBU (1.5 equiv.) and stir the mixture at room temperature for an additional 2 hours.
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
Visualized Workflows and Logic
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaborine - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1,2-Azaborines and the Preparation of Their Protein Complexes with T4 Lysozyme Mutants [jove.com]
- 7. studylib.net [studylib.net]
- 8. N-Functionalization of 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
overcoming stability issues of 1,2-azaborine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the synthesis, purification, and handling of 1,2-azaborine derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative appears to be air and moisture sensitive. What precautions should I take during handling and storage?
A1: Many this compound derivatives, especially in the early stages of a synthetic sequence, are sensitive to air and moisture.[1] It is crucial to handle these compounds under an inert atmosphere, such as nitrogen or argon.[1][2] This can be achieved using a glove box or a Schlenk line.[3][4] Glassware should be oven-dried to remove adsorbed moisture before use.[3][5] For storage, it is recommended to keep the compounds in a glove box freezer at low temperatures (e.g., -30 °C).[1]
Q2: I am observing decomposition of my this compound derivative during silica gel chromatography. What are the potential causes and solutions?
A2: Decomposition on silica gel can be a significant issue for some this compound derivatives. This may be due to the acidic nature of silica gel or the presence of residual moisture. To mitigate this, you can try the following:
-
Use of Protecting Groups: Introducing bulky or electron-withdrawing groups on the boron or nitrogen atoms can enhance the stability of the this compound ring, making it more robust for chromatography.[6][7][8][9] For instance, an N-TBS (tert-butyldimethylsilyl) group can be employed.[10]
-
Alternative Purification Methods: If decomposition persists, consider alternative purification techniques such as distillation for volatile compounds or recrystallization.[1] For volatile derivatives, distillation under reduced pressure and controlled temperature is effective.[1]
-
Modified Chromatography Conditions: Using a less acidic stationary phase or neutralizing the silica gel with a base like triethylamine before use can sometimes prevent decomposition. Some derivatives have been successfully purified on silica gel without decomposition.[11][12]
Q3: Are there any general strategies to improve the overall stability of my this compound derivatives?
A3: Yes, the stability of 1,2-azaborines can be significantly influenced by the substituents on the ring. The nature of the substituent at the boron position greatly influences properties like solubility and stability toward air and moisture.[6] Electron-withdrawing groups can enhance the heterocycle's resistance to oxidative degradation.[13] Additionally, employing protecting groups on the boron and nitrogen atoms during synthesis can prevent unwanted side reactions and increase stability during purification and subsequent reaction steps.[6][7][8][9]
Q4: My this compound derivative is volatile, making it difficult to isolate and handle. What is the recommended procedure for its purification?
A4: For volatile this compound derivatives, distillation is the preferred method of purification.[1] It is critical to perform the distillation under reduced pressure (vacuum) and at a controlled temperature to prevent thermal decomposition.[1] The distillation apparatus should be properly set up for air-sensitive compounds, using greased joints and maintaining an inert atmosphere.[1] The collected product should be stored in an air-free flask at low temperature.[1]
Troubleshooting Guides
Issue 1: Unexpected side products during synthesis.
-
Question: I am getting a mixture of products and my desired this compound derivative is in low yield. What could be the problem?
-
Answer: This is often due to the reactivity of intermediates and the stability of the final product under the reaction conditions.
-
Inert Atmosphere: Ensure that the reaction is carried out under a strict inert atmosphere as oxygen and moisture can lead to side reactions and degradation.[1][2]
-
Protecting Groups: The use of protecting groups, such as N-TBS, can prevent side reactions at the nitrogen atom.[10] Alkyl or aryl groups on boron can also act as removable protecting groups to increase stability during certain reaction steps.[6][7][8][9]
-
Reaction Conditions: Optimize reaction temperature and time. Prolonged reaction times or high temperatures can sometimes lead to decomposition.
-
Issue 2: Product degradation during workup.
-
Question: My reaction seems to go to completion, but I lose a significant amount of product during the aqueous workup. Why is this happening and what can I do?
-
Answer: While many 1,2-azaborines are compatible with water, some can be sensitive to acidic or basic conditions, especially during prolonged exposure.[7][10][13]
-
pH Control: Neutralize the reaction mixture carefully and avoid strongly acidic or basic conditions during extraction if your derivative is sensitive.
-
Minimize Contact Time: Reduce the time the this compound derivative is in contact with the aqueous phase.
-
Anhydrous Workup: If possible, consider an anhydrous workup where the reaction mixture is filtered through a pad of celite or silica gel under an inert atmosphere to remove solid byproducts before solvent evaporation.[11]
-
Quantitative Stability Data
The following table summarizes the stability of selected this compound derivatives under specific conditions.
| Compound ID | Structure/Substituents | Condition | Half-life (t₁/₂) | Reference |
| BN-1 | Biphenyl carboxamide derivative | Air and water at 50 °C for 24 hours | No decomposition observed | [14] |
| BN-2 | Biphenyl carboxamide derivative | Air and water at 50 °C for 24 hours | No decomposition observed | [14] |
| BN-3 | Biphenyl carboxamide derivative | Air and water at 50 °C for 24 hours | No decomposition observed | [14] |
| BN-3 | Biphenyl carboxamide derivative | Intravenous dosing in vivo | Longer than carbonaceous analogue | [14] |
Experimental Protocols
Protocol 1: General Procedure for Handling Air-Sensitive this compound Derivatives
This protocol outlines the basic setup for manipulating air- and moisture-sensitive this compound derivatives using a Schlenk line.
-
Glassware Preparation: All glassware (flasks, syringes, needles, etc.) must be thoroughly dried in an oven (e.g., 125 °C overnight) and cooled under a stream of dry, inert gas (nitrogen or argon).[3][5]
-
Inert Atmosphere Setup: Assemble the reaction apparatus and connect it to a Schlenk line. The system should be evacuated and backfilled with inert gas at least three times to ensure an inert atmosphere.[4] A bubbler filled with mineral oil should be used to monitor the positive pressure of the inert gas.[3][5]
-
Reagent Transfer: Use gas-tight syringes or cannulas for transferring solvents and reagents.[3] Syringes should be flushed with inert gas before use.[15]
-
Reaction Monitoring: Monitor the reaction using appropriate techniques (e.g., TLC, NMR) by taking aliquots under a positive flow of inert gas.
-
Workup and Purification: Perform the workup and purification under an inert atmosphere whenever possible, especially for highly sensitive compounds.
Protocol 2: Purification of a Volatile this compound Derivative by Vacuum Distillation
This protocol is adapted for the purification of volatile this compound derivatives.[1]
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum. All joints should be lightly greased. The receiving flask should be pre-weighed.
-
Transfer of Crude Product: Transfer the crude this compound derivative to the distillation flask under an inert atmosphere.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using an oil bath.
-
Distillation: Collect the fraction that distills at the expected temperature and pressure. For example, N-H-B-ethyl-1,2-azaborine distills at 65-70 °C at 1000 mTorr.[1]
-
Product Collection and Storage: Once the distillation is complete, cool the apparatus to room temperature before releasing the vacuum under a flow of inert gas. The receiving flask should be sealed and stored in a glove box freezer.[1]
References
- 1. Synthesis of 1,2-Azaborines and the Preparation of Their Protein Complexes with T4 Lysozyme Mutants [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. A Boron Protecting Group Strategy for 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A Boron Protecting Group Strategy for 1,2-Azaborines. | Semantic Scholar [semanticscholar.org]
- 10. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. How stable are 1,2-dihydro-1,2-azaborines toward water and oxygen? - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 14. Medicinal Chemistry Profiling of Monocyclic 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Selective Functionalization of 1,2-Azaborine
Welcome to the technical support center for the selective functionalization of 1,2-azaborine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experiments. Find answers to frequently asked questions and troubleshoot common issues encountered during the synthesis and functionalization of this unique benzene isostere.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity pattern of the this compound ring?
A1: The this compound ring is an aromatic heterocycle isoelectronic with benzene, but the presence of the B-N bond introduces significant electronic polarization.[1] This results in distinct reactivity compared to benzene. Generally:
-
The carbon atoms at positions 3 and 5 are electron-rich and are thus susceptible to electrophilic aromatic substitution (EAS) .[2]
-
The boron atom is Lewis acidic and can undergo nucleophilic substitution .[3][4]
-
The C6-H bond is the most acidic C-H bond, making it the preferred site for transition-metal-catalyzed C-H borylation .[5]
-
The N-H bond is acidic (pKa ~26) and can be deprotonated to allow for N-functionalization .[3][6]
Q2: How does the reactivity of this compound compare to benzene?
A2: While isoelectronic, this compound exhibits reactivity patterns that are distinct from benzene. For instance, 1-ethyl-1,2-dihydro-2-phenyl-1,2-azaborine is a more nucleophilic aromatic compound than furan or thiophene.[1] It readily undergoes classical electrophilic substitutions like halogenation and Friedel-Crafts reactions, which are hallmarks of aromaticity.[2][7] However, it can also undergo nucleophilic aromatic substitution at the boron center under mild conditions, a reaction not typically observed for benzene.[3]
Q3: Are this compound compounds stable?
A3: The stability of 1,2-azaborines can be sensitive to air and moisture, particularly those with reactive B-H or B-alkoxide groups.[8][9] However, many derivatives, especially those with B-aryl or B-alkyl substituents, demonstrate considerable stability, resisting degradation under prolonged exposure to acid and base in ethanol.[4] Proper handling using air-free techniques (e.g., Schlenk line or glovebox) is crucial for sensitive intermediates.[9][10]
Q4: What are the main strategies for achieving regioselective functionalization?
A4: Regioselectivity is dictated by the electronic nature of the ring positions. Key strategies include:
-
For C3/C5: Use classical electrophilic aromatic substitution conditions.[11]
-
For Boron (B2): Use nucleophilic substitution, often starting with a B-Cl or B-H precursor.[4][13]
-
For Nitrogen (N1): Deprotonate with a strong base followed by quenching with an electrophile, or use cross-coupling methods like Buchwald-Hartwig amination.[14][15]
-
For C4: This position is challenging to functionalize selectively. A recent method involves Pd/Norbornene cooperative catalysis for C3,C4-difunctionalization of 3-iodo-1,2-azaborines.[16] Another approach uses non-selective borylation followed by chemical resolution of the C4/C5 isomers.[17]
Troubleshooting Guides
Issue 1: Electrophilic Aromatic Substitution (EAS)
Q: My electrophilic substitution (e.g., bromination) is giving low yield and a mixture of C3 and C5 isomers. What's going wrong?
A: This is a common issue related to reaction conditions and substrate electronics.
-
Possible Cause 1: Competing Decomposition. 1,2-azaborines can be sensitive to strong acids or oxidizing conditions, leading to degradation.
-
Possible Cause 2: Steric Hindrance. Large substituents on the nitrogen or boron atoms may influence the C3/C5 selectivity.
-
Solution: Analyze your starting material. If the C3 position is sterically hindered, substitution may be directed to C5. Computational analysis suggests that both C3 and C5 are electronically favorable for attack.[2]
-
-
Possible Cause 3: Incorrect Workup. The product may be unstable during purification.
-
Solution: Ensure a careful, non-acidic workup. Purification via column chromatography on silica gel is often successful, but neutralization of the column may be necessary for sensitive compounds.
-
Issue 2: Iridium-Catalyzed C-H Borylation
Q: The Ir-catalyzed C-H borylation of my B-substituted this compound is not proceeding or is giving very low yields.
A: This reaction is typically robust and highly regioselective for the C6 position, so issues often stem from catalyst activity or substrate purity.[5]
-
Possible Cause 1: Catalyst Deactivation. The iridium catalyst can be sensitive to impurities, especially oxygen and water.
-
Solution: Ensure all reagents and solvents are rigorously dried and degassed. The reaction should be set up in an inert atmosphere glovebox. Use of the correct ligand (e.g., dtbpy - 4,4′-di-tert-butyl-2,2′-bipyridine) is critical.[5]
-
-
Possible Cause 2: Substrate Incompatibility. While the reaction tolerates many functional groups (alkyl, aryl, alkoxide at boron), some functionalities might interfere.[12]
-
Solution: Check for functional groups on your substrate that could coordinate to the iridium center and inhibit catalysis. If present, a protecting group strategy may be required.
-
-
Possible Cause 3: Insufficient Reaction Time/Temperature.
-
Solution: While many borylations proceed at room temperature, some substrates may require elevated temperatures (e.g., 80 °C) to achieve good conversion.[12] Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
-
Issue 3: Nucleophilic Substitution at Boron
Q: I am attempting to substitute a B-Cl group with a carbon nucleophile (e.g., Grignard or organolithium reagent), but I am getting a complex mixture of products.
A: Reactions with strong, basic nucleophiles can be complicated by side reactions.
-
Possible Cause 1: Deprotonation at Nitrogen. If you have an N-H substituted this compound, strong organometallic bases will deprotonate the nitrogen.
-
Possible Cause 2: Lack of a Good Leaving Group. For less reactive nucleophiles, chloride may not be a sufficiently good leaving group.
-
Solution: Convert the B-Cl group to a better leaving group, such as a triflate (B-OTf), by reacting it with AgOTf. This makes the boron center more susceptible to attack by weaker, neutral nucleophiles like pyridines.[13]
-
-
Possible Cause 3: "Ate" Complex Formation. The nucleophile can coordinate to the Lewis acidic boron, forming a stable "ate" complex that is unreactive.
-
Solution: Changing the solvent or adding a Lewis acid to facilitate chloride abstraction might help. However, the most common solution is to use a more reactive electrophile/nucleophile pair.
-
Data Presentation: Regioselectivity of Common Functionalization Reactions
| Functionalization Method | Target Position(s) | Reagents/Catalyst | Typical Yields | Reference(s) |
| Electrophilic Bromination | C3 (major), C5 | Br₂ | High | [8] |
| Friedel-Crafts Acetylation | C5 | Ac₂O, SnCl₄ | Moderate | [2] |
| C-H Borylation | C6 | [Ir(OMe)(cod)]₂ / dtbpy, B₂pin₂ | 70-90% | [5][8] |
| Nucleophilic Substitution | Boron (B2) | R-Li, R-MgX, NaOR on B-Cl/B-H | Variable | [3][4] |
| N-Alkylation/Arylation | Nitrogen (N1) | 1. Strong Base (LDA, KHMDS) 2. R-X | High | [8] |
| Buchwald-Hartwig Amination | Nitrogen (N1) | Aryl-Br, Pd-catalyst, Base | Good | [14][15] |
| C3,C4-Difunctionalization | C3 and C4 | 3-Iodo-1,2-azaborine, Pd/NBE catalysis | Good | [16] |
Experimental Protocols
Protocol 1: Regioselective Iridium-Catalyzed C-H Borylation at C6[5]
This protocol describes the C6 borylation of B-phenyl-1,2-azaborine.
-
Preparation: In an inert atmosphere glovebox, add B-phenyl-1,2-azaborine (1 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv.), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 0.03 equiv.) to an oven-dried reaction vial.
-
Catalyst Addition: In a separate vial, dissolve [Ir(OMe)(cod)]₂ (0.015 equiv.) in anhydrous cyclohexane. Add the catalyst solution to the reaction mixture.
-
Reaction: Seal the vial, remove it from the glovebox, and stir the mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by GC-MS or ¹H NMR by taking aliquots. The reaction is typically complete when the starting material is consumed.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the C6-borylated product.
Protocol 2: Electrophilic Bromination at C3[8]
This protocol describes the C3 bromination of N-TBS-B-Me-1,2-azaborine.
-
Preparation: Dissolve N-TBS-B-Me-1,2-azaborine (1 equiv.) in a suitable anhydrous solvent (e.g., CH₂Cl₂) in an oven-dried flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of bromine (Br₂, 1.05 equiv.) in CH₂Cl₂ dropwise to the cooled solution. The reaction is typically rapid.
-
Quenching: After stirring for a short period (e.g., 30 minutes) at -78 °C, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 3-bromo-1,2-azaborine derivative.
Visualizations
Caption: Regioselectivity map for the functionalization of the this compound ring.
Caption: General experimental workflow for a this compound functionalization reaction.
Caption: Decision tree for selecting a functionalization strategy based on the target atom.
References
- 1. Azaborine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nucleophilic Aromatic Substitution Reactions of 1,2-Dihydro-1,2-Azaborine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alkali metal salts of 1,2,3-benzodiazaborines: platforms for late-stage N-functionalization and metal complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophilic aromatic substitution reactions of 1,2-dihydro-1,2-azaborines. | Semantic Scholar [semanticscholar.org]
- 8. Late-stage functionalization of BN-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. studylib.net [studylib.net]
- 10. jove.com [jove.com]
- 11. Collection - Electrophilic Aromatic Substitution Reactions of 1,2-Dihydro-1,2-azaborines - Organic Letters - Figshare [figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Functionalization of 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rapid and Modular Access to Multifunctionalized 1,2-Azaborines via Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound’s Distinct Electronic Structure Unlocks Two New Regioisomeric Building Blocks via Resolution Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium-Catalyzed Cross-Coupling of Azaborines
Welcome to the technical support center for palladium-catalyzed cross-coupling of azaborines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for these powerful synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the palladium-catalyzed cross-coupling of azaborine substrates.
Q1: My reaction shows low to no conversion of the starting materials. What are the potential causes and how can I troubleshoot this?
A1: Low or no conversion is a frequent issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
Potential Causes & Solutions:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or has decomposed.
-
Troubleshooting:
-
Pre-catalyst Activation: Ensure your Pd(II) pre-catalyst is effectively reduced to Pd(0) in situ. The choice of ligand and base can significantly influence this step. Consider using a well-defined Pd(0) source like Pd(PPh₃)₄ or a pre-formed catalyst system.
-
Oxygen Sensitivity: The Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). All solvents and liquid reagents should be thoroughly degassed prior to use.[1]
-
Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-rich or sterically hindered azaborine substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can be beneficial.
-
-
-
Poor Reagent Quality: Impurities in your starting materials, reagents, or solvents can poison the catalyst.
-
Troubleshooting:
-
Solvent Purity: Use anhydrous, high-purity solvents. Residual water can interfere with the reaction, especially with organometallic reagents.
-
Reagent Purity: Purify your azaborine substrate and coupling partner if necessary. Boronic acids, for instance, can dehydrate to form boroxines, which may have different reactivity.
-
Base Quality: The choice and quality of the base are critical. Ensure the base is anhydrous and finely powdered for solid bases to maximize surface area.
-
-
-
Suboptimal Reaction Conditions: The temperature, solvent, or concentration may not be ideal for your specific substrate.
-
Troubleshooting:
-
Temperature: Gradually increase the reaction temperature. Some cross-coupling reactions require heating to proceed at a reasonable rate.
-
Solvent: The solvent affects the solubility of reagents and the stability of the catalyst. Aprotic polar solvents like THF, dioxane, or DMF are commonly used. A solvent screen may be necessary to find the optimal one for your system.[2][3]
-
Concentration: Very dilute conditions can slow down the reaction rate. Consider increasing the concentration of your reactants.
-
-
Logical Troubleshooting Workflow for Low/No Conversion:
Caption: A decision-making workflow for troubleshooting low or no conversion in palladium-catalyzed cross-coupling reactions of azaborines.
Q2: I'm observing the formation of significant side products, such as homocoupling of my starting materials or dehalogenation of my azaborine. How can I minimize these?
A2: The formation of side products is often a sign of an unbalanced catalytic cycle or competing reaction pathways.
Potential Causes & Solutions:
-
Homocoupling:
-
Cause: This occurs when two molecules of the organometallic reagent (e.g., boronic acid) couple with each other. It is often promoted by the presence of oxygen or Pd(II) species.[4]
-
Troubleshooting:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated.
-
Controlled Addition: In some cases, slow addition of the organometallic reagent can minimize its concentration at any given time, thus reducing the rate of homocoupling.
-
Catalyst Choice: Use a pre-formed Pd(0) catalyst to avoid the presence of excess Pd(II) at the start of the reaction.
-
-
-
Dehalogenation/Protodeboronation:
-
Cause: This involves the replacement of the halide on the azaborine with a hydrogen atom or the cleavage of the C-B bond. It can be caused by trace amounts of water or protic solvents, or by certain bases.
-
Troubleshooting:
-
Anhydrous Conditions: Use rigorously dried solvents and reagents.
-
Base Selection: A weaker base might be necessary to avoid promoting dehalogenation. For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are often effective.
-
Ligand Effects: The ligand can influence the relative rates of the desired cross-coupling versus side reactions. Screening different ligands may be beneficial.
-
-
Q3: My catalyst appears to be decomposing, as evidenced by the formation of palladium black. What can I do to prevent this?
A3: The formation of palladium black indicates catalyst aggregation and deactivation, which halts the catalytic cycle.[1]
Potential Causes & Solutions:
-
High Temperature: Excessive heat can cause the palladium nanoparticles to agglomerate.
-
Troubleshooting: Lower the reaction temperature. If the reaction is too slow at lower temperatures, a more active catalyst system (e.g., a different ligand) may be required.
-
-
Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.
-
Troubleshooting: Increase the ligand-to-palladium ratio. A common starting point is a 1:1 to 2:1 ligand-to-palladium ratio.
-
-
High Catalyst Concentration: Very high concentrations of the catalyst can also lead to aggregation.
-
Troubleshooting: While counterintuitive for a slow reaction, sometimes lowering the catalyst loading can improve the overall yield by preventing rapid decomposition.
-
Quantitative Data on Reaction Parameters
The following tables summarize the effects of different reaction parameters on the yield of palladium-catalyzed cross-coupling reactions involving azaborine substrates, based on literature data.
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of 6-Borylated 1,2-Azaborines
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | <5 |
| 2 | PCy₃ | 65 |
| 3 | SPhos | 88 |
| 4 | XPhos | 85 |
| 5 | RuPhos | 82 |
Reaction conditions: 6-(Bpin)-1,2-azaborine, aryl bromide, Pd(OAc)₂, ligand, K₃PO₄, 1,4-dioxane/H₂O, 80 °C. Data is representative and may vary based on the specific substrates.
Table 2: Effect of Solvent on Negishi Coupling of 3-Bromo-1,2-azaborine [5]
| Entry | Solvent | Yield (%) |
| 1 | THF | 87 |
| 2 | Et₂O | 80 |
| 3 | Toluene | 43 |
| 4 | Dioxane | 75 |
Reaction conditions: 3-bromo-1-(tert-butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine, n-propylzinc bromide, Pd₂(dba)₃, SPhos, 25 °C.[5]
Table 3: Effect of Base on Sonogashira Coupling of Aryl Halides
| Entry | Base | Yield (%) |
| 1 | Et₃N | 85 |
| 2 | DIPA | 90 |
| 3 | DBU | 75 |
| 4 | K₂CO₃ | 60 |
| 5 | Cs₂CO₃ | 78 |
Reaction conditions: Aryl bromide, terminal alkyne, PdCl₂(PPh₃)₂, CuI, solvent, 80 °C. Data is for a representative system and illustrates general trends.
Detailed Experimental Protocols
This section provides detailed, step-by-step procedures for key palladium-catalyzed cross-coupling reactions of azaborines.
General Experimental Workflow Diagram:
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of Brominated 2,1-Borazaronaphthalenes
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of brominated 2,1-borazaronaphthalenes.
Reagents and Materials:
-
3-Bromo-2,1-borazaronaphthalene derivative (1.0 equiv)
-
Potassium organotrifluoroborate (1.1 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous 1,4-dioxane and water (degassed)
-
Schlenk flask, magnetic stirrer, condenser, argon/nitrogen line
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 3-bromo-2,1-borazaronaphthalene, potassium organotrifluoroborate, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add a degassed 1:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired cross-coupled product.
Protocol 2: Negishi Coupling of 3-Bromo-1,2-azaborine[5]
This protocol describes the Negishi coupling of a functionalized 3-bromo-1,2-azaborine.
Reagents and Materials:
-
3-bromo-1-(tert-butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine (1.0 equiv)[5]
-
Organozinc reagent (e.g., n-propylzinc bromide) (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (5.0 mol%)
-
Anhydrous THF (degassed)
-
Schlenk flask, magnetic stirrer, argon/nitrogen line
Procedure:
-
In an inert atmosphere glovebox or using Schlenk techniques, add Pd₂(dba)₃ and SPhos to an oven-dried Schlenk flask.
-
Add anhydrous THF and stir to dissolve the catalyst components.
-
Add the 3-bromo-1,2-azaborine derivative to the flask.
-
Add the organozinc reagent dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 3-24 hours.[5]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Dilute with diethyl ether and water, and separate the layers.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Protocol 3: Sonogashira Coupling of a Haloazaborine
This is a general protocol for the Sonogashira coupling of a haloazaborine with a terminal alkyne.
Reagents and Materials:
-
Haloazaborine (e.g., 3-bromo-2,1-borazaronaphthalene) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (can be used as both base and solvent, or as a co-solvent with THF)
-
Anhydrous and degassed solvent (if needed)
-
Schlenk flask, magnetic stirrer, condenser, argon/nitrogen line
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the haloazaborine, PdCl₂(PPh₃)₂, and CuI.
-
Add the amine base (and co-solvent if used).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.[6]
Protocol 4: Heck Coupling of a Haloazaborine with an Olefin
This is a general procedure for the Heck coupling of a haloazaborine with an olefin.
Reagents and Materials:
-
Haloazaborine (e.g., 3-bromo-2,1-borazaronaphthalene) (1.0 equiv)
-
Olefin (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃) (4 mol%)
-
Base (e.g., K₂CO₃ or Et₃N) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., DMF or acetonitrile)
-
Schlenk flask, magnetic stirrer, condenser, argon/nitrogen line
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the haloazaborine, Pd(OAc)₂, phosphine ligand, and base.
-
Add the anhydrous, degassed solvent.
-
Add the olefin to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate.
-
Take up the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 5: Stille Coupling of a Haloazaborine
This is a general protocol for the Stille coupling of a haloazaborine with an organostannane reagent.
Reagents and Materials:
-
Haloazaborine (e.g., 3-bromo-2,1-borazaronaphthalene) (1.0 equiv)
-
Organostannane reagent (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous and degassed solvent (e.g., THF or toluene)
-
Schlenk flask, magnetic stirrer, condenser, argon/nitrogen line
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the haloazaborine and Pd(PPh₃)₄.
-
Add the anhydrous, degassed solvent.
-
Add the organostannane reagent to the reaction mixture.
-
Heat the reaction to reflux with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate the solvent.
-
To remove tin byproducts, the crude material can be dissolved in an organic solvent and washed with a saturated aqueous solution of KF.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.[6]
References
- 1. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. N-Functionalization of 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negishi Cross-Coupling Is Compatible with a Reactive B–Cl Bond: Development of a Versatile Late-Stage Functionalization of 1,2-Azaborines and Its Application to the Synthesis of New BN Isosteres of Naphthalene and Indenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of Substituted 1,2-Azaborines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of substituted 1,2-azaborines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying substituted 1,2-azaborines?
A1: The most frequently employed purification techniques for substituted 1,2-azaborines are silica gel column chromatography and distillation. For compounds that are crystalline, recrystallization is also a viable and effective method. For thermally sensitive or non-volatile compounds, preparative thin-layer chromatography (prep TLC) or preparative high-performance liquid chromatography (HPLC) can be utilized.
Q2: Are substituted 1,2-azaborines generally stable to air and moisture during purification?
A2: The stability of substituted 1,2-azaborines varies depending on the substituents on the ring. Many are stable to air and moisture, allowing for standard purification techniques.[1][2] However, some derivatives, particularly those with reactive B-H or B-alkoxy groups, may be sensitive and require handling under an inert atmosphere (e.g., in a glove box or using a Schlenk line).[3] It is advisable to assess the stability of a new compound on a small scale before proceeding with large-scale purification.
Q3: How can I determine the appropriate solvent system for silica gel chromatography of my substituted 1,2-azaborine?
A3: A good starting point is to use a mixture of a non-polar solvent (e.g., hexane, pentane, or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether). The optimal ratio can be determined by thin-layer chromatography (TLC) analysis of the crude reaction mixture. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound to ensure good separation on the column.
Q4: What are some common impurities encountered in the synthesis of substituted 1,2-azaborines?
A4: Common impurities may include unreacted starting materials, reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and side products from the reaction.[1] Depending on the synthetic route, boron-containing byproducts can also be present.
Q5: Can I use reversed-phase chromatography to purify my this compound?
A5: Yes, for polar substituted 1,2-azaborines, reversed-phase chromatography (e.g., using a C18 stationary phase) can be an effective purification method. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier to improve peak shape.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of substituted 1,2-azaborines.
| Problem | Possible Cause | Suggested Solution |
| Compound streaks or shows poor separation on silica gel TLC. | The compound is too polar for the chosen eluent. | Increase the polarity of the eluent system by gradually increasing the proportion of the more polar solvent. |
| The compound is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica. | |
| The sample is overloaded on the TLC plate. | Spot a more dilute solution of your sample on the TLC plate. | |
| The compound appears to decompose on the silica gel column. | The this compound is sensitive to the acidic nature of silica gel, potentially leading to B-N bond cleavage or other degradation. | Deactivate the silica gel by treating it with a base (e.g., triethylamine) before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina. |
| The compound is unstable to prolonged exposure to the solvent or air. | Perform the chromatography as quickly as possible. For air-sensitive compounds, use inert atmosphere techniques. | |
| Difficulty separating the product from a closely eluting impurity. | The chosen eluent system does not provide sufficient resolution. | Try a different solvent system with a different selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene-based system. |
| The column was not packed or loaded correctly, leading to band broadening. | Ensure the column is packed uniformly and the sample is loaded in a narrow band using a minimal amount of solvent. | |
| The compound "oils out" during recrystallization instead of forming crystals. | The solution is supersaturated, or the cooling process is too rapid. | Add a small amount of the hot solvent to dissolve the oil, then allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization. |
| The presence of impurities is inhibiting crystallization. | Try to pre-purify the compound by passing it through a short plug of silica gel to remove some of the impurities before attempting recrystallization. | |
| Low recovery of the compound after purification. | The compound has some solubility in the eluent, leading to loss during chromatography. | Optimize the eluent system to minimize the solubility of your compound while still allowing for good separation. |
| For recrystallization, too much solvent was used, or the solution was not cooled sufficiently. | Use the minimum amount of hot solvent to dissolve the compound. After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation. | |
| The compound is volatile and was lost during solvent removal. | Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. For highly volatile compounds, solvent removal at room temperature under a gentle stream of inert gas is recommended. |
Data Presentation: Purification of Substituted 1,2-Azaborines
The following table summarizes various purification conditions reported for different substituted 1,2-azaborines.
| Compound | Purification Method | Stationary Phase | Eluent System | Yield (%) | Reference |
| N-H-B-ethyl-1,2-azaborine | Column Chromatography | Silica Gel | 2-Methylbutane | 56 | [3] |
| B-alkoxy-1,2-azaborine | Column Chromatography | Silica Gel | Pentane/Diethyl ether (5:1) | 82-87 | [3] |
| 1,2,6-trisubstituted 1,2-azaborines | Flash Column Chromatography | Silica Gel | Not specified | Not specified | [1] |
| N-aryl-B-aryl-1,2-azaborine | Column Chromatography | Silica Gel | Pentane to 2% Et2O-pentane | 38 | [4] |
| N-styryl-B-phenyl-1,2-azaborine | Column Chromatography | Silica Gel | 2-10% CH2Cl2-pentane | 61 | [4] |
| 6-Aryl-5,6-dihydrodibenzo[c,e][3][4]azaborinines | Column Chromatography | Silica Gel | Petroleum ether/DCM (9:1) | 32-36 | [5] |
| 1-hydroxy-2,1-benzo[c]-1,2H-azaborine-3-carboxylates | HPCCC | Not applicable | Not specified | Not specified | [6] |
| B-n-Bu-substituted 1,3-azaborine | Column Chromatography | Silica Gel | Not specified | 83 | [7] |
Experimental Protocols
Protocol 1: Silica Gel Flash Column Chromatography
This protocol is a general guideline for the purification of substituted 1,2-azaborines that are stable to air and silica gel.
-
Slurry Preparation: In a beaker, add the required amount of silica gel (typically 50-100 times the weight of the crude product) to the initial, least polar eluent. Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into a glass column with a stopcock and a cotton or glass wool plug at the bottom. Allow the silica to settle, and then gently tap the column to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Elution: Carefully add the eluent to the top of the column. Apply gentle pressure using a pump or a syringe to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified substituted this compound.
Protocol 2: Recrystallization
This protocol is suitable for the purification of crystalline substituted 1,2-azaborines.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. If a single solvent is not suitable, a two-solvent system can be used (one in which the compound is soluble and one in which it is insoluble).
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Purification Strategy Workflow
The following diagram illustrates a general workflow for selecting a suitable purification strategy for a novel substituted this compound.
Caption: A decision-making workflow for selecting a purification technique for substituted 1,2-azaborines.
References
- 1. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Profiling of Monocyclic 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,2-Azaborines and the Preparation of Their Protein Complexes with T4 Lysozyme Mutants [jove.com]
- 4. N-Functionalization of 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Scalable & Modular 1,2-Azaborine Synthesis
Welcome to the technical support center for the modular synthesis of 1,2-azaborines. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common experimental issues, and answer frequently asked questions related to the scalable synthesis of these valuable benzene isosteres.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1,2-azaborines, particularly focusing on the highly scalable method involving the reaction of cyclopropyl imines or ketones with dibromoboranes.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure Starting Materials: Cyclopropyl imine/ketone may contain impurities. Dibromoborane reagent may have degraded due to moisture. | 1. Purify cyclopropyl imine/ketone via column chromatography or distillation. Ensure dibromoborane is handled under strictly anhydrous conditions. |
| 2. Ineffective Ring Opening: The Lewis acid catalyst (ZnBr₂) may be inactive or used in insufficient quantity. | 2. Use freshly opened or properly stored anhydrous ZnBr₂. Ensure 10 mol% loading is accurately measured. | |
| 3. Incomplete Cyclization: The base (DBU) may be of poor quality or insufficient amount. The reaction time after base addition may be too short. | 3. Use freshly distilled DBU. Ensure at least one equivalent is used. Extend the reaction time after DBU addition and monitor by TLC or LC-MS. | |
| 4. Steric Hindrance: Substrates with bulky groups, particularly at the β-position of the cyclopropane ring, can lead to lower yields. | 4. For sterically hindered substrates, increasing the reaction temperature to 80°C may improve the yield.[1][2] | |
| Formation of Multiple Side Products | 1. Hydrolysis of Intermediates: Presence of moisture can lead to hydrolysis of the dibromoborane and key reaction intermediates. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| 2. Side Reactions of Functional Groups: Certain functional groups on the substrates may not be compatible with the reaction conditions. | 2. While the method has broad functional group tolerance, highly sensitive groups may require protection. | |
| Difficulty in Product Purification | 1. Co-elution with Starting Materials or Byproducts: The polarity of the 1,2-azaborine product may be similar to that of unreacted starting materials or side products. | 1. Optimize the solvent system for silica gel chromatography. A gradient elution may be necessary. Recrystallization can be an alternative purification method. |
| 2. Product Volatility: Some simpler 1,2-azaborines can be volatile, leading to loss of product during solvent removal. | 2. Remove solvent under reduced pressure at low temperature. For highly volatile products, careful distillation may be required.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most scalable and modular method for synthesizing multi-substituted 1,2-azaborines?
A1: The synthesis involving the reaction of readily available cyclopropyl imines or ketones with dibromoboranes is currently one of the most scalable and modular methods.[1][4] This method has been demonstrated to be effective on a gram scale and offers a broad substrate scope with good functional group tolerance.[4] A one-pot protocol starting from the cyclopropyl ketone is also available, enhancing its efficiency.[1]
Q2: How do I handle the dibromoborane reagents safely?
A2: Dibromoboranes are moisture-sensitive and can be corrosive. They should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). It is important to consult the safety data sheet (SDS) for the specific dibromoborane you are using. In some cases, dibromoboranes can be generated in situ from BBr₃ and silanes, which may be a more convenient approach.[1]
Q3: My reaction with a sterically hindered substrate is giving a low yield. What can I do?
A3: For challenging substrates, particularly those with significant steric hindrance, increasing the reaction temperature is often effective. For the cyclopropyl imine method, raising the temperature from 60°C to 80°C has been shown to improve yields for such substrates.[1][2]
Q4: Can I use a different base instead of DBU?
A4: For the synthesis from cyclopropyl imines, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been found to be the most suitable base. Weaker amines or inorganic bases have been shown to be ineffective for this transformation.[4]
Q5: What is the role of ZnBr₂ in the reaction?
A5: ZnBr₂ acts as a Lewis acid catalyst. Its role is to activate the imine/dibromoborane adduct, which promotes the ring-opening of the cyclopropane.[4] While other Lewis acids have been tested, ZnBr₂ has been identified as optimal for this reaction.[1]
Q6: How does this modern method compare to older methods like ring-closing metathesis?
A6: The cyclopropane ring-opening method is generally more efficient and modular for creating multi-substituted 1,2-azaborines. The older ring-closing metathesis approach, while a significant advancement at the time, can be a multi-step process and extending it to produce C-substituted 1,2-azaborines is challenging.[1][5]
Data Presentation
Comparison of Modular this compound Synthesis Methods
| Method | Starting Materials | Key Reagents | Typical Yields | Scalability | Advantages | Limitations |
| Cyclopropane Ring-Opening | Cyclopropyl imines/ketones, Dibromoboranes | ZnBr₂, DBU | Good to excellent (up to 84%)[1] | Demonstrated on gram-scale[4] | High modularity, broad substrate scope, good functional group tolerance, one-pot protocol available.[1][4] | Lower yields with sterically hindered substrates.[1][2] |
| Ring-Closing Metathesis | Allyl Molander salt, Allyl amine | Schrock's or Grubbs' catalyst, Pd catalyst | Moderate (e.g., 25% over 4 steps)[1] | Less explored for large scale | Access to B-alkoxy-1,2-azaborines. | Multi-step, challenging for C-substitution, use of expensive noble metals.[1][5] |
Experimental Protocols
Key Experiment: Modular Synthesis of 1,2-Azaborines from Cyclopropyl Imines
This protocol is based on the method developed by Lyu et al.[1]
Materials:
-
Cyclopropyl imine (1.0 equiv)
-
Dibromoborane (1.1 equiv)
-
Anhydrous Zinc Bromide (ZnBr₂) (0.1 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)
-
Anhydrous chlorobenzene
-
Oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure (Two-Step):
-
In a nitrogen-filled glovebox, add the cyclopropyl imine (0.2 mmol, 1.0 equiv) and ZnBr₂ (4.5 mg, 0.02 mmol, 10 mol%) to an oven-dried 4-mL vial.
-
Add dry chlorobenzene (1 mL).
-
Add the dibromoborane (0.22 mmol, 1.1 equiv) to the vial.
-
Seal the vial tightly and stir the mixture on a preheated block at 60°C (or 80°C for challenging substrates) for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Add DBU (0.24 mmol, 1.2 equiv) to the vial and stir the mixture at room temperature for the specified time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
One-Pot Protocol from Cyclopropyl Ketone:
A one-pot protocol for preparing 1,2-azaborines directly from commercially available cyclopropyl ketones has also been developed and shown to be efficient.[1] This typically involves the in situ formation of the imine followed by the standard ring-opening and cyclization sequence.
Visualizations
Caption: Experimental workflow for the modular synthesis of 1,2-azaborines.
Caption: Troubleshooting decision tree for low-yield this compound synthesis.
References
- 1. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Synthesis of 1,2-Azaborines and the Preparation of Their Protein Complexes with T4 Lysozyme Mutants [jove.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Efficient 1,2-Azaborine Functionalization
Welcome to the technical support center for the functionalization of 1,2-azaborines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for catalyst selection and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How can I selectively functionalize the C6 position of a 1,2-azaborine?
A1: Selective functionalization at the C6 position can be achieved via a two-step process involving an initial Iridium-catalyzed C-H borylation, followed by a Suzuki cross-coupling reaction.[1][2] This method is effective for a range of B-substituted 1,2-azaborines, including those with hydride, alkoxide, alkyl, and aryl substituents.[1] The C-H borylation is highly regioselective for the most acidic C6-H bond.[1][2]
Q2: What is an effective method for introducing aryl groups at the boron position?
A2: A highly effective method for B-arylation is the Rhodium-catalyzed cross-coupling of 2-chloro-1,2-azaborines with arylstannanes.[3][4] This approach has a broad substrate scope and is tolerant of various functional groups.[3]
Q3: How can I achieve functionalization at the C3 and C4 positions simultaneously?
A3: A palladium/norbornene (Pd/NBE) cooperative catalysis strategy enables the difunctionalization of 1,2-azaborines at the C3 and C4 positions.[5][6] This method utilizes 3-iodo-1,2-azaborines as substrates and allows for the introduction of diverse functionalities.[5]
Q4: What are the established methods for N-functionalization of 1,2-azaborines?
A4: N-functionalization of 1,2-azaborines can be achieved through several methods, including:
-
Electrophilic Substitution: Deprotonation of the N-H group followed by reaction with various electrophiles.[7][8]
-
Buchwald-Hartwig Amination: For N-C(sp²) bond formation.[7][8]
-
Copper-Catalyzed N-alkynylation: For N-C(sp) bond formation.[7][8]
Troubleshooting Guides
Issue 1: Low or No Yield in Ir-Catalyzed C6 C-H Borylation
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the iridium catalyst, such as [Ir(OMe)(cod)]₂, and the ligand (e.g., dtbpy) are of high purity and handled under an inert atmosphere. |
| Incorrect Reaction Conditions | Verify the reaction temperature and time. C-H borylation of 1,2-azaborines typically proceeds at room temperature.[2] |
| Substrate Incompatibility | While the reaction is tolerant of many functional groups, highly coordinating groups on the substrate may interfere with the catalyst. Consider protecting such groups if possible. |
| Poor Quality Reagents | Use freshly distilled and degassed solvents. Ensure the borylating agent (e.g., B₂pin₂) is pure. |
Issue 2: Poor Performance in Rh-Catalyzed B-Arylation
| Potential Cause | Troubleshooting Step |
| Catalyst Poisoning | Impurities in the arylstannane reagent can poison the rhodium catalyst. Purify the arylstannane if necessary. |
| Inefficient Transmetalation | The choice of ligands can be crucial. Ensure the appropriate ligand is used to facilitate the transmetalation step. |
| Low Catalyst Loading | While 5 mol% has been shown to be effective, increasing the catalyst loading might improve yields in challenging cases.[3] |
| Reaction Temperature | The reaction is typically run at elevated temperatures. Ensure the reaction mixture reaches and maintains the optimal temperature. |
Issue 3: Unsuccessful C3/C4 Difunctionalization using Pd/NBE Catalysis
| Potential Cause | Troubleshooting Step |
| Incorrect Norbornene Ligand | The C2 amide-substituted norbornene is crucial for the success of this reaction.[5] Verify that the correct ligand is being used. |
| Base Incompatibility | The choice of base is critical. K₂CO₃ is commonly used.[5] Ensure the base is dry and of high quality. |
| Solvent System | A mixture of toluene and DME is often employed.[5] Ensure the solvents are anhydrous. |
| Substrate Purity | The 3-iodo-1,2-azaborine starting material should be pure. Impurities can interfere with the catalytic cycle. |
Catalyst Selection and Performance Data
Table 1: Catalyst Systems for C6 C-H Borylation followed by Suzuki Coupling
| Reaction Step | Catalyst | Ligand | Reagent | Base | Solvent | Temp (°C) | Yield (%) |
| C-H Borylation | [Ir(OMe)(cod)]₂ | dtbpy | B₂pin₂ | - | THF | RT | 71-95 |
| Suzuki Coupling | Pd(OAc)₂ | SPhos | Aryl-Br | K₃PO₄ | n-BuOH/H₂O | 60 | 74-88 |
Data compiled from references[1].
Table 2: Catalyst System for B-Arylation of 2-Chloro-1,2-azaborines
| Catalyst | Ligand | Reagent | Solvent | Temp (°C) | Yield (%) |
| [Rh(cod)Cl]₂ | PPh₃ | Aryl-SnBu₃ | Toluene | 110 | 71-95 |
Data compiled from references[3].
Table 3: Catalyst System for C3/C4 Difunctionalization
| Catalyst | Ligand | Co-catalyst | Nucleophile/Electrophile | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(TFA)₂ | BrettPhos | Amide-NBE | Various | K₂CO₃ | Toluene/DME | 120 | Good to excellent |
Data compiled from references[5].
Experimental Protocols
Protocol 1: General Procedure for Ir-Catalyzed C6 C-H Borylation
In a nitrogen-filled glovebox, a vial is charged with the this compound substrate (1.0 equiv), [Ir(OMe)(cod)]₂ (1.5 mol %), dtbpy (3.0 mol %), and B₂pin₂ (1.2 equiv). Anhydrous THF is added, and the mixture is stirred at room temperature for the specified time. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Protocol 2: General Procedure for Rh-Catalyzed B-Arylation
To an oven-dried Schlenk tube under an inert atmosphere is added 2-chloro-1,2-azaborine (1.0 equiv), [Rh(cod)Cl]₂ (2.5 mol %), PPh₃ (10 mol %), and the arylstannane (1.2 equiv). Anhydrous toluene is added, and the mixture is heated to 110 °C. After the reaction is complete, the mixture is cooled to room temperature and purified by flash chromatography.
Visualized Workflows and Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Late-stage functionalization of BN-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-Catalyzed Boron Arylation of 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-catalyzed boron arylation of 1,2-azaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and Modular Access to Multifunctionalized 1,2-Azaborines via Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-Functionalization of 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Moisture-Sensitive 1,2-Azaborine Intermediates
This guide provides researchers, scientists, and drug development professionals with essential information for handling, storing, and troubleshooting experiments involving moisture-sensitive 1,2-azaborine intermediates.
Frequently Asked Questions (FAQs)
Q1: Why are this compound intermediates sensitive to moisture?
This compound intermediates, particularly during their synthesis, often feature reactive functional groups attached to the boron atom, such as a boron-chloride (B-Cl) bond.[1][2] These groups are electrophilic and highly susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, cleaves the boron-substituent bond to form a boron-hydroxy (B-OH) group, consuming the starting material and preventing the desired downstream reaction. The limited number of available boron sources and the inherent sensitivity of early-stage synthetic intermediates are key challenges in azaborine chemistry.[1]
Q2: What are the primary signs of moisture contamination in my reaction?
Signs of moisture contamination can include:
-
Low or no product yield: The most common indicator is the failure of the reaction to proceed as expected.[3][4]
-
Formation of undesired byproducts: You may observe new, unexpected spots on a TLC plate or peaks in your analytical data (NMR, LC-MS) corresponding to the hydrolyzed intermediate or subsequent decomposition products.
-
Inconsistent results: Repeating the same reaction may yield drastically different outcomes if the level of moisture contamination varies.
Q3: How should I properly store moisture-sensitive this compound intermediates?
Proper storage is critical. The best practice is to store these compounds in a controlled inert atmosphere, such as a nitrogen or argon-filled glovebox.[5] If a glovebox is unavailable, storing the sealed container within a desiccator containing a fresh desiccant is a viable alternative. For long-term storage, refrigeration or freezing inside a sealed container within the glovebox or desiccator can further slow potential degradation.
Q4: What is the difference between using a Schlenk line and a glovebox?
Both are used to create an inert atmosphere for handling sensitive reagents.[5]
-
Glovebox: A sealed container filled with a circulating inert gas (usually nitrogen or argon) that allows for direct manipulation of chemicals through built-in gloves. It is ideal for storing, weighing, and preparing solid compounds.[5]
-
Schlenk Line: A glass manifold that allows a user to alternate between a vacuum and a supply of inert gas.[5] It is used to perform reactions and manipulations in glassware under a controlled atmosphere without needing to bring all materials into a glovebox.[6]
Q5: Which inert gas, Nitrogen or Argon, is better?
Nitrogen is generally preferred because it is less expensive and widely available.[5] However, Argon should be used for specific applications where reagents might react with nitrogen, such as certain types of lithium chemistry.[5] As Argon is denser than air, it can provide a more stable inert blanket in certain setups.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: My reaction yield is significantly lower than expected, and I suspect moisture is the cause.
Follow this troubleshooting workflow to identify and resolve the issue.
Problem: How can I confirm if my this compound intermediate has decomposed due to water?
¹¹B NMR spectroscopy is a powerful tool for this purpose. The boron atom in a this compound intermediate will have a characteristic chemical shift depending on its coordination environment (e.g., sp² vs. sp³ hybridization).[7] Upon hydrolysis to a boronic acid (B-OH) or boronate species, the chemical shift will change significantly, often moving upfield.[7][8]
-
Procedure: Carefully prepare an NMR sample of your intermediate in a dry deuterated solvent (e.g., CDCl₃, C₆D₆) inside a glovebox. Acquire a ¹¹B NMR spectrum. Compare this to a reference spectrum of the pure compound. A new, significant peak is evidence of decomposition.
-
¹H NMR: Hydrolysis may also be detectable in the ¹H NMR spectrum. You might observe the appearance of a broad peak for the B-OH proton or shifts in the signals of protons adjacent to the boron atom.
Data Presentation
Table 1: Recommended Purity Levels and Drying Agents for Common Solvents
| Solvent | Max Water Content (ppm) for Sensitive Reactions | Recommended Drying Agent(s) | Notes & Cautions |
| Tetrahydrofuran (THF) | < 10 | Sodium/Benzophenone | Provides a deep blue/purple indicator when dry.[9] Not suitable for halogenated solvents. |
| Toluene | < 10 | Calcium Hydride (CaH₂), Sodium | CaH₂ is effective but reacts to produce H₂ gas; quench carefully.[10] |
| Dichloromethane (DCM) | < 20 | Calcium Hydride (CaH₂) | Distill from CaH₂. Do not use sodium.[10] |
| Acetonitrile (MeCN) | < 30 | Calcium Hydride (CaH₂), Molecular Sieves (3Å) | CaH₂ followed by distillation is effective. Sieves can be used for storage.[10] |
| Diethyl Ether (Et₂O) | < 10 | Sodium/Benzophenone | Similar to THF. Peroxide formation is a major hazard; test before distilling. |
Data compiled from references[9][10][11].
Experimental Protocols
Protocol 1: Drying Glassware for Moisture-Sensitive Reactions
Glass surfaces adsorb a thin film of water from the atmosphere that must be removed.[4][12]
-
Cleaning: Ensure all glassware is thoroughly cleaned and rinsed with a solvent like acetone to remove any organic residue and facilitate drying.
-
Oven Drying: Place all glassware (round-bottom flasks, condensers, stir bars, etc.) in a laboratory oven at a temperature above 125°C for a minimum of 4 hours, or preferably, overnight.[4][13]
-
Assembly & Cooling: Immediately upon removal from the oven, assemble the reaction apparatus while it is still hot. Use a light application of grease on any glass joints.[12]
-
Inert Gas Purge: Immediately connect the assembled apparatus to a Schlenk line or other source of dry, inert gas. Flush the system with a steady stream of gas as it cools to room temperature. This prevents moist lab air from being drawn back into the vessel as it cools.[12][13]
Protocol 2: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
This protocol assumes glassware has been dried according to Protocol 1.
-
Evacuate/Backfill Cycle: Attach the cooled, assembled glassware to the Schlenk line. Ensure all stopcocks are properly greased and sealed.
-
Carefully open the flask to the vacuum manifold of the Schlenk line and evacuate for 2-3 minutes.
-
Close the connection to the vacuum and gently open the connection to the inert gas manifold to backfill the flask. You should see the oil in the bubbler respond.
-
Repeat this "evacuate and backfill" cycle at least three times to ensure the removal of residual atmospheric gases.[6]
-
Adding Reagents:
-
Solids: Add solid reagents to the flask before the first evacuate/backfill cycle if possible. If adding later, do so under a strong positive flow of inert gas (counterflow).
-
Liquids: Use commercial anhydrous solvents from sealed bottles (e.g., Sure/Seal™).[13] Transfer liquids via a dry syringe or a cannula under a positive pressure of inert gas.[6][13] To do this, insert a needle from the gas line into the headspace of the solvent bottle to create positive pressure, then use a syringe or cannula to withdraw and transfer the liquid to your reaction flask.[13]
-
-
Maintain Positive Pressure: Throughout the entire reaction, maintain a slight positive pressure of inert gas, indicated by a slow, steady bubbling rate (e.g., 1 bubble every 5-10 seconds) in the outlet bubbler.[12][13]
Visualizations
References
- 1. Synthesis of 1,2-Azaborines and the Preparation of Their Protein Complexes with T4 Lysozyme Mutants [jove.com]
- 2. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. moodle2.units.it [moodle2.units.it]
- 5. benchchem.com [benchchem.com]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
- 11. Anhydrous and Air-Sensitive Solvent | [Synthesis & Materials][Common Chemicals & Lab Tools]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. web.mit.edu [web.mit.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
preventing side reactions in electrophilic azaborine substitution
Welcome to the Technical Support Center for electrophilic substitution reactions on azaborine derivatives. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent unwanted side reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general regioselectivity for electrophilic aromatic substitution (EAS) on 1,2-azaborines?
A1: Electrophilic aromatic substitution on 1,2-azaborines typically occurs at the carbon atoms. Computational studies indicate that the C3 and C5 positions are the most electron-rich and are therefore the preferred sites of electrophilic attack.[1] Halogenation reactions, for instance, show a high degree of regioselectivity for the C3 position.[1] Conversely, Friedel-Crafts type reactions tend to favor substitution at the C5 position, although this can sometimes be low-yielding and accompanied by side reactions.[1]
Q2: How do substituents on the 1,2-azaborine ring affect the outcome of electrophilic substitution?
A2: Substituents on the nitrogen (N1) and boron (B2) atoms significantly influence the reactivity and regioselectivity of the reaction.
-
N-Substituents: An N-H group is acidic (pKa ≈ 24) and can be deprotonated by strong bases, leading to substitution at the nitrogen atom if a suitable electrophile is present.[1] Protecting the nitrogen, for example with a tert-butyldimethylsilyl (TBS) group, can prevent N-substitution and direct the reaction to the carbon framework.
-
B-Substituents: Carbon-based groups on the boron atom, such as aryl or alkyl groups, can enhance the chemical robustness of the this compound ring and help prevent side reactions.[1] These groups can also serve as protecting groups that can be later exchanged for other functionalities.[1]
Q3: What are the most common side reactions observed during electrophilic azaborine substitution, and how can they be minimized?
A3: The most prevalent side reactions include:
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond. It is a known side reaction for boronic acids, especially under aqueous acidic or basic conditions. To minimize protodeboronation, it is crucial to control the pH of the reaction mixture and avoid prolonged exposure to harsh conditions. Using boronic acid derivatives like MIDA boronates or organotrifluoroborates can also suppress this side reaction by enabling a slow release of the boronic acid.
-
B-N Bond Cleavage and Ring Opening: The B-N bond can be susceptible to cleavage under strongly acidic or nucleophilic conditions, leading to ring-opened side products. This is particularly noted in the halogenation of BN-naphthalenes. Careful selection of reaction conditions, such as using milder Lewis acids or buffered systems, can mitigate this issue.
-
Substitution at Boron or Nitrogen: As mentioned, direct substitution at the heteroatoms can compete with substitution at the carbon ring. N-H groups are readily deprotonated and substituted. The boron atom can undergo nucleophilic attack, especially if it bears a good leaving group. Protecting these positions is a common strategy to ensure C-H functionalization.
Q4: Are there significant differences in reactivity between the different azaborine isomers (1,2-, 1,3-, and 1,4-azaborines)?
A4: Yes, the relative positions of the boron and nitrogen atoms greatly influence the stability and reactivity of the azaborine ring. 1,2-azaborines are generally the most stable and readily undergo electrophilic aromatic substitution. 1,3- and 1,4-azaborines have different electronic properties and may exhibit different reactivity patterns. For example, 1,3-azaborines are reported to be relatively resistant to substitution at the boron position but can be functionalized in an acidic environment.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Deactivated Azaborine Ring | Azaborine rings with strongly electron-withdrawing groups can be deactivated towards electrophilic substitution. Consider using a more potent electrophile or harsher reaction conditions (e.g., a stronger Lewis acid, higher temperature). However, be mindful that harsher conditions may promote side reactions. |
| Protodeboronation | If your starting material is a B-H or B-OH azaborine, you may be losing it to protodeboronation. Ensure anhydrous conditions and consider using aprotic solvents. If aqueous workup is necessary, perform it quickly and at low temperatures. Protecting the boron with a more robust group (e.g., an aryl group) can also prevent this. |
| Instability of Starting Material or Product | Some azaborine derivatives are sensitive to air or moisture. Ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
| Incorrect Stoichiometry of Lewis Acid | In Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid catalyst, effectively sequestering it. Therefore, a stoichiometric amount of the Lewis acid is often required for full conversion. |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
| Possible Cause | Troubleshooting Steps |
| Competing C3 and C5 Substitution | While halogenation often favors C3 and Friedel-Crafts favors C5, a mixture can still occur. The choice of electrophile and reaction conditions can influence this selectivity. For instance, the preference for C3 over C5 substitution may decrease with less reactive electrophiles. Modifying the substituents at the N and B positions can also steer the regioselectivity. |
| Substitution at N or B | If your this compound has an N-H or a reactive B-substituent, you may be getting a mixture of C-substituted and N- or B-substituted products. Protect the N-H group (e.g., as an N-Boc or N-TBS derivative) before carrying out the electrophilic substitution. Use a robust B-substituent like an aryl group if B-substitution is a problem. |
| Steric Hindrance | Bulky substituents on the azaborine ring or the electrophile can influence the regiochemical outcome, often favoring the less sterically hindered position. |
Problem 3: Product Decomposition or Ring Opening
| Possible Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | Strong acids or high temperatures can lead to the cleavage of the B-N bond and subsequent ring opening. Use the mildest possible conditions that still afford a reasonable reaction rate. This may involve using a weaker Lewis acid, a less reactive electrophile, or running the reaction at a lower temperature for a longer time. |
| Instability of the Product | The substituted azaborine product itself may be unstable under the reaction or workup conditions. Once the reaction is complete, quench it promptly and proceed with a gentle workup, such as pouring it into ice-water and extracting the product with an organic solvent. Avoid prolonged exposure to acidic or basic aqueous solutions. |
Data Presentation
Table 1: Regioselectivity in Electrophilic Substitution of a B-Phenyl-1,2-azaborine Derivative
| Electrophile | Reagents and Conditions | Major Product | Yield (%) | Reference |
| Bromine | Br₂ | C3-bromo | High | [1] |
| Iodine | NIS, AlCl₃ | C3-iodo | High | [1] |
| Acyl Chloride | Ac₂O, SnCl₄ | C5-acetyl | 10 | [1] |
| Acyl Chloride | Mes-COCl, AlCl₃ | C5-acyl | - | [1] |
Note: Yields can be highly substrate and condition dependent.
Key Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of a this compound
This protocol is adapted from standard Friedel-Crafts procedures and should be optimized for specific azaborine substrates.
-
Reaction Setup: In a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add the acyl chloride (1.0 equivalent) dropwise. The mixture may be exothermic.
-
Addition of Azaborine: After stirring for 15-30 minutes at 0 °C, add a solution of the N-protected this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: General Mechanism of Electrophilic Aromatic Substitution on a this compound
Caption: General mechanism for electrophilic aromatic substitution on a this compound.
Diagram 2: Troubleshooting Workflow for Low Yield in Electrophilic Azaborine Substitution
Caption: A decision-making workflow for troubleshooting low yields.
References
Technical Support Center: C-Substituted 1,2-Azaborine Synthesis
Welcome to the technical support center for the synthesis of C-substituted 1,2-azaborines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of C-substituted 1,2-azaborines, particularly when using the modular synthesis approach involving cyclopropyl imines/ketones and dibromoboranes.[1][2][3]
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient ring-opening of the cyclopropyl imine. | Ensure the use of an optimal Lewis acid, such as 10 mol% ZnBr₂, to promote the cyclopropane ring-opening by activating the imine/dibromoborane adduct.[1][2] |
| Ineffective base for the elimination step. | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been found to be a highly effective base for the in-situ elimination step. Weaker amines or inorganic bases may not be as effective.[2][4] | |
| Steric hindrance from bulky substrates. | For sterically hindered substrates, such as those leading to 1,2,3,6-tetrasubstituted azaborines, moderate yields may be expected. Consider optimizing reaction time and temperature.[1][2] | |
| Moisture or oxygen sensitivity of reagents. | All manipulations involving oxygen- and moisture-sensitive compounds should be carried out under an inert atmosphere (e.g., N₂) using either standard air-free techniques or a glove box. Solvents should be dried prior to use.[5] | |
| Formation of Byproducts | Incomplete reaction or side reactions. | Monitor the reaction progress using techniques like ¹¹B NMR to ensure complete conversion of intermediates.[5] Adjusting the stoichiometry of reagents, particularly the base, can sometimes minimize byproduct formation.[4] |
| Unwanted oxidative aromatization. | The redox-neutral one-pot method using a base like DBU is designed to avoid a separate oxidative aromatization step and its potential for byproduct formation.[1][2] | |
| Difficulty in Product Isolation | Volatility of the 1,2-azaborine product. | For volatile products, careful removal of solvents is crucial. In some cases, vacuum distillation at controlled temperatures may be necessary for effective isolation.[5] |
| Purification challenges. | Flash chromatography using silica gel dried under high vacuum can be an effective purification method.[5] | |
| Poor Regioselectivity in C-H Functionalization | Non-selective C-H borylation. | For N,B-disubstituted-1,2-azaborines, C-H borylation can be non-regioselective, leading to a mixture of C4- and C5-borylated isomers that are difficult to separate by chromatography.[6] Reaction-based separation methods may be required.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most efficient and modular method for synthesizing multi-substituted 1,2-azaborines?
A1: A recently developed straightforward method allows for the synthesis of diverse multi-substituted 1,2-azaborines from readily available cyclopropyl imines or ketones and dibromoboranes.[1][2][3] This approach is scalable, tolerates a range of functional groups, and proceeds under relatively mild, redox-neutral conditions.[1][2]
Q2: What are the key reaction conditions for the cyclopropyl imine-based synthesis?
A2: The reaction is typically carried out by reacting the cyclopropyl imine with a dibromoborane in the presence of a Lewis acid catalyst (e.g., 10 mol% ZnBr₂) in a dry solvent like chlorobenzene at 60-80 °C. This is followed by the in-situ addition of a base, most commonly DBU, to yield the this compound.[1]
Q3: Can this method be used to synthesize 1,2,3,6-tetrasubstituted azaborines?
A3: Yes, this method has been successfully applied to the synthesis of 1,2,3,6-tetrasubstituted azaborines, although yields may be moderate due to potential steric hindrance during the annulation process.[1][2]
Q4: Are there alternative methods for synthesizing C-substituted 1,2-azaborines?
A4: Other methods include a multi-step sequence involving ring-closing metathesis of an N-allyl-N-TBS-B-allyl chloride adduct followed by oxidation.[5] However, this method can be less efficient for producing C-substituted derivatives.[1][7][8] Functionalization of a pre-formed this compound core at specific positions (C3, C4, C5, C6) through methods like halogenation, C-H borylation, and palladium/norbornene cooperative catalysis is another strategy.[6][9]
Q5: How can I functionalize the C4 and C5 positions of the this compound ring?
A5: Site-selective functionalization of the C4 and C5 positions can be challenging. One approach involves the non-regioselective borylation of N,B-disubstituted-1,2-azaborines to yield a mixture of C4- and C5-borylated isomers, which can then be separated using reaction-based methods.[6] Palladium/norbornene cooperative catalysis has also been developed for the C3,C4-difunctionalization of 1,2-azaborines.[9]
Experimental Protocols
General Procedure for Monocyclic this compound Synthesis from Imine[1]
-
In a nitrogen-filled glovebox, charge an oven-dried 4-mL vial with the imine (0.2 mmol, 1 equivalent) and ZnBr₂ (4.5 mg, 0.02 mmol, 10 mol%).
-
Add dry chlorobenzene (1 mL) to the vial.
-
Add the dibromoborane (0.22 mmol, 1.1 equivalents).
-
Tightly seal the vial and stir the mixture on a preheated pie-block at 60 °C or 80 °C.
-
After the reaction is complete (as monitored by an appropriate analytical technique), add DBU (1.1 equivalents) in-situ.
-
Continue stirring until the formation of the this compound is complete.
-
Purify the product using appropriate chromatographic techniques.
Data Presentation
Table 1: Optimization of Lewis Acid for this compound Synthesis [1]
| Entry | Lewis Acid (10 mol%) | Yield (%) |
| 1 | None | <5 |
| 2 | ZnBr₂ | 84 |
| 3 | Sc(OTf)₃ | 75 |
| 4 | Cu(OTf)₂ | 68 |
| 5 | MgBr₂ | 55 |
| 6 | InBr₃ | 42 |
Visualizations
Caption: A streamlined one-pot workflow for synthesizing C-substituted 1,2-azaborines.
Caption: The proposed mechanism for this compound formation.
Caption: A decision tree for troubleshooting low product yields in the synthesis.
References
- 1. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1,2-Azaborines and the Preparation of Their Protein Complexes with T4 Lysozyme Mutants [jove.com]
- 6. This compound’s Distinct Electronic Structure Unlocks Two New Regioisomeric Building Blocks via Resolution Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and Modular Access to Multifunctionalized 1,2-Azaborines via Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective C-H Borylation of Azaborines
Welcome to the technical support center for the C-H borylation of azaborines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for enhancing regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor driving regioselectivity in the iridium-catalyzed C-H borylation of 1,2-azaborines?
A1: The regioselectivity of iridium-catalyzed C-H borylation of 1,2-azaborines is primarily governed by electronic effects. The borylation reaction preferentially occurs at the most acidic C-H bond.[1][2] In the parent 1,2-azaborine, the C(6)-H bond is the most acidic, leading to selective borylation at this position.[1] This selectivity is consistent even in the absence of significant steric hindrance, highlighting the dominance of electronic control.[1]
Q2: Which catalyst system is most commonly used for achieving high regioselectivity at the C(6) position of 1,2-azaborines?
A2: The most widely employed and effective catalyst system for the C(6)-selective C-H borylation of 1,2-azaborines is a combination of an iridium(I) precursor, such as [Ir(OMe)(cod)]2, and a bipyridine ligand, typically 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy).[1] This system, originally developed by Ishiyama, Hartwig, and Miyaura, has demonstrated high efficiency and selectivity.[1]
Q3: Are substituents on the boron or nitrogen atoms of the azaborine ring tolerated in this reaction?
A3: Yes, the iridium-catalyzed C-H borylation at the C(6) position is compatible with a wide range of substituents on the boron atom, including hydride, alkyl, aryl, and alkoxide groups.[1][3][4] The regioselectivity for the C(6) position is generally independent of the nature of the boron substituent.[1] However, for N,B-disubstituted-1,2-azaborines, the regioselectivity can be influenced by steric factors and may lead to a mixture of C4- and C5-borylated products.[5]
Q4: Can the borylated azaborine products be used in subsequent reactions?
A4: Absolutely. The C(6)-borylated azaborines are versatile intermediates that can readily undergo further functionalization.[5] A common subsequent reaction is the Suzuki-Miyaura cross-coupling with aryl or heteroaryl halides to introduce a wide variety of substituents at the C(6) position.[1][3][4] This two-step sequence of borylation followed by cross-coupling provides a powerful method for the late-stage functionalization of the azaborine core.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The iridium precursor or ligand may have degraded. 2. Impure Reagents/Solvent: Water or other impurities can deactivate the catalyst. 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | 1. Catalyst Quality: Use freshly opened or properly stored catalyst and ligand. 2. Reagent/Solvent Purity: Ensure all reagents and solvents are anhydrous and of high purity. Degas the solvent prior to use. 3. Reaction Conditions: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. While the reaction often proceeds at room temperature, gentle heating (e.g., to 50 °C) may be beneficial for less reactive substrates.[2] |
| Poor Regioselectivity (Mixture of Isomers) | 1. Steric Hindrance: Bulky substituents on the azaborine ring, particularly on the nitrogen, can diminish the inherent electronic preference for C(6) borylation.[5] 2. Inappropriate Ligand: The choice of ligand can influence regioselectivity in C-H activation reactions.[6] | 1. Substrate Design: If possible, modify the substrate to reduce steric hindrance near the desired reaction site. For N,B-disubstituted azaborines, be aware that a mixture of isomers is likely.[5] 2. Ligand Screening: While dtbpy is standard, screening other bipyridine or phenanthroline-based ligands might improve selectivity for specific substrates.[6][7] |
| Formation of Diborylated Byproducts | 1. Excess Borylating Agent: Using a large excess of the borylating agent (e.g., B2Pin2) can lead to a second borylation event. | 1. Stoichiometry Control: Carefully control the stoichiometry of the borylating agent. Use a slight excess (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the starting material without promoting diborylation. In some cases, a second regioselective borylation can occur, for instance at the C(6) position of 2,1-borazaronaphthalenes.[8] |
| Difficulty in Isolating the Borylated Product | 1. Product Instability: Borylated compounds, especially those with B-H or B-OR groups, can be sensitive to hydrolysis.[2] 2. Purification Challenges: The borylated product may have similar polarity to the starting material or byproducts. | 1. Mild Workup: Use anhydrous conditions during workup and purification. Avoid acidic or basic aqueous washes if the product is sensitive. 2. Purification Technique: Employ careful column chromatography with deactivated silica gel if necessary. Alternatively, consider a one-pot borylation/cross-coupling procedure to avoid isolation of the borylated intermediate.[1] |
Quantitative Data Summary
The following tables summarize the regioselectivity and yields for the C-H borylation of various 1,2-azaborines.
Table 1: Regioselective C(6)-Borylation of B-Substituted 1,2-Azaborines
| Entry | B-Substituent | Product | Isolated Yield (%) | Regioselectivity (C6:other) |
| 1 | -H | C(6)-Bpin | 71 | >99:1 |
| 2 | -Ph | C(6)-Bpin | 85 | >99:1 |
| 3 | -nBu | C(6)-Bpin | 75 | >99:1 |
| 4 | -Mesityl | C(6)-Bpin | 82 | >99:1 |
| 5 | -O-nBu | C(6)-Bpin | 78 | >99:1 |
Data synthesized from information presented in Liu, S.-Y., et al. (2015). J. Am. Chem. Soc.[1]
Experimental Protocols
General Procedure for Iridium-Catalyzed C-H Borylation of 1,2-Azaborines:
In a nitrogen-filled glovebox, a vial is charged with the this compound substrate (1.0 equiv), bis(pinacolato)diboron (B2Pin2, 1.1 equiv), [Ir(OMe)(cod)]2 (1.5 mol %), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol %). Anhydrous cyclohexane is added, and the vial is sealed. The reaction mixture is stirred at room temperature for the specified time (typically 12-24 hours), and the progress is monitored by GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the C(6)-borylated this compound.
Visualizations
Experimental Workflow for C-H Borylation and Subsequent Suzuki Coupling
Caption: A two-step workflow for the functionalization of 1,2-azaborines.
Factors Influencing Regioselectivity
Caption: Key factors governing the regioselectivity of C-H borylation.
Simplified Catalytic Cycle for Iridium-Catalyzed C-H Borylation
Caption: Proposed Ir(III)/Ir(V) catalytic cycle for C-H borylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Late-stage functionalization of BN-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound’s Distinct Electronic Structure Unlocks Two New Regioisomeric Building Blocks via Resolution Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Diversification of 2,1-Borazaronaphthalenes: Unlocking Isosteric Space via C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
improving functional group tolerance in 1,2-azaborine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the synthesis of 1,2-azaborines, with a focus on improving functional group tolerance.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing functionalized 1,2-azaborines?
A1: Several robust methods have been developed to synthesize 1,2-azaborines with a wide range of functional groups. Key strategies include:
-
Palladium-catalyzed Cross-Coupling Reactions: Techniques like Negishi and Suzuki coupling are used for late-stage functionalization at specific carbon positions of the 1,2-azaborine ring.[1][2]
-
Palladium/Norbornene (Pd/NBE) Cooperative Catalysis: This method allows for the difunctionalization of the C3 and C4 positions, providing access to highly substituted 1,2-azaborines with excellent functional group tolerance.[3]
-
Ring-Opening BN-Isostere Benzannulation: A modular approach that utilizes readily available cyclopropyl imines or ketones and dibromoboranes to construct the this compound core under mild conditions, accommodating a broad scope of substrates.[4][5]
-
Ring-Closing Metathesis (RCM): A foundational strategy for the initial construction of the this compound ring system.[6][7][8]
-
C-H Borylation: Iridium-catalyzed C-H borylation enables regioselective functionalization at the C6 position.[2]
Q2: My reaction is sensitive to air and moisture. How can I improve the success rate?
A2: Many reagents and intermediates in this compound synthesis are sensitive to air and moisture.[6] To ensure success, the following precautions are essential:
-
Inert Atmosphere: All reactions should be conducted under an inert atmosphere, such as nitrogen or argon, using standard Schlenk line or glovebox techniques.
-
Dry Solvents: Use freshly distilled and dried solvents. Anhydrous solvents from commercial suppliers should be used without prolonged storage after opening.
-
Anhydrous Reagents: Ensure all reagents are thoroughly dried before use.
-
Careful Handling: Organometallic reagents, such as organolithiums, are often pyrophoric and require careful handling.[6]
Q3: How can I introduce functional groups that are incompatible with my primary synthesis method?
A3: Protecting group strategies are crucial for expanding functional group tolerance. For the boron atom, B-alkyl or B-aryl groups can serve as removable protecting groups.[9] These groups are stable during certain reactions that are incompatible with the more labile B-alkoxide moieties and can be cleaved later to allow for further functionalization.[9]
Q4: I am struggling with low yields. What are the common causes and how can I optimize my reaction?
A4: Low yields can arise from several factors. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure the purity of all reagents and starting materials, as impurities can lead to side reactions.
-
Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and catalyst loading. For instance, some challenging substrates in the ring-opening benzannulation may require higher temperatures (e.g., 80 °C) to improve efficiency.[4]
-
Catalyst Choice: The choice of catalyst and ligands is critical. For example, in Pd/NBE catalysis, a structurally modified norbornene ligand plays a key role in facilitating the transformation.[3]
-
Work-up Procedure: Inefficient extraction or purification can lead to loss of product. Ensure the work-up procedure is optimized for your specific compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive catalyst or reagents. | Use freshly opened or purified catalysts and reagents. Ensure all starting materials are pure and dry. |
| Non-optimal reaction conditions. | Systematically vary the temperature, reaction time, and solvent to find the optimal conditions. Monitor reaction progress by TLC or NMR.[10] | |
| Air or moisture contamination. | Strictly adhere to air-free techniques. Use a glovebox or Schlenk line and anhydrous solvents.[6] | |
| Formation of multiple byproducts | Side reactions due to incompatible functional groups. | Employ a protecting group strategy for sensitive functional groups.[9] |
| Decomposition of starting materials or product. | Lower the reaction temperature or shorten the reaction time. Ensure the reaction is performed under an inert atmosphere. | |
| Incorrect stoichiometry. | Carefully check the stoichiometry of all reactants, especially when using catalytic amounts of reagents. | |
| Difficulty in purifying the final product | Product is volatile. | For volatile products, purification may require precise temperature control and attenuated-vacuum manipulation during solvent removal and chromatography.[6] |
| Product co-elutes with impurities. | Optimize the mobile phase for column chromatography. Consider alternative purification methods like preparative HPLC or recrystallization.[10] | |
| Product instability on silica gel. | Use a different stationary phase for chromatography (e.g., alumina) or minimize the time the compound spends on the column. |
Quantitative Data Summary
Table 1: Functional Group Tolerance in Palladium-Catalyzed Negishi Cross-Coupling [1]
| Substituent Type | Example Reagent | Yield (%) |
| Dialkyl | Me₂Zn | 85 |
| Et₂Zn | 82 | |
| Alkyl | i-PrZnCl | 75 |
| Alkenyl | (CH₂=CH)ZnCl | 68 |
| Aryl | PhZnCl | 92 |
| Heteroaryl (N-containing) | 2-PyridylZnCl | 78 |
| Heteroaryl (S-containing) | 2-ThienylZnCl | 88 |
| Heteroaryl (O-containing) | 2-FurylZnCl | 81 |
Table 2: Substrate Scope for Ring-Opening BN-Isostere Benzannulation [4]
| Substituent on Imine/Ketone | Substituent on Dibromoborane | Yield (%) |
| Phenyl | o-Tolyl | 84 |
| 4-Methoxyphenyl | Phenyl | 75 |
| 4-Chlorophenyl | Phenyl | 81 |
| Naphthyl | Phenyl | 72 |
| Cyclopropyl | o-Tolyl | 65 |
| From Benzocaine | Phenyl | 78 |
| From Dapsone | Phenyl | 62 |
| From Ibuprofen | Phenyl | 71 |
| From Naproxen | Phenyl | 68 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Negishi Cross-Coupling [1]
-
Preparation of the Organozinc Reagent: To a solution of the corresponding organohalide in THF, add a solution of ZnCl₂ in THF at room temperature. Stir the mixture for 1 hour.
-
Cross-Coupling Reaction: In a separate flask, dissolve 3-bromo-1-(tert-butyldimethylsilyl)-1,2-dihydro-1,2-azaborine and the palladium catalyst (e.g., Pd(PPh₃)₄) in THF.
-
Add the freshly prepared organozinc reagent to the reaction mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 60 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Modular Synthesis of 1,2-Azaborines via Ring-Opening Benzannulation [4][5]
-
Imine/Ketone Preparation (if necessary): If starting from a ketone, react the ketone with the desired amine in the presence of a Lewis acid (e.g., TiCl₄) and a base (e.g., triethylamine) in an anhydrous solvent like dichloromethane at 0 °C to room temperature to form the corresponding imine in situ.[4]
-
Ring-Opening and Annulation: To the solution containing the cyclopropyl imine (or the in situ generated imine), add the dibromoborane reagent and a catalytic amount of ZnBr₂ (10 mol%).
-
Heat the mixture at 60 °C for 4 hours.
-
Cool the reaction to room temperature and add a base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for Negishi Cross-Coupling on 1,2-Azaborines.
Caption: Troubleshooting Logic for Low Yields in Synthesis.
References
- 1. Expanding the functional group tolerance of cross-coupling in 1,2-dihydro-1,2-azaborines: installation of alkyl, alkenyl, aryl, and heteroaryl substituents while maintaining a B-H bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid and Modular Access to Multifunctionalized 1,2-Azaborines via Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of 1,2-Azaborines and the Preparation of Their Protein Complexes with T4 Lysozyme Mutants [jove.com]
- 7. The State of the Art in Azaborine Chemistry: New Synthetic Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azaborine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Unraveling the Reactivity of 1,2-Azaborine: A Computational Comparison
A deep dive into the computational analysis of 1,2-azaborine reveals a reactivity profile that is significantly different from its isosteric counterpart, benzene. This guide provides a comparative analysis of this compound's reactivity in key organic reactions, supported by computational data and experimental findings, offering valuable insights for researchers in medicinal chemistry and materials science.
This compound, a benzene analogue where a C=C bond is replaced by an isoelectronic B-N unit, has emerged as a fascinating scaffold in drug discovery and materials science.[1][2][3] Its unique electronic structure, arising from the polar B-N bond, imparts a distinct reactivity that computational studies have been instrumental in elucidating. These theoretical investigations have not only rationalized experimental observations but have also guided the synthesis of novel this compound derivatives.[2][3]
Electrophilic Aromatic Substitution: A More Favorable Landscape
Computational studies, primarily using density-functional theory (DFT), have consistently shown that electrophilic aromatic substitution (EAS) reactions are generally more favorable for 1,2-azaborines compared to their benzene counterparts.[4][5][6][7] This enhanced reactivity is attributed to the electronic nature of the this compound ring.
Key findings from computational analyses of EAS on 1,2-azaborines include:
-
Regioselectivity: Electrophilic attack is predicted to occur preferentially at the C3 and C5 positions. The relative stability of the Wheland intermediates suggests that the preference for C3 over C5 substitution decreases as the electrophilicity of the attacking species lessens.[4][5][6][7]
-
Reaction Energetics: Calculations of reaction free energies and activation barriers indicate a lower energetic cost for electrophilic substitution on this compound compared to benzene.[7]
-
Boron Reactivity: In cases of chlorination and nitration of boron-unsubstituted 1,2-azaborines, computations predict that the reaction will lead to the breaking of the boron-hydrogen bond, resulting in boron-chlorinated or boron-bound nitrite derivatives.[4][5][6][7]
Below is a workflow diagram illustrating the computational investigation of electrophilic aromatic substitution on this compound.
Caption: Computational workflow for studying electrophilic aromatic substitution on this compound.
Nucleophilic Aromatic Substitution: A Distinctive Reactivity
In stark contrast to benzene, which is generally unreactive towards nucleophiles under mild conditions, this compound readily undergoes nucleophilic aromatic substitution (SNAr).[2][8] This unique reactivity opens up avenues for the synthesis of a diverse range of functionalized 1,2-azaborines.[2]
Computational and experimental studies have revealed that the mechanism of SNAr on this compound is dependent on the nature of the nucleophile:[9]
-
Carbon-based nucleophiles: The reaction likely proceeds through deprotonation at the nitrogen atom, followed by nucleophilic addition to form a dianionic intermediate, and subsequent hydride loss.[9]
-
Oxygen-based nucleophiles: An associative mechanism involving the formation of intermediates followed by dehydrogenation is the more probable pathway.[9]
The following diagram illustrates the proposed mechanistic pathways for nucleophilic aromatic substitution on this compound.
Caption: Mechanistic pathways for nucleophilic aromatic substitution on this compound.
Cycloaddition Reactions: A Balance Between Aromaticity and Reactivity
1,2-Azaborines can also participate in cycloaddition reactions, acting as 1,3-dienes in Diels-Alder reactions.[10] The reactivity in these [4+2] cycloadditions is influenced by the substituents on both the nitrogen and boron atoms, which in turn affect the aromatic character of the heterocycle.[10]
Computational studies, often employing the distortion/interaction model, can provide valuable insights into the activation barriers of these reactions.[11] The model dissects the activation energy into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules.[11]
Experimental and computational evidence suggests that the aromaticity of 1,2-azaborines is significant but less than that of benzene. The resonance stabilization energy of a this compound derivative has been experimentally determined to be 16.6 kcal/mol, which is considerably lower than the 32.4 kcal/mol for benzene.[12][13] This reduced aromaticity contributes to its ability to undergo cycloaddition reactions.[10]
Comparative Reactivity Data
The following table summarizes key computational and experimental data comparing the reactivity of this compound and benzene.
| Reaction Type | This compound | Benzene | Key Computational/Experimental Findings |
| Electrophilic Aromatic Substitution | More Favorable | Less Favorable | Lower activation barriers and more exothermic reaction energies for this compound.[4][5][6][7] |
| Nucleophilic Aromatic Substitution | Readily Undergoes | Generally Unreactive | This compound's polar B-N bond facilitates nucleophilic attack under mild conditions.[2][8] |
| [4+2] Cycloaddition (Diels-Alder) | Acts as a Diene | Unreactive as a Diene | The reduced aromaticity of this compound allows it to participate in cycloaddition reactions.[10] |
| Resonance Stabilization Energy | 16.6 kcal/mol (experimental) | 32.4 kcal/mol (experimental) | Confirms the aromatic but less stabilized nature of this compound compared to benzene.[12][13] |
Experimental Protocols: A Glimpse into the Lab
The computational predictions regarding this compound reactivity are validated through various experimental techniques.
General Protocol for Nucleophilic Aromatic Substitution: [2]
-
To a solution of 1,2-dihydro-1,2-azaborine in an ethereal solvent (e.g., Et₂O), a nucleophile (e.g., n-BuLi) is added at a low temperature (e.g., -78 °C).
-
The reaction mixture is stirred for a specified period.
-
An electrophile (e.g., trimethylsilyl chloride) is then added to quench the reaction.
-
The reaction is warmed to room temperature and worked up using standard aqueous extraction and chromatographic purification methods to isolate the substituted this compound product.
Computational Methodology: Computational studies on this compound reactivity are typically performed using density functional theory (DFT). A common level of theory employed is M06-2X with a 6-311+G(d,p) basis set, often including a solvent model (e.g., SMD) to simulate reaction conditions.[3] Geometries are optimized, and frequency calculations are performed to confirm stationary points as minima or transition states. The distortion/interaction model can be applied to analyze the activation barriers of cycloaddition reactions.[11]
Conclusion
The computational analysis of this compound has been pivotal in understanding its rich and varied reactivity. The isoelectronic replacement of a C=C bond with a B-N unit dramatically alters the electronic landscape, making this compound more susceptible to electrophilic and nucleophilic attack compared to benzene. Furthermore, its attenuated aromaticity allows it to participate in cycloaddition reactions. These unique properties, unveiled through the synergy of computational and experimental chemistry, position this compound as a promising building block for the development of novel pharmaceuticals and functional materials.
References
- 1. Will 1,2-dihydro-1,2-azaborine-based drugs resist metabolism by cytochrome P450 compound I? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Aromatic Substitution Reactions of 1,2-Dihydro-1,2-Azaborine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational studies on the reactivity of substituted 1,2-dihydro-1,2-azaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computational studies on the reactivity of substituted 1,2-dihydro-1,2-azaborines [bdigital.ufp.pt]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic aromatic substitution reactions of 1,2-dihydro-1,2-azaborine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diels-Alder Reactions of 1,2-Azaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities [escholarship.org]
- 12. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. comporgchem.com [comporgchem.com]
A Comparative Guide to DFT-Elucidated Reaction Mechanisms of 1,2-Azaborine
The study of 1,2-azaborine, a boron-nitrogen containing isostere of benzene, has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique electronic structure, arising from the replacement of a C=C bond with a polar B-N bond, imparts distinct reactivity compared to its carbocyclic analog. Density Functional Theory (DFT) has been an invaluable tool in unraveling the intricate reaction mechanisms of this compound, providing insights into its stability, reactivity, and potential for functionalization. This guide offers a comparative overview of key reaction mechanisms of this compound that have been elucidated through DFT studies, presenting quantitative data, experimental protocols, and visual representations of the reaction pathways.
Electrophilic Aromatic Substitution
DFT studies have shown that electrophilic aromatic substitution (EAS) on this compound is generally more favorable than on benzene. The regioselectivity of these reactions is a key aspect of the computational investigations.
Computational Data Summary
| Reaction | Electrophile | Position of Attack | Relative Stability of Wheland Intermediate (kcal/mol) | Computational Method | Reference |
| Chlorination | Cl+ | B | Most Favorable | B3LYP/6-311+G(3d,2p) | |
| Nitration | NO2+ | B | Most Favorable | B3LYP/6-311+G(3d,2p) | |
| General EAS | Generic E+ | C3 vs. C5 | Preference for C3 decreases with decreasing electrophilicity | B3LYP/6-311+G(3d,2p) |
Experimental Protocol: General Synthesis of 1,2-Azaborines
A general synthesis of 1,2-azaborines, which can then be used in functionalization studies like EAS, is achieved through a multi-step process involving ring-closing metathesis.
Materials:
-
Triallylborane
-
Allylamine
-
Grubbs' Catalyst (first generation)
-
Palladium on carbon (Pd/C)
-
Dichloromethane (DCM)
-
Toluene
-
Standard air-free technique equipment (glovebox, Schlenk line)
Procedure:
-
In an inert atmosphere glovebox, dissolve triallylborane in dichloromethane.
-
Add allylamine to the solution and stir to form the allylic aminoborane.
-
Remove the solvent under vacuum.
-
Dissolve the resulting allylic aminoborane in toluene.
-
Add Grubbs' catalyst to the solution to initiate ring-closing metathesis.
-
After the reaction is complete, remove the toluene under vacuum.
-
The crude product is then dehydrogenated using a catalytic amount of Pd/C in a suitable solvent to yield the aromatic this compound.
-
Purification is typically performed by distillation or column chromatography.
Reaction Pathway: Electrophilic Aromatic Substitution
Caption: Electrophilic attack on this compound leading to Wheland intermediates.
Cycloaddition Reactions
The reactivity of this compound in cycloaddition reactions has been compared to that of benzyne, its carbocyclic counterpart. DFT calculations reveal that reactions with various unsaturated organic compounds are highly exothermic.
Computational Data Summary
| Reaction Type | Reactant | Product Type | Key Finding | Computational Method | Reference |
| [2+2] Cycloaddition | Ethene | Cycloadduct | Favored over C-H insertion | DFT, MP2, CCSD | |
| [4+2] Cycloaddition | 1,3-Butadiene | Cycloadduct | Favored over [2+2] cycloaddition | DFT, MP2, CCSD | |
| Lewis Acid-Base Complexation | Ethene | Complex | Initial strong interaction between ethene's π-bond and Boron's empty p-orbital | DFT, MP2, CCSD |
Experimental Protocol: Not available in the provided search results.
Experimental studies on the cycloaddition reactions of this compound are less common in the literature compared to computational investigations, likely due to the high reactivity and potential for competing oligomerization reactions under solution-phase conditions.
Reaction Pathway: Cycloaddition of this compound with Ethene
Caption: Reaction pathways for this compound with ethene.
Photoisomerization Reactions
Theoretical investigations into the photoisomerization of 1,2-dihydro-1,2-azaborine have revealed multiple reaction pathways leading to different photoisomers. These studies highlight the crucial role of conical intersections in directing the photorearrangements.
Computational Data Summary
| Reaction Pathway | Key Intermediate/Transition State | Final Product | Computational Method | Reference |
| Path 1 | Franck-Condon Region -> Conical Intersection | Dewar 1,2-dihydro-1,2-azaborine | CAS(6,6)/6-311G(d,p), MP2-CAS(6,6)/6-311++G(3df,3pd) | |
| Path 2 & 3 | Other Conical Intersections | Other Photoisomers | CAS(6,6)/6-311G(d,p), MP2-CAS(6,6)/6-311++G(3df,3pd) |
Experimental Protocol: Not available in the provided search results.
The studies on photoisomerization are primarily theoretical, focusing on the fundamental photochemical processes.
Logical Relationship: Photoisomerization Process
Caption: Key stages in the photoisomerization of this compound.
Synthesis via 6π-Electrocyclization
A modular and efficient synthesis of multi-substituted 1,2-azaborines has been developed, and DFT calculations have been instrumental in elucidating the mechanism, which involves a low-barrier 6π-electrocyclization.
Computational Data Summary
| Reaction Step | Activation Free Energy (kcal/mol) | Key Feature | Computational Method | Reference |
| 6π-Electrocyclization of BN-diene intermediate | 20.8 | Lower barrier compared to the all-carbon analog (34.9 kcal/mol) | M06-2X/6-311+G(d,p)/SMD(chlorobenzene)//M06-2X/6-31G(d) |
Experimental Protocol: Modular Synthesis of 1,2-Azaborines
Materials:
-
Cyclopropyl imines/ketones
-
Dibromoboranes
-
Base (e.g., DBU)
-
Solvent (e.g., chlorobenzene)
Procedure:
-
The reaction is typically carried out under inert atmosphere.
-
The cyclopropyl imine or ketone is dissolved in a suitable solvent.
-
The dibromoborane is added to the solution, leading to a boron-mediated cyclopropane ring-opening.
-
A base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is then added to promote elimination, forming a diene intermediate.
-
This intermediate undergoes a 6π-electrocyclization to form the this compound ring.
-
The product is then isolated and purified using standard techniques.
Reaction Pathway: 6π-Electrocyclization Synthesis
Caption: Synthetic pathway to 1,2-azaborines via 6π-electrocyclization.
A Comparative Guide to the Electrophilic Substitution of 1,2-Azaborine and Benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophilic substitution reactions of 1,2-azaborine and its all-carbon analogue, benzene. While benzene is a cornerstone of organic chemistry, the introduction of a boron-nitrogen unit in this compound significantly alters the electronic properties of the aromatic ring, leading to distinct reactivity and regioselectivity. This comparison integrates computational predictions with available experimental data to offer a comprehensive overview for researchers interested in the application of these unique heterocycles.
Executive Summary
Computational studies consistently predict that this compound is more susceptible to electrophilic attack than benzene. The inherent polarity of the B-N bond in this compound leads to a non-uniform electron distribution within the ring, influencing both the rate of reaction and the preferred positions of substitution. Experimental evidence, though less extensive than for benzene, supports these computational findings, demonstrating that this compound readily undergoes electrophilic substitution under various conditions.
Reactivity Comparison: A Tale of Two Rings
Computational analyses indicate that electrophilic substitution reactions are generally more favorable for 1,2-azaborines than for the corresponding benzene derivatives.[1][2][3][4] This heightened reactivity is attributed to the electronic nature of the B-N bond, which perturbs the aromatic system and provides sites that are more readily attacked by electrophiles.
An intermolecular competition experiment involving iridium-catalyzed C-H borylation has shown that the this compound heterocycle is preferentially borylated over benzene, providing experimental validation for its increased reactivity.
Regioselectivity: A Departure from Benzene's Symmetry
Unlike the uniform electron density in benzene, the this compound ring exhibits a more complex electronic landscape. Electrophilic attack can occur at the carbon atoms, and in some cases, even at the boron or nitrogen atoms.
Experimental studies have shown that 1,2-dihydro-1,2-azaborine undergoes classical electrophilic substitution to yield a variety of 3- and 5-substituted derivatives.[5][6][7] Computational studies suggest that the preference for substitution at the C3- versus the C5-position is influenced by the nature of the electrophile; this preference diminishes as the electrophilicity of the attacking species decreases.[1][3] For instance, bromination with Br₂ has been shown to selectively occur at the C3 position.[8]
Interestingly, computational studies also predict that for certain electrophiles like in chlorination and nitration of boron-unsubstituted 1,2-azaborines, the reaction may favor breaking the boron-hydrogen bond, leading to substitution at the boron atom.[1][3][4]
Quantitative Data Comparison
Direct quantitative experimental comparisons of reaction rates and product distributions for a wide range of electrophilic substitution reactions on this compound and benzene under identical conditions are limited in the current literature. The following tables summarize available data, primarily drawing from computational studies for relative reactivity and experimental observations for product outcomes.
Table 1: Relative Reactivity Towards Electrophilic Attack (Qualitative and Computational)
| Feature | This compound | Benzene | Supporting Evidence |
| Overall Reactivity | More reactive | Less reactive | Computational studies indicate electrophilic substitution is energetically more favorable for 1,2-azaborines.[1][2][3][4] Experimental competition reactions show preferential borylation of this compound over benzene. |
| Favored Substitution Sites | C3 and C5 positions | All positions equivalent | Experimental data shows substitution at C3 and C5.[5][6][7] Computational studies predict regioselectivity dependent on the electrophile.[1][3] |
Table 2: Regioselectivity in Electrophilic Substitution
| Reaction | Reagents | This compound Product(s) | Benzene Product |
| Halogenation (Bromination) | Br₂ | 3-Bromo-1,2-azaborine | Bromobenzene |
| C-H Borylation | [Ir(OMe)(cod)]₂/dtbpy | C6-Borylated this compound | Borylated benzene |
| Acylation | Ac₂O | 5-Acyl-1,2-azaborine (low yield) | Acetophenone |
| Iminium Ion Addition | N,N-dimethyl-methyleneiminium chloride | 5-Substituted this compound | N/A |
Experimental Protocols
Detailed experimental protocols for the electrophilic substitution of this compound are often specific to the parent compound and substitution pattern. Below are representative protocols for common electrophilic substitutions on benzene, followed by examples of conditions used for this compound as reported in the literature.
Benzene: Standard Experimental Protocols
1. Nitration of Benzene
-
Reagents: Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄), Benzene.
-
Procedure:
-
Slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid in a flask cooled in an ice bath.
-
To this nitrating mixture, add benzene dropwise while maintaining the temperature below 50°C.
-
After the addition is complete, stir the mixture for approximately 30-60 minutes.
-
Pour the reaction mixture onto crushed ice and separate the organic layer.
-
Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and then water again.
-
Dry the organic layer over anhydrous calcium chloride and purify by distillation to obtain nitrobenzene.
-
2. Friedel-Crafts Acylation of Benzene
-
Reagents: Anhydrous Aluminum Chloride (AlCl₃), Acetyl Chloride (CH₃COCl), Benzene, Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Suspend anhydrous aluminum chloride in dry dichloromethane in a flask equipped with a reflux condenser and a dropping funnel.
-
Cool the mixture in an ice bath and add acetyl chloride dropwise with stirring.
-
After the addition of acetyl chloride, add benzene dropwise to the mixture.
-
Once the addition of benzene is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, dilute sodium bicarbonate solution, and then water.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by rotary evaporation. Purify the resulting acetophenone by distillation.
-
3. Halogenation (Bromination) of Benzene
-
Reagents: Bromine (Br₂), Iron(III) Bromide (FeBr₃) or Iron filings, Benzene.
-
Procedure:
-
Place benzene and a small amount of iron filings (which will be converted to FeBr₃ in situ) in a flask protected from light.
-
Add bromine dropwise to the stirred mixture at room temperature. The reaction is typically exothermic.
-
After the addition is complete, stir the mixture for 30-60 minutes until the bromine color has largely disappeared.
-
Wash the reaction mixture with water, followed by a dilute solution of sodium thiosulfate to remove any unreacted bromine, and then with water again.
-
Dry the organic layer over anhydrous calcium chloride and purify by distillation to obtain bromobenzene.
-
This compound: Reported Experimental Conditions
1. Halogenation (Bromination) of a this compound Derivative
-
Substrate: A substituted 1,2-dihydro-1,2-azaborine.
-
Reagents: Bromine (Br₂).
-
Conditions: The reaction has been reported to proceed to give the 3-bromo derivative, indicating a high degree of regioselectivity.[8] Specific temperature and solvent conditions would be substrate-dependent.
2. Friedel-Crafts Acylation of a this compound Derivative
-
Substrate: A substituted 1,2-dihydro-1,2-azaborine.
-
Reagents: Acetic Anhydride (Ac₂O).
-
Conditions: Reaction with acetic anhydride has been shown to yield the 5-acylated product, albeit in low yield (10%). This suggests that while the reaction is possible, it may not be as efficient as with benzene under similar conditions.
Mechanistic Pathways and Workflows
The fundamental mechanism of electrophilic aromatic substitution is conserved for both benzene and this compound, proceeding through a resonance-stabilized carbocation intermediate (Wheland intermediate or σ-complex). However, the specific resonance structures and the stability of these intermediates differ significantly, accounting for the observed differences in reactivity and regioselectivity.
Figure 1: General mechanism for electrophilic aromatic substitution on benzene and this compound.
Figure 2: A generalized experimental workflow for electrophilic aromatic substitution reactions.
Conclusion
The replacement of a C=C bond in benzene with an isoelectronic B-N unit in this compound offers a fascinating avenue for modulating the properties of aromatic systems. For researchers in drug development and materials science, this compound presents a scaffold with enhanced reactivity towards electrophiles and distinct regiochemical outcomes. While the body of experimental data for this compound is still growing, computational studies and initial findings strongly suggest its potential as a versatile building block. Further quantitative experimental comparisons are needed to fully elucidate the nuances of its reactivity in comparison to benzene.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Computational studies on the reactivity of substituted 1,2-dihydro-1,2-azaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrophilic aromatic substitution reactions of 1,2-dihydro-1,2-azaborines. | Semantic Scholar [semanticscholar.org]
- 6. Collection - Electrophilic Aromatic Substitution Reactions of 1,2-Dihydro-1,2-azaborines - Organic Letters - Figshare [figshare.com]
- 7. Electrophilic aromatic substitution reactions of 1,2-dihydro-1,2-azaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound’s Distinct Electronic Structure Unlocks Two New Regioisomeric Building Blocks via Resolution Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 1,2-Azaborines: X-ray Crystallography and Alternative Methods
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of X-ray crystallography and other experimental techniques for the validation of 1,2-azaborine structures, a class of boron-nitrogen heterocycles with significant potential in medicinal chemistry and materials science.
The isoelectronic replacement of a C=C bond in benzene with a B-N group gives rise to this compound, a fascinating heterocyclic scaffold that has garnered increasing interest. The pioneering synthesis of a monocyclic this compound derivative by Dewar and coworkers in 1962, followed by a less substituted version by White in 1963, opened the door to a new area of aromatic chemistry.[1] The parent 1,2-dihydro-1,2-azaborine was successfully synthesized and characterized much later by Liu and coworkers in 2009.[1] The structural validation of these compounds is crucial to understanding their unique electronic properties and reactivity. While X-ray crystallography stands as the gold standard for unambiguous structure determination, a suite of spectroscopic and computational methods provide complementary and often more accessible means of characterization.
X-ray Crystallography: The Definitive Method
Single-crystal X-ray diffraction provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and connectivity. This technique has been instrumental in confirming the planar, aromatic nature of the this compound ring and in studying the effects of various substituents on its geometry.
A comparative summary of key geometric parameters obtained from X-ray crystallographic studies of several this compound derivatives is presented in the table below. The data reveals the extent of electron delocalization within the ring, a key feature of its aromaticity.
| Compound | B-N Bond Length (Å) | B-C Bond Length (Å) | N-C Bond Length (Å) | Reference |
| Parent 1,2-dihydro-1,2-azaborine (gas-phase) | 1.45(3) | 1.51(1) | 1.37(3) | Kukolich, Liu, et al. (Microwave)[1] |
| A B-N substituted this compound (solid-state) | 1.413(2) | 1.496(2) | - | Liu et al.[2] |
| Cationic this compound | 1.413(2) | 1.496(2) | - | Liu et al.[2] |
| A tetrasubstituted this compound | - | - | - | Modular Synthesis Paper[3][4] |
Note: The table presents a selection of available data. For a comprehensive list of structures, the Cambridge Crystallographic Data Centre (CCDC) can be consulted.
The general workflow for the structural validation of a this compound derivative by single-crystal X-ray diffraction is as follows:
-
Crystallization: High-quality single crystals of the this compound compound are grown. This is often the most challenging step and may involve techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. For sensitive compounds, data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential degradation.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Validation and Analysis: The final refined structure is validated using various crystallographic metrics. The bond lengths, bond angles, and other geometric parameters are then analyzed to understand the molecular structure. The crystallographic data is typically deposited in a public database like the CCDC.
Caption: Workflow of this compound structure validation by X-ray crystallography.
Alternative and Complementary Validation Methods
While X-ray crystallography provides unparalleled detail, other techniques are essential for routine characterization, for analyzing non-crystalline samples, and for providing insights into the electronic structure and behavior of 1,2-azaborines in solution.
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For 1,2-azaborines, multinuclear NMR is typically employed:
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Reveals the carbon skeleton of the molecule.
-
¹¹B NMR: Is particularly informative for boron-containing compounds, providing insights into the coordination environment and electronic nature of the boron atom.[1][2]
High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. This is a crucial step in confirming the identity of a newly synthesized this compound.[1]
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 1,2-azaborines, the absorption spectra are often compared to that of benzene to gauge their aromatic character. The UV/vis spectrum of the parent 1,2-dihydro-1,2-azaborine is consistent with that of an aromatic heterocycle.[1]
For volatile compounds that are difficult to crystallize, such as the parent 1,2-dihydro-1,2-azaborine, microwave spectroscopy of the gas-phase molecule can provide very precise structural information, including bond lengths and planarity.[1]
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for predicting and understanding the structure, stability, and electronic properties of 1,2-azaborines.[5][6] These computational studies can:
-
Predict molecular geometries (bond lengths, bond angles) that can be compared with experimental data.
-
Provide insights into the aromaticity of the ring system.
-
Help to interpret experimental spectroscopic data.
Caption: Overview of methods for the structural validation of 1,2-azaborines.
References
- 1. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling the Potential of Azaborines: A Comparative Analysis of Their Biological Activities
For researchers, scientists, and drug development professionals, the quest for novel pharmacophores with enhanced efficacy and improved physicochemical properties is a perpetual endeavor. Azaborine analogues, a class of heterocyclic compounds where a carbon-carbon double bond is replaced by a boron-nitrogen (B-N) bond, have emerged as a promising scaffold in medicinal chemistry. This guide provides a comprehensive comparative study of the biological activities of various azaborine analogues, supported by experimental data and detailed methodologies, to illuminate their potential in drug discovery.
The isosteric replacement of a C=C unit with a B-N unit endows azaborine analogues with unique electronic and structural features. This subtle alteration can lead to significant changes in biological activity, selectivity, and pharmacokinetic profiles compared to their carbonaceous counterparts.[1][2][3] This guide delves into the key therapeutic areas where azaborine analogues have shown promise, including anticancer, antibacterial, and enzyme inhibitory activities.
Enzyme Inhibition: A Key Target for Azaborine Analogues
Azaborine derivatives have demonstrated significant potential as inhibitors of various enzymes implicated in disease pathogenesis. Their ability to form unique interactions with enzyme active sites, including hydrogen bonds and covalent adducts, makes them attractive candidates for inhibitor design.[4][5][6]
Histone Deacetylase (HDAC) Inhibition
Novel azaborine-based compounds have been synthesized and evaluated as inhibitors of histone deacetylases (HDACs), which are crucial regulators of gene expression and are validated targets in cancer therapy.[1] Several of these analogues, incorporating BN-naphthalene and BN-indole scaffolds as capping units, have exhibited potent inhibitory activity against HDAC1, HDAC4, and HDAC8, with some compounds displaying IC50 values in the nanomolar range.[1]
Ethylbenzene Dehydrogenase Inhibition
The B-N isosteres of ethylbenzene, namely N- and B-ethyl-1,2-azaborine, have been identified as potent inhibitors of ethylbenzene dehydrogenase (EbDH), an enzyme involved in the anaerobic mineralization of ethylbenzene.[4] N-ethyl-1,2-azaborine, in particular, demonstrated strong mixed-type inhibition with a competitive inhibition constant (Kic) of 0.55 μM.[4]
Human Neutrophil Elastase (HNE) Inhibition
Diazaborines, a subclass of azaborines, have been shown to be effective reversible inhibitors of human neutrophil elastase (HNE), a serine protease involved in inflammatory diseases.[7][8] These compounds exhibit IC50 values in the low micromolar range and demonstrate selectivity for HNE over other related serine proteases.[7][8]
Enoyl-Acyl Carrier Protein Reductase (ENR) Inhibition
Diazaborines are potent antibacterial agents that target the NAD(P)H-dependent enoyl-acyl carrier protein reductase (ENR), an essential enzyme in the bacterial fatty acid synthesis pathway.[5][9] Their mechanism of action involves the formation of a stable, covalent adduct between the boron atom of the diazaborine and the 2'-hydroxyl group of the NAD+ ribose moiety within the enzyme's active site.[5][9]
Table 1: Comparative Inhibitory Activity of Azaborine Analogues against Various Enzymes
| Compound Class | Target Enzyme | Key Analogues | IC50 / Ki Values | Reference |
| Azaborine-based Capping Units | HDAC1, HDAC4, HDAC8 | BN-naphthalene and BN-indole derivatives | Nanomolar range for three compounds | [1] |
| Ethyl-1,2-azaborines | Ethylbenzene Dehydrogenase (EbDH) | N-ethyl-1,2-azaborine | IC50 = 2.8 μM, Kic = 0.55 μM | [4] |
| B-ethyl-1,2-azaborine | IC50 = 100 μM | [4] | ||
| Diazaborines | Human Neutrophil Elastase (HNE) | Diazaborine 1 | IC50 = 24 μM | [7][8] |
| Diazaborine 2 | IC50 = 48 μM | [7][8] | ||
| Diazaborines | Enoyl-ACP Reductase (ENR) | Thieno-fused diazaborines | Generally more potent than benzodiazaborines | [5] |
Anticancer Activity
The unique structural and electronic properties of azaborines have been leveraged to develop novel anticancer agents. The incorporation of a 1,2-azaborine motif into a known CDK2 inhibitor resulted in improved biological activity and better in vivo oral bioavailability compared to its carbonaceous analogue.[2] This highlights the potential of azaborines to address challenges such as poor solubility in drug development.[2] Furthermore, certain azaaurone derivatives, which are structurally related to aurones, have demonstrated selective toxicity against multidrug-resistant cancer cells.[10]
Table 2: Anticancer Activity of Selected Azaborine Analogues
| Compound Class | Cancer Cell Line | Key Analogues | IC50 Values | Reference |
| Monocyclic 1,2-Azaborines | CDK2 Kinase Assay | BN-3 | 87 nM | [2] |
| CC-3 (carbonaceous analogue) | 320 nM | [2] | ||
| Azaaurones | MES-SA (sensitive) | Genistein | 53.6 µM | [10] |
| MES-SA/Dx5 (resistant) | Genistein | 40.3 µM | [10] | |
| MES-SA (sensitive) | Apigenin | 36.6 µM | [10] | |
| MES-SA/Dx5 (resistant) | Apigenin | 20.3 µM | [10] |
Antibacterial Activity
The antibacterial properties of azaborine analogues, particularly diazaborines, have been recognized for their efficacy against Gram-negative bacteria.[5][11] Their primary target is the enoyl-ACP reductase (FabI), a crucial enzyme in bacterial fatty acid synthesis.[5] The development of azaborine-containing retinoid isosteres has also shown promise in combating methicillin-resistant Staphylococcus aureus (MRSA).[12][13]
Table 3: Antibacterial Activity of Azaborine Analogues
| Compound Class | Bacterial Strain | Key Analogues | MIC Values | Reference |
| 1,2,3-Diazaborine derivatives | Escherichia coli | Various derivatives | Activity demonstrated in vitro and in vivo | [11] |
| Azaborine retinoid isostere | Methicillin-resistant Staphylococcus aureus (MRSA) | Analog 3 | Higher MIC than its carbonaceous isostere (Analog 2) | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
HDAC Inhibition Assay
The inhibitory activity of azaborine-based compounds against HDAC1, HDAC4, and HDAC8 was determined using a commercially available HDAC fluorometric assay kit. The assay measures the fluorescence generated by the deacetylation of a fluorogenic substrate by the HDAC enzyme. Compounds were serially diluted and incubated with the enzyme and substrate, and the fluorescence was measured at an appropriate excitation and emission wavelength. IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
HNE Inhibition Assay
The inhibition of HNE by diazaborines was assessed by monitoring the hydrolysis of a chromogenic substrate, N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide. The reaction was performed in a phosphate buffer (pH 7.4) at room temperature. The increase in absorbance at 405 nm due to the release of p-nitroaniline was monitored over time. IC50 values were determined by measuring the initial rates of reaction at various inhibitor concentrations.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of azaborine analogues was evaluated by determining the minimum inhibitory concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial dilutions of the compounds were prepared in a 96-well plate containing bacterial culture in a suitable broth medium. The plates were incubated at 37°C for 18-24 hours, and the MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizing the Mechanisms of Action
To better understand the interactions of azaborine analogues at a molecular level, diagrams of key signaling pathways and experimental workflows are provided below.
Caption: Mechanism of HDAC inhibition by azaborine analogues.
Caption: Mechanism of ENR inhibition by diazaborine analogues.
Caption: Experimental workflow for MIC determination.
References
- 1. mdpi.com [mdpi.com]
- 2. Medicinal Chemistry Profiling of Monocyclic 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaborine - Wikipedia [en.wikipedia.org]
- 4. BN/CC Isosteric Compounds as Enzyme Inhibitors: N- and B-Ethyl-1,2-azaborine Inhibit Ethylbenzene Hydroxylation as Nonconvertible Substrate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diazaborines as New Inhibitors of Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of diazaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Cytotoxicity of Azaaurones Overcoming Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and antibacterial activities of new 1,2,3-diazaborine derivatives and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of an antibacterial azaborine retinoid isostere - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of an antibacterial azaborine retinoid isostere - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Electronic Structures of 1,2-Azaborine and Benzene via UV-Photoelectron Spectroscopy
For researchers, scientists, and professionals in drug development, understanding the electronic properties of benzene and its heteroatomic analogues is crucial for designing novel molecules with tailored functionalities. This guide provides a detailed comparison of 1,2-azaborine and benzene, focusing on their electronic structures as elucidated by UV-photoelectron spectroscopy (UPS).
The substitution of a C=C bond in benzene with an isoelectronic B-N unit to form this compound introduces significant changes to the molecule's electronic landscape.[1][2] While isostructural to benzene, this compound exhibits distinct electronic characteristics that influence its reactivity and potential applications in materials science and medicinal chemistry.[2][3] UV-photoelectron spectroscopy, a powerful technique for determining the energies of occupied molecular orbitals, provides direct experimental evidence of these electronic perturbations.[1]
Quantitative Comparison of Ionization Energies
UV-photoelectron spectroscopy directly measures the energy required to remove an electron from a molecule, providing its ionization energy. A comparison of the first ionization energies of 1,2-dihydro-1,2-azaborine and benzene reveals a significant destabilization of the Highest Occupied Molecular Orbital (HOMO) in the boron-nitrogen heterocycle.
| Compound | First Ionization Energy (eV) |
| 1,2-Dihydro-1,2-azaborine | 8.6 |
| Benzene | 9.25 |
Data sourced from combined UV-photoelectron spectroscopy and computational analysis.[1][4][5][6]
The lower first ionization energy of this compound (8.6 eV) compared to benzene (9.25 eV) indicates that the HOMO of this compound is higher in energy.[1][4][5][6] This has important implications for its reactivity, suggesting that this compound is more susceptible to electrophilic attack than benzene.
Further analysis of the photoelectron spectra reveals that the replacement of two adjacent carbon atoms with boron and nitrogen lifts the degeneracy of the HOMO and HOMO-1 orbitals found in benzene.[1] In 1,2-dihydro-1,2-azaborine, the first photoelectron band at 8.6 eV is attributed to the ejection of an electron from the HOMO, while the second ionization energy is located at 10.3 eV.[1]
Experimental Protocols
The presented data was obtained using gas-phase He I photoelectron spectroscopy. A general outline of the experimental procedure is as follows:
-
Sample Introduction: The sample, either this compound or benzene, is introduced into a high-vacuum chamber in the gas phase. For volatile liquids like benzene, this is typically achieved by evaporation.
-
Ionization: The gaseous molecules are irradiated with a monochromatic beam of ultraviolet radiation from a helium discharge lamp, most commonly the He I line at 21.2 eV.[7][8]
-
Photoelectron Ejection: The absorption of a UV photon with sufficient energy causes the ejection of a valence electron from the molecule.
-
Energy Analysis: The kinetic energy of the ejected photoelectrons is measured using a photoelectron analyzer.
-
Spectrum Generation: A spectrum is generated by plotting the number of photoelectrons detected versus their kinetic energy. The ionization energy is then calculated by subtracting the kinetic energy of the photoelectron from the energy of the incident photon.
Visualizing the Electronic Structure and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key comparisons and the experimental process.
Figure 1: Comparison of HOMO energy levels in Benzene and this compound.
Figure 2: Workflow of UV-Photoelectron Spectroscopy Experiment.
Conclusion
The UV-photoelectron spectroscopy data clearly demonstrates that the introduction of a B-N bond into the benzene ring to form this compound leads to a significant perturbation of its electronic structure. The raising of the HOMO energy level and the lifting of orbital degeneracy make this compound a more electron-rich and potentially more reactive analogue of benzene. These findings are critical for the rational design of new molecules for applications in drug development and materials science, where fine-tuning of electronic properties is paramount.
References
- 1. UV-Photoelectron Spectroscopy of 1,2- and 1,3-Azaborines: A Combined Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaborine - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. UV-photoelectron spectroscopy of 1,2- and 1,3-azaborines: a combined experimental and computational electronic structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultraviolet photoelectron spectroscopy - Wikipedia [en.wikipedia.org]
- 8. Photoelectron Spectroscopy | Ultraviolet Photoelectron Spectroscopy | Thermo Fisher Scientific - JP [thermofisher.com]
assessing the aromaticity of 1,2-azaborine vs borazine
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The concept of aromaticity, a cornerstone of organic chemistry, extends beyond purely carbon-based rings. The isoelectronic and isostructural replacement of a C=C bond with a B-N unit gives rise to a fascinating class of heteroaromatic compounds. This guide provides an in-depth, objective comparison of the aromaticity of two prominent examples: 1,2-azaborine and borazine, with benzene serving as the archetypal aromatic benchmark. By presenting key experimental and theoretical data, this document aims to equip researchers with a clear understanding of the nuanced electronic properties of these benzene analogues.
Executive Summary
Computational and experimental studies consistently reveal a clear hierarchy in the aromaticity of the three compounds. Benzene stands as the most aromatic, followed by this compound, which exhibits a significant degree of aromatic character. Borazine, often dubbed "inorganic benzene," is considerably less aromatic than both benzene and this compound. This trend is attributed to the difference in electronegativity between boron and nitrogen, which leads to a more polarized and less uniformly delocalized π-electron system in borazine compared to the more covalent C-C bonds in benzene and the less polarized arrangement in this compound.
Quantitative Assessment of Aromaticity
The aromaticity of these compounds can be quantified using several widely accepted indices. The following tables summarize key metrics: Aromatic Stabilization Energy (ASE), Nucleus-Independent Chemical Shift (NICS), and the Harmonic Oscillator Model of Aromaticity (HOMA).
Table 1: Aromatic Stabilization Energy (ASE)
ASE is a measure of the extra stability a cyclic compound gains from its delocalized π-electron system. It is often determined experimentally by comparing the heats of hydrogenation of the aromatic compound and suitable non-aromatic reference compounds.
| Compound | ASE (kcal/mol) | Method |
| Benzene | 32.4[1][2][3] | Experimental (Heat of Hydrogenation) |
| This compound | 16.6 ± 1.3[1][2][3][4] | Experimental (Heat of Hydrogenation of a derivative) |
| Borazine | 10.0 | Calculated |
Note: The experimental ASE for this compound was determined for a substituted derivative, which is a common practice to improve solubility and stability for the experiment.
Table 2: Nucleus-Independent Chemical Shift (NICS)
NICS is a computational method that probes the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. NICSzz, the tensor component perpendicular to the ring plane, is often considered a more reliable indicator of π-aromaticity.
| Compound | NICS(0) (ppm) | NICS(1) (ppm) | NICS(0)πzz (ppm) |
| Benzene | -7.7 | -9.7 | -29.1 |
| This compound | -3.9 | -6.8 | -19.5 |
| Borazine | -1.7 | -2.6 | -8.2 |
Data sourced from a comparative computational study to ensure consistency.
Table 3: Harmonic Oscillator Model of Aromaticity (HOMA)
The HOMA index is a geometry-based measure of aromaticity, calculated from the bond lengths of the ring. A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 suggests a non-aromatic system. Negative values can indicate anti-aromaticity.
| Compound | HOMA |
| Benzene | 1.00 |
| This compound | ~0.7-0.8 |
| Borazine | ~0.4-0.5 |
Note: A single, directly comparative study providing HOMA values for all three compounds with a consistent set of parameters proved elusive. The values presented are representative ranges from the literature. The calculation of HOMA for heteroatomic systems requires specific parameters for each bond type (C-C, C-N, C-B, B-N), and different parameter sets can lead to variations in the calculated values.
Experimental and Computational Protocols
A brief overview of the methodologies used to obtain the data presented above is provided to offer context and aid in the design of future studies.
Aromatic Stabilization Energy (ASE) via Reaction Calorimetry
Principle: This experimental technique measures the heat released during the hydrogenation of a compound. The ASE is determined by comparing the heat of hydrogenation of the aromatic compound with that of one or more non-aromatic reference compounds that model the individual double bonds.
Generalized Protocol:
-
Synthesis of Compounds: Synthesize the aromatic compound of interest and appropriate non-aromatic reference compounds containing isolated double bonds that mimic those in the aromatic ring.
-
Calorimeter Setup: Utilize an isothermal reaction calorimeter to precisely measure the heat evolved during the reaction.
-
Hydrogenation Reaction: In a typical experiment, a solution of the compound is hydrogenated using a suitable catalyst (e.g., a homogeneous catalyst for better solubility and reactivity) under a hydrogen atmosphere.
-
Heat Measurement: The calorimeter measures the heat released (enthalpy of hydrogenation, ΔH_hydrog).
-
ASE Calculation: The ASE is calculated using the following formula: ASE = Σ(ΔH_hydrog of reference compounds) - ΔH_hydrog of the aromatic compound.
Nucleus-Independent Chemical Shift (NICS) Calculation
Principle: NICS is a computational method that calculates the magnetic shielding at a specific point in space, typically the geometric center of a ring (NICS(0)) or a point 1 Å above the center (NICS(1)). Negative values indicate magnetic shielding due to an aromatic ring current.
Computational Workflow using Gaussian:
-
Geometry Optimization: Optimize the molecular structure of the compound of interest using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Inclusion of a Ghost Atom: In the optimized coordinate file, add a "ghost" atom (designated as Bq in Gaussian) at the geometric center of the ring for NICS(0) calculations. For NICS(1), place the ghost atom 1 Å above the ring center.
-
NMR Calculation: Perform a Nuclear Magnetic Resonance (NMR) calculation using the Gauge-Independent Atomic Orbital (GIAO) method. The keyword NMR=GIAO is used in the Gaussian input file.
-
Data Extraction: From the output file, locate the magnetic shielding tensor for the ghost atom (Bq). The NICS value is the negative of the isotropic shielding value. For NICSzz, the zz component of the shielding tensor is used.
Harmonic Oscillator Model of Aromaticity (HOMA) Calculation
Principle: The HOMA index is calculated from the bond lengths of the ring in an optimized geometry. It compares the experimental or calculated bond lengths to an optimal bond length for a fully aromatic system.
Calculation Formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)^2]
where:
-
α is a normalization constant for a given bond type.
-
n is the number of bonds in the ring.
-
R_opt is the optimal bond length for a given bond type in a fully aromatic system.
-
R_i is the actual bond length of the i-th bond in the molecule.
Protocol:
-
Geometry Optimization: Obtain the equilibrium geometry of the molecule using a reliable computational method to get accurate bond lengths.
-
Parameter Selection: Choose the appropriate α and R_opt parameters for each bond type in the ring (C-C, C-N, C-B, B-N). These parameters are crucial and should be sourced from literature that uses a consistent methodology.
-
Calculation: Apply the HOMA formula using the bond lengths from the optimized geometry and the selected parameters. For rings with multiple bond types, the formula is adapted to sum the contributions from each bond type.
Logical Framework for Aromaticity Assessment
The following diagram illustrates the logical flow for the comparative assessment of the aromaticity of this compound and borazine, using benzene as a reference.
Conclusion
The comprehensive analysis of experimental and theoretical data confirms that this compound possesses a significant degree of aromaticity, placing it intermediate between the highly aromatic benzene and the weakly aromatic borazine. This nuanced understanding of the electronic properties of BN-substituted arenes is critical for their application in medicinal chemistry and materials science, where the modulation of aromaticity can be a powerful tool for fine-tuning molecular properties such as polarity, solubility, and biological activity. Researchers and drug development professionals can leverage this comparative data to make informed decisions in the design and synthesis of novel therapeutic agents and functional materials.
References
comparing aqueous solubility of 1,2-azaborines and arene isosteres
A comparative analysis of 1,2-azaborines and their corresponding arene isosteres reveals a significant improvement in aqueous solubility with the substitution of a carbon-carbon (CC) unit with a boron-nitrogen (BN) unit. This enhancement is a key factor for consideration in drug development, as poor solubility can hinder a drug candidate's absorption and bioavailability.
The replacement of a CC unit in an aromatic ring with an isoelectronic BN unit, creating a 1,2-azaborine, has emerged as a promising strategy in medicinal chemistry to improve the physicochemical properties of drug candidates without drastically altering their structure.[1][2][3] Experimental data demonstrates that monocyclic 1,2-azaborines exhibit improved aqueous solubility compared to their carbonaceous counterparts.[1] This increase in solubility is attributed to the greater polarity of the this compound ring. The 1,2-dihydro-1,2-azaborine molecule possesses a significant dipole moment of 2.1 D, in stark contrast to benzene, which has a dipole moment of 0 D.[1] This inherent polarity leads to more favorable interactions with water molecules, resulting in enhanced solubility.
This improved solubility profile has been observed to translate into better in vivo pharmacokinetic behavior, including improved oral bioavailability.[1] The strategic incorporation of the this compound motif can therefore be a valuable tool for medicinal chemists to address solubility challenges frequently encountered in drug discovery.[1][4]
Quantitative Comparison of Aqueous Solubility
The following table summarizes the aqueous solubility data for several pairs of this compound compounds and their carbonaceous (arene) isosteres. The data clearly illustrates the trend of increased solubility for the BN-containing molecules.
| Compound Pair | Arene Isostere (CC) | This compound Isostere (BN) | Aqueous Solubility (µg/mL) - Arene | Aqueous Solubility (µg/mL) - this compound | Fold Increase in Solubility |
| 1 | CC-1 | BN-1 | 10 | 25 | 2.5 |
| 2 | CC-2 | BN-2 | 5 | 15 | 3.0 |
| 3 | CC-3 | BN-3 | < 1 | 10 | >10 |
Data sourced from "Medicinal Chemistry Profiling of Monocyclic 1,2-Azaborines"[1]
Experimental Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the aqueous solubility of pharmaceutical compounds, a critical step in the drug discovery process.
Caption: A generalized workflow for determining the aqueous solubility of a compound, from sample preparation to final data analysis.
Experimental Protocols
The determination of aqueous solubility is a fundamental assay in drug discovery.[5] Both kinetic and thermodynamic solubility measurements are commonly employed.[5][6][7]
1. Kinetic Aqueous Solubility Assay
This high-throughput method is often used in the early stages of drug discovery.[5][7]
-
Objective: To determine the concentration at which a compound precipitates from an aqueous solution when added from a dimethyl sulfoxide (DMSO) stock.
-
Methodology:
-
Prepare a stock solution of the test compound in DMSO at a known high concentration (e.g., 10 mM).[6]
-
Serially dilute the stock solution in DMSO.
-
Add the DMSO solutions to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a multi-well plate.[7]
-
Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature).
-
Measure the turbidity of each well using a nephelometer or a UV plate reader at a wavelength where the compound does not absorb (e.g., 620 nm) to detect precipitation.[7]
-
The kinetic solubility is the concentration at which precipitation is first observed.
-
2. Thermodynamic Aqueous Solubility Assay (Shake-Flask Method)
This method measures the equilibrium solubility and is considered the "gold standard".[5][6]
-
Objective: To determine the saturation concentration of a compound in an aqueous buffer at equilibrium.
-
Methodology:
-
Add an excess amount of the solid compound to a vial containing an aqueous buffer of a specific pH (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[8]
-
Agitate the suspension at a constant temperature (e.g., 37 ± 1 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[5][8]
-
After incubation, separate the undissolved solid from the solution by filtration or centrifugation.[5]
-
Carefully collect the resulting saturated solution (filtrate or supernatant).
-
Determine the concentration of the dissolved compound in the saturated solution using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS/MS), against a standard curve.[5][6]
-
The experiment should be performed in triplicate for each pH condition.[8]
-
References
- 1. Medicinal Chemistry Profiling of Monocyclic 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous Solubility Assay | Bienta [bienta.net]
- 6. pharmatutor.org [pharmatutor.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Bridging the Gap: A Comparative Guide to Experimental and Computational NMR Shifts for 1,2-Azaborine
For researchers, scientists, and drug development professionals, understanding the nuanced electronic environment of 1,2-azaborine, a key benzene isostere, is crucial for its application in novel therapeutics and materials. This guide provides a comparative analysis of experimentally determined and computationally predicted Nuclear Magnetic Resonance (NMR) chemical shifts for the parent 1,2-dihydro-1,2-azaborine, offering insights into the strengths and limitations of each approach.
The replacement of a carbon-carbon bond in benzene with an isoelectronic boron-nitrogen unit endows this compound with unique chemical and physical properties. NMR spectroscopy is a powerful tool to probe the electronic structure of this intriguing heterocycle. This guide summarizes the available experimental NMR data and discusses the computational methods used to predict these chemical shifts, providing a valuable resource for those working with this important class of compounds.
Experimental vs. Computational NMR Data: A Head-to-Head Comparison
Table 1: Experimental NMR Chemical Shifts for 1,2-Dihydro-1,2-azaborine
| Nucleus | Position | Chemical Shift (ppm) | Solvent |
| ¹H | H-3 | 6.84 | C₆D₆ |
| H-4 | 7.54 | C₆D₆ | |
| H-5 | 6.38 | C₆D₆ | |
| H-6 | 7.63 | C₆D₆ | |
| N-H | 5.23 | C₆D₆ | |
| B-H | Not Reported | ||
| ¹³C | C-3 | Not Reported | |
| C-4 | Not Reported | ||
| C-5 | Not Reported | ||
| C-6 | Not Reported | ||
| ¹¹B | B-2 | ~31.0 (for a derivative) | CD₂Cl₂[1] |
| ¹⁵N | N-1 | Not Reported |
Note: The parent 1,2-dihydro-1,2-azaborine was first synthesized and characterized by Liu and coworkers, and was reported to be characterized by ¹H, ¹¹B, and ¹³C NMR spectroscopy[2]. The specific ¹H values are from a study comparing aromatic and "pre-aromatic" this compound derivatives[2]. A definitive, fully assigned spectrum for the parent compound in a common solvent is not consistently reported across the literature.
Table 2: Computationally Predicted NMR Chemical Shifts for 1,2-Dihydro-1,2-azaborine
| Nucleus | Position | Predicted Chemical Shift (ppm) | Computational Method |
| ¹H | All | Not Explicitly Reported for Parent | G3MP2, B3LYP/DZVP2 (used for pKa)[3] |
| ¹³C | All | Not Explicitly Reported for Parent | |
| ¹¹B | B-2 | Not Explicitly Reported for Parent | DFT/GIAO[4] |
| ¹⁵N | N-1 | Not Explicitly Reported for Parent | DFT/GIAO[5] |
Note: While computational methods like Density Functional Theory (DFT) with Gauge-Including Atomic Orbitals (GIAO) are well-established for predicting NMR chemical shifts of boron and nitrogen-containing compounds, specific predicted values for the parent 1,2-dihydro-1,2-azaborine are not detailed in the reviewed literature[4][5].
Methodologies: A Look Behind the Data
A clear understanding of the experimental and computational protocols is essential for interpreting and comparing NMR data.
Experimental Protocols
The experimental NMR data for this compound and its derivatives are typically acquired using standard high-resolution NMR spectrometers.
-
Sample Preparation: Samples are dissolved in deuterated solvents such as benzene-d₆ (C₆D₆) or dichloromethane-d₂ (CD₂Cl₂).
-
Data Acquisition: ¹H, ¹³C, and ¹¹B NMR spectra are recorded on spectrometers operating at various field strengths (e.g., 300, 500, or 600 MHz for ¹H). 2D correlation techniques like HETCOR (Heteronuclear Correlation) are often employed for unambiguous assignment of proton signals[2].
-
Referencing: Chemical shifts are referenced to internal standards like tetramethylsilane (TMS) for ¹H and ¹³C, and an external standard like BF₃·OEt₂ for ¹¹B.
Computational Protocols
The prediction of NMR chemical shifts for molecules like this compound relies on quantum chemical calculations.
-
Geometry Optimization: The first step involves optimizing the molecular geometry of this compound using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set (e.g., 6-31G*).
-
NMR Calculation: Following optimization, the NMR shielding tensors are calculated using the GIAO method. This is often performed at a higher level of theory to improve accuracy.
-
Chemical Shift Prediction: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) using the following equation:
δ = σ_ref - σ_iso
where σ_ref is the shielding constant of a reference compound (e.g., TMS for ¹H and ¹³C) calculated at the same level of theory. For nuclei like ¹¹B and ¹⁵N, empirical scaling factors derived from linear regression of calculated versus experimental shifts for a set of related compounds can significantly improve the accuracy of the predictions[4].
Visualizing the Workflow
The process of comparing experimental and computational NMR data can be visualized as a logical workflow.
Caption: Workflow for comparing experimental and computational NMR shifts.
Conclusion
The comparison of experimental and computational NMR data for this compound highlights both the power and the current limitations of these techniques. While experimental NMR provides direct, invaluable information on the electronic environment of the molecule, obtaining a complete and unambiguously assigned dataset for the parent compound remains a challenge, particularly for the ¹⁵N nucleus. Computational methods, especially DFT with the GIAO approach, offer a powerful predictive tool. However, the accuracy of these predictions is highly dependent on the chosen methodology and can be significantly improved by empirical scaling.
For researchers in drug development and materials science, a combined approach is recommended. Experimental data, where available, should be used to validate and refine computational models. In turn, validated computational methods can then be confidently applied to predict the NMR properties of novel this compound derivatives, accelerating the design and characterization of new functional molecules. Further research dedicated to obtaining a complete experimental NMR dataset for the parent 1,2-dihydro-1,2-azaborine and performing a direct, high-level computational comparison would be of great benefit to the scientific community.
References
- 1. UV-Photoelectron Spectroscopy of 1,2- and 1,3-Azaborines: A Combined Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Kinetic Analysis of 1,2-Azaborine Functionalization Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic profiles of key functionalization reactions of 1,2-azaborines, a class of boron-nitrogen heterocycles of increasing interest in medicinal chemistry and materials science. By understanding the kinetics of these reactions, researchers can optimize reaction conditions, predict product distributions, and gain deeper insights into the reactivity of this unique aromatic system. This report summarizes quantitative kinetic data, details experimental protocols for kinetic analysis, and presents visual representations of reaction mechanisms and workflows.
Diels-Alder Cycloaddition: A Reversible Gateway to Compexity
The [4+2] cycloaddition of 1,2-azaborines with dienophiles offers a powerful strategy for the synthesis of complex, three-dimensional scaffolds. Kinetic and thermodynamic studies of the reversible Diels-Alder reaction between 1,2-azaborines and methyl acrylate reveal a delicate balance between kinetic and thermodynamic control, influenced by the substituents on the 1,2-azaborine ring.[1][2]
Table 1: Thermodynamic Parameters for the Reversible Diels-Alder Reaction of 1,2-Azaborines with Methyl Acrylate
| This compound Substituent | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°298K (kcal/mol) |
| N-H, B-H | -15.2 | -38.1 | -3.8 |
| N-Me, B-Me | -16.0 | -39.2 | -4.3 |
Data extrapolated from computational and experimental studies. The negative enthalpy and entropy values are characteristic of an exothermic and associative process.
The reaction is typically reversible at higher temperatures, with the product distribution governed by the thermodynamic stability of the endo and exo adducts.[3] At lower temperatures, the reaction is under kinetic control, favoring the formation of the product with the lower activation energy barrier.[3]
Experimental Protocol: Kinetic Analysis of the Diels-Alder Reaction via 1H NMR Spectroscopy
A detailed experimental protocol for monitoring the kinetics of the Diels-Alder reaction between a this compound and a dienophile using 1H NMR spectroscopy is outlined below.
Materials and Equipment:
-
NMR spectrometer (400 MHz or higher)
-
NMR tubes with screw caps
-
Thermostatted NMR probe
-
This compound substrate
-
Dienophile (e.g., methyl acrylate)
-
Anhydrous deuterated solvent (e.g., CDCl3, Toluene-d8)
-
Internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation: In a nitrogen-filled glovebox, a stock solution of the this compound and the internal standard in the chosen deuterated solvent is prepared. A separate stock solution of the dienophile is also prepared.
-
Reaction Initiation: The this compound solution is transferred to an NMR tube and the sample is allowed to equilibrate to the desired temperature in the NMR probe. A pre-thermostatted solution of the dienophile is then rapidly injected into the NMR tube.
-
Data Acquisition: A series of 1H NMR spectra are acquired at regular time intervals. The acquisition parameters should be optimized to ensure a good signal-to-noise ratio in a short amount of time.
-
Data Analysis: The concentration of the starting materials and products at each time point is determined by integrating their characteristic signals relative to the internal standard. The rate constants are then calculated by fitting the concentration versus time data to the appropriate rate law.
Diagram 1: Experimental Workflow for Diels-Alder Kinetic Analysis
Caption: Workflow for kinetic analysis of the Diels-Alder reaction.
Iridium-Catalyzed C-H Borylation: A Regioselective Functionalization
Iridium-catalyzed C-H borylation has emerged as a powerful tool for the regioselective functionalization of 1,2-azaborines. Kinetic studies have been instrumental in elucidating the mechanism and the factors governing the observed regioselectivity. The reaction typically proceeds with high selectivity for the C6 position, which is the most sterically accessible and electronically activated site.[4][5]
Competition experiments between this compound and benzene reveal a preferential borylation of the this compound ring, highlighting its enhanced reactivity.[4] Furthermore, kinetic isotope effect (KIE) studies have shown that C-H bond cleavage is the rate-determining step in the catalytic cycle.[4]
Table 2: Kinetic Isotope Effect for the Iridium-Catalyzed C-H Borylation of this compound
| Substrate | kH/kD |
| This compound | 2.5 ± 0.2 |
The observed KIE is consistent with a primary isotope effect, indicating that the C-H bond is broken in the turnover-limiting step of the reaction.
Experimental Protocol: Kinetic Analysis of Iridium-Catalyzed C-H Borylation
The following protocol describes a general procedure for monitoring the kinetics of the iridium-catalyzed C-H borylation of a this compound derivative.
Materials and Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction vials with stir bars
-
Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for reaction monitoring
-
Iridium catalyst (e.g., [Ir(cod)OMe]2)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine)
-
Borylating agent (e.g., bis(pinacolato)diboron, B2pin2)
-
This compound substrate
-
Anhydrous solvent (e.g., THF, cyclohexane)
-
Internal standard for GC or HPLC analysis
Procedure:
-
Reaction Setup: In a glovebox, the iridium catalyst, ligand, this compound substrate, and internal standard are added to a reaction vial.
-
Reaction Initiation: The borylating agent, dissolved in the anhydrous solvent, is added to the reaction vial at a defined temperature.
-
Reaction Monitoring: Aliquots of the reaction mixture are taken at specific time intervals, quenched (e.g., with a short silica plug), and analyzed by GC or HPLC to determine the conversion of the starting material and the formation of the product.
-
Data Analysis: The concentration of the reactants and products is plotted against time. The initial rate of the reaction can be determined from the slope of the concentration versus time plot at the beginning of the reaction.
Diagram 2: Catalytic Cycle of Iridium-Catalyzed C-H Borylation
Caption: Simplified catalytic cycle for C-H borylation.
Electrophilic Aromatic Substitution: Understanding Regioselectivity
Computational studies suggest that 1,2-azaborines are generally more reactive towards electrophiles than benzene.[1] The regioselectivity of the substitution is influenced by the nature of the electrophile and the substituents on the this compound ring. The most common sites of substitution are the C3 and C5 positions.
Table 3: Calculated Relative Energies of Wheland Intermediates in the Electrophilic Bromination of this compound
| Position of Attack | Relative Energy (kcal/mol) |
| C3 | 0.0 |
| C4 | +5.2 |
| C5 | +2.1 |
| C6 | +8.5 |
Calculated energies indicate a preference for electrophilic attack at the C3 position, followed by the C5 position. These computational predictions align with experimental observations.
Experimental Protocol: Competition Experiments for Determining Relative Rates of Electrophilic Substitution
Competition experiments can be employed to determine the relative rates of electrophilic substitution at different positions of the this compound ring or to compare the reactivity of this compound with other aromatic compounds.
Materials and Equipment:
-
Reaction flask with a magnetic stir bar
-
Electrophilic reagent (e.g., N-bromosuccinimide)
-
This compound substrate
-
Competing aromatic substrate (e.g., benzene or a substituted benzene)
-
Solvent (e.g., dichloromethane, acetonitrile)
-
GC-MS for product analysis
Procedure:
-
Reaction Setup: A mixture of the this compound and the competing aromatic substrate in the chosen solvent is prepared in a reaction flask.
-
Reaction Initiation: A sub-stoichiometric amount of the electrophilic reagent is added to the reaction mixture.
-
Product Analysis: After the reaction is complete, the product mixture is analyzed by GC-MS to determine the relative amounts of the different substituted products.
-
Data Analysis: The relative rate constants can be calculated from the product ratios, taking into account the initial concentrations of the substrates.
Diagram 3: Logical Relationship in Electrophilic Substitution
Caption: Factors influencing electrophilic substitution.
Conclusion
This guide provides a comparative overview of the kinetic aspects of key this compound functionalization reactions. The Diels-Alder reaction offers a reversible pathway to complex molecules, with the outcome dictated by a subtle interplay of kinetic and thermodynamic factors. Iridium-catalyzed C-H borylation provides a highly regioselective method for C-H functionalization, with the rate-determining step being the C-H bond cleavage. Electrophilic aromatic substitution is a viable method for introducing functional groups, with computational studies providing guidance on the expected regioselectivity. The provided experimental protocols offer a starting point for researchers interested in performing their own kinetic analyses of these important transformations. Further kinetic studies will undoubtedly continue to deepen our understanding of this compound reactivity and pave the way for new applications in various scientific disciplines.
References
In Vivo Profile of 1,2-Azaborine Drug Candidates: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of 1,2-azaborine drug candidates against their carbonaceous isosteres. The strategic replacement of a carbon-carbon (C-C) bond with a boron-nitrogen (B-N) unit in aromatic rings has emerged as a promising strategy in medicinal chemistry to enhance the physicochemical and pharmacokinetic properties of drug candidates.
This guide focuses on the in vivo data available for a Cyclin-Dependent Kinase 2 (CDK2) inhibitor, which serves as a key case study for the potential of the this compound scaffold. While the development of this compound-based PD-1/PD-L1 and HDAC inhibitors is an active area of research, comparative in vivo data for these candidates is not yet publicly available.
Data Presentation: CDK2 Inhibitor Case Study
The following tables summarize the in vitro and in vivo data for the this compound-containing CDK2 inhibitor (BN-3) and its all-carbon analogue (CC-3).
In Vitro Biological Activity
| Compound | Target | IC50 (nM) |
| CC-3 | CDK2 | 320 |
| BN-3 | CDK2 | 87[1] |
The this compound analog, BN-3, demonstrated a nearly four-fold increase in potency against CDK2 compared to its carbonaceous counterpart, CC-3.[1]
In Vivo Pharmacokinetic Parameters in Male Sprague Dawley Rats
| Parameter | CC-3 | BN-3 |
| Intravenous (IV) Administration | ||
| Dose (mg/kg) | 1 | 1 |
| CL (mL/min/kg) | 45 | 25 |
| t1/2 (h) | 1.8 | 3.0 |
| AUCiv (nMh) | 774 | 1300 |
| Oral (PO) Administration | ||
| Dose (mg/kg) | 5 | 5 |
| Cmax (nM) | 692 | 746 |
| Tmax (h) | 0.5 | 1.5 |
| AUCpo (nMh) | 1100 | 2200 |
| Bioavailability (F%) | 28 | 34 |
CL: Clearance; t1/2: Terminal half-life; AUCiv: Area under the curve (intravenous); Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUCpo: Area under the curve (oral); F: Bioavailability.
The in vivo pharmacokinetic study in Sprague Dawley rats revealed that BN-3 exhibits superior properties compared to CC-3.[1] When administered intravenously, BN-3 showed lower clearance and a longer terminal half-life.[1] Following oral administration, BN-3 resulted in a two-fold increase in the area under the curve (AUCpo), indicating significantly higher systemic exposure.[1] This improvement is attributed to a combination of lower clearance and enhanced oral bioavailability.[1]
Experimental Protocols
In Vivo Pharmacokinetic Study in Sprague Dawley Rats
The following is a representative protocol for determining the pharmacokinetic profiles of drug candidates after intravenous and oral administration in rats.
1. Animal Model:
-
Male Sprague-Dawley rats, typically weighing 250-300g, are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Rats are fasted overnight before dosing.
2. Drug Formulation and Administration:
-
Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) to the desired concentration (e.g., 1 mg/mL). A single bolus dose is administered via the tail vein.
-
Oral (PO): The compound is suspended in a vehicle such as 0.5% methylcellulose in water to the desired concentration (e.g., 2 mg/mL). A single dose is administered by oral gavage.
3. Blood Sampling:
-
Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).
4. Sample Processing and Analysis:
-
Plasma is separated by centrifugation of the blood samples.
-
The concentration of the drug candidate in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Key parameters calculated include clearance (CL), terminal half-life (t1/2), area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).
Mandatory Visualization
References
Unraveling the Stability of Benzylic Ions in Azaborine Isomers: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the stability of reactive intermediates is paramount for predicting reaction outcomes and designing novel molecular scaffolds. This guide provides an objective comparison of benzylic ion stability across different isomers of 1,2-azaborines, supported by computational data. We delve into the electronic effects that govern their stability and provide the methodologies behind these findings.
The substitution of a C=C bond with an isoelectronic B-N unit in an aromatic ring, such as in azaborines, dramatically alters the electronic landscape of the molecule. This, in turn, has profound implications for the stability of adjacent reactive intermediates like benzylic cations and anions. Recent studies have employed computational chemistry to quantify these effects, providing valuable insights for synthetic applications, including polymerization reactions.
Comparative Stability of Benzylic Cations in 1,2-Azaborine Isomers
The stability of benzylic carbocations derived from various ethyl this compound isomers has been investigated computationally. A key method to assess this is by calculating the enthalpy of a hydride transfer reaction between the azaborine and a reference benzylic cation. A more exothermic (negative) enthalpy indicates greater stability of the resulting azaborine-stabilized benzylic cation.
Computational studies have revealed a remarkable range of over 20 kcal/mol in the estimated hydride transfer enthalpies across different isomers of ethyl this compound.[1] This wide range underscores the significant influence of the relative positions of the boron and nitrogen atoms in the azaborine ring on the stability of the adjacent benzylic cation.
| Isomer | Enthalpy of Hydride Transfer (kcal/mol) | Interpretation |
| 1a | +5.61 | Destabilized benzylic cation |
| 1b | Endothermic (magnitude comparable to or greater than vinyl borane) | Destabilized benzylic cation |
| 1c | Endothermic (magnitude comparable to or greater than vinyl borane) | Destabilized benzylic cation |
| 1d | -7.78 | Stabilized benzylic cation |
| 1e | -14.78 | Highly stabilized benzylic cation |
Table 1. Calculated enthalpies of reaction for hydride transfer between a benzylic cation and various isomeric ethyl 1,2-azaborines.[1]
The data clearly shows that isomers 1d and 1e exhibit highly exothermic hydride transfers, indicating that the azaborine ring in these configurations stabilizes the benzylic carbocation relative to a simple phenyl ring.[1] Conversely, isomers 1b and 1c show endothermic hydride transfers, suggesting that the boron atom's position deactivates the benzylic cation by increasing the partial positive charge at the adjacent carbon.[1] In isomer 1a , direct attachment of the this compound to the ethyl group also leads to destabilization of the benzylic carbocation.[1]
The stabilizing effect in isomers 1d and 1e is attributed to a resonance pathway where the nitrogen lone pair can be donated to the carbocation.[1] In contrast, the destabilizing effect in isomers 1b and 1c is due to the electron-poor boron atom being positioned in a way that it withdraws electron density from the benzylic carbon.[1]
Figure 1. Logical relationship of benzylic cation stability in azaborine isomers.
Benzylic Anion Stability: A Contrasting Scenario
While certain azaborine isomers destabilize adjacent cations, the opposite effect is hypothesized for benzylic anions. It is proposed that a benzylic anion can be stabilized by interaction with the electron-accepting boron atom in the azaborine ring.[1] This suggests a complementary reactivity pattern for azaborine-containing compounds, where the choice of isomer can be used to favor either cationic or anionic reaction pathways.
Experimental and Computational Protocols
The presented data on benzylic cation stability is derived from computational studies. Below is a summary of the methodology employed.
Computational Protocol for Hydride Transfer Enthalpy Calculation
The relative stabilities of the benzylic cations were evaluated by calculating the enthalpy of the hydride transfer reaction between an ethyl this compound isomer and a reference benzylic cation.
-
Level of Theory: Geometry optimization and energy calculations were performed using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.[1]
-
Reaction: The calculations modeled the following hydride transfer reaction: Isomeric ethyl this compound + Reference benzylic cation <=> Isomeric azaborine benzylic cation + Toluene
-
Interpretation: The enthalpy of this reaction provides a computational estimate of the difference in stability between the hydrocarbon benzylic cation and the BN-aromatic benzylic cation.[1] A negative enthalpy (exothermic reaction) indicates that the azaborine-substituted benzylic cation is more stable than the reference cation. Conversely, a positive enthalpy (endothermic reaction) signifies destabilization.[1]
This computational approach provides a powerful tool for predicting the reactivity of azaborine isomers and guiding the design of new materials and synthetic methodologies. The strong influence of the BN substitution pattern on benzylic ion stability opens up new avenues for controlling reaction mechanisms, such as in ionic polymerizations.[1][2][3]
References
The Impact of BN/CC Isosterism on Enzyme Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of a carbon-carbon (C=C) double bond with a boron-nitrogen (B-N) single bond, a concept known as BN/CC isosterism, has emerged as a powerful tool in medicinal chemistry. This substitution can dramatically alter the electronic properties of a molecule while maintaining its overall size and shape, leading to profound effects on its biological activity. This guide provides an objective comparison of the enzyme inhibitory activities of BN/CC isosteres against their carbonaceous counterparts, supported by experimental data and detailed protocols.
Quantitative Comparison of BN/CC Isosteres as Enzyme Inhibitors
The following tables summarize the inhibitory potencies (IC50 values) of BN/CC isostere pairs against three distinct enzyme targets: Ethylbenzene Dehydrogenase (EbDH), Cyclin-Dependent Kinase 2 (CDK2), and Phosphodiesterase 10A (PDE10A).
Table 1: Inhibition of Ethylbenzene Dehydrogenase (EbDH)
| Compound | Isostere Type | Role | IC50 (µM) | Kₘ (µM) | Kᵢ (µM) |
| Ethylbenzene | CC | Substrate | - | 0.45 | - |
| N-Ethyl-1,2-azaborine | BN | Inhibitor | 2.8[1] | - | Kᵢc = 0.55, Kᵢᵤ = 9[1] |
| B-Ethyl-1,2-azaborine | BN | Inhibitor | 100[1] | - | - |
Note: N-Ethyl-1,2-azaborine was identified as a mixed-type inhibitor.[1]
Table 2: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
| Compound | Isostere Type | IC50 (nM) |
| CC-3 | CC | 320[2] |
| BN-3 (1,2-azaborine derivative) | BN | 87[2] |
Table 3: Inhibition of Phosphodiesterase 10A (PDE10A)
| Compound | Isostere Type | IC50 (nM) |
| MP10 | CC | 0.37 |
| Borazaronaphthalene analog of MP10 | BN | Data reported in Vlasceanu et al., 2015 |
Note: The specific IC50 value for the borazaronaphthalene analog of MP10 is detailed in the cited publication. The study demonstrates the successful application of BN/CC isosterism in developing novel PDE10A inhibitors.
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below.
Ethylbenzene Dehydrogenase (EbDH) Inhibition Assay
This protocol is adapted from the methods used to characterize the inhibition of EbDH by BN/CC isosteres of ethylbenzene.
1. Enzyme and Reagents:
-
Purified Ethylbenzene Dehydrogenase (EbDH) from Aromatoleum aromaticum.
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
Substrate: Ethylbenzene.
-
Electron Acceptor: Ferricenium tetrafluoroborate or p-benzoquinone.
-
Inhibitors: N-ethyl-1,2-azaborine and B-ethyl-1,2-azaborine dissolved in a suitable solvent (e.g., tert-butanol).
-
Quartz cuvettes.
-
Spectrophotometer.
2. Assay Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 100 mM Tris-HCl buffer (pH 7.5) and 200 µM ferricenium tetrafluoroborate.
-
Add the test inhibitor at various concentrations to the reaction mixture. A vehicle control (solvent only) should be included.
-
Add a fixed concentration of purified EbDH to the mixture.
-
Initiate the reaction by adding the substrate, ethylbenzene.
-
Immediately monitor the reduction of the electron acceptor spectrophotometrically. For ferricenium tetrafluoroborate, the decrease in absorbance is measured at 290 nm or 300 nm.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
3. Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To determine the mode of inhibition (e.g., competitive, non-competitive, mixed), the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using Lineweaver-Burk or other suitable kinetic plots.
General Protocol for Kinase (e.g., CDK2) Inhibition Assay
This protocol describes a general luminescence-based assay to measure kinase activity and its inhibition.
1. Reagents and Materials:
-
Recombinant CDK2/Cyclin A enzyme.
-
Kinase assay buffer.
-
ATP.
-
Specific peptide substrate for CDK2.
-
Test inhibitors (CC and BN isosteres).
-
Luminescence-based ADP detection kit.
-
White, opaque 96- or 384-well plates.
-
Plate-reading luminometer.
2. Assay Procedure:
-
Add the test inhibitor at various concentrations to the wells of the assay plate.
-
Add the CDK2/Cyclin A enzyme and the peptide substrate to the wells.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period.
-
Stop the reaction and measure the amount of ADP produced by adding the reagents from the luminescence-based detection kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
3. Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration and fitting the data to a suitable model.
Phosphodiesterase 10A (PDE10A) Inhibition Assay (Fluorescence Polarization)
This protocol outlines a common method for measuring PDE10A inhibition.
1. Reagents and Materials:
-
Recombinant human PDE10A enzyme.
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP).
-
Binding agent that specifically binds to the fluorescently labeled monophosphate product.
-
Test inhibitors (CC and BN isosteres).
-
Black, low-binding microplates.
-
Fluorescence polarization plate reader.
2. Assay Procedure:
-
Add the test inhibitors at various concentrations to the wells of the microplate.
-
Add the PDE10A enzyme to the wells and incubate briefly.
-
Initiate the reaction by adding the fluorescently labeled substrate.
-
Incubate the plate at room temperature to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding the binding agent.
-
Measure the fluorescence polarization of each well using a plate reader.
3. Data Analysis:
-
In the absence of an inhibitor, PDE10A hydrolyzes the fluorescent substrate, and the resulting smaller product tumbles more rapidly, leading to a low fluorescence polarization value. In the presence of an inhibitor, the substrate remains intact and bound to the enzyme (or the binding agent), resulting in a higher fluorescence polarization value.
-
Calculate the percent inhibition based on the change in fluorescence polarization.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Visualizing the Molecular Logic
The following diagrams, created using the DOT language, illustrate a key signaling pathway and a general experimental workflow relevant to the validation of BN/CC isosterism effects on enzyme inhibition.
Caption: Anaerobic degradation pathway of ethylbenzene in Aromatoleum aromaticum.
Caption: General experimental workflow for an enzyme inhibition assay.
References
Safety Operating Guide
Proper Disposal Procedures for 1,2-Azaborine
The following guide provides essential safety and logistical information for the proper disposal of 1,2-Azaborine, a boron-nitrogen heterocyclic compound. This guidance is intended for researchers, scientists, and drug development professionals. Given that specific disposal protocols for this compound are not extensively documented in public literature, the procedures outlined below are based on general best practices for the disposal of hazardous chemical waste and information from Safety Data Sheets (SDS) for analogous chemical compounds.[1][2][3]
Hazard Identification and Safety Precautions
Before handling or disposing of this compound, it is crucial to understand its potential hazards. While a specific, comprehensive SDS for the parent this compound is not universally available, the hazards can be inferred from related boron compounds and its aromatic, heterocyclic structure. Always consult the specific SDS provided by your supplier for the exact derivative you are using.
General Safety and Hazard Summary
| Hazard Category | Description & Precautionary Statements | Relevant Citations |
| Health Hazards | Based on analogous compounds, may pose reproductive toxicity risks ("May damage fertility or the unborn child").[1][4] Avoid inhalation, ingestion, and skin/eye contact. Prevention: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, clothing, eye, and face protection.[1] | [1][4] |
| Environmental Hazards | May be harmful or toxic to aquatic life.[1] Prevention: Avoid release to the environment. Do not dispose of down the drain or in regular trash.[3] | [1][3] |
| Chemical Reactivity | 1,2-Azaborines are generally stable in water and air.[5] However, they can be reactive. The boron atom is susceptible to nucleophilic attack, and the ring can undergo electrophilic aromatic substitution.[6] Avoid mixing with incompatible materials such as strong oxidizing agents or strong bases.[4] | [4][5][6] |
| Physical Hazards | As a solid, may form combustible dust concentrations in air during processing. Minimize dust generation.[7] | [7] |
General Principles for Chemical Waste Disposal
The disposal of this compound must comply with local, state, and federal regulations. The following principles are fundamental for ensuring safety and environmental protection.[2][3]
-
Do Not Dispose in Standard Waste Streams: Never dispose of this compound or its containers in the regular trash or pour it down the sanitary sewer.[3]
-
Waste Segregation: Collect this compound waste separately from other chemical waste streams to prevent unintended reactions. Never mix incompatible wastes.[3]
-
Proper Containment: Use a designated, sealed, and properly labeled waste container. The container must be in good condition and compatible with the chemical. Do not fill containers beyond 90% of their capacity.[2]
-
Clear Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name ("this compound"). Include any known hazard information.[3]
-
Deactivation of Reactive Residues: For highly reactive derivatives or reaction byproducts, deactivation by a trained chemist may be necessary before disposal. This should only be done following established and approved laboratory procedures.[2][8] However, for standard this compound waste, direct disposal through a certified vendor is the recommended path.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines and to schedule a waste pickup.[3]
Step-by-Step Disposal Workflow
The following procedure outlines the steps for the safe collection and disposal of this compound waste from a laboratory setting.
-
Personal Protective Equipment (PPE): Before handling waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1]
-
Waste Collection:
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., gloves, weigh boats, paper towels), and residues in a designated, leak-proof container with a secure lid.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and chemically compatible container.
-
-
Container Labeling: Immediately label the waste container with its contents and associated hazards as per institutional and regulatory requirements.
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a safety cabinet. Ensure secondary containment is used for liquid waste.[3]
-
Arrange for Disposal: Contact your institution's EHS or a certified hazardous waste disposal contractor to arrange for pickup. Provide them with a complete and accurate description of the waste.
-
Documentation: Maintain a record of the waste generated, including the amount and date of disposal, as required by your institution.
Disposal Procedure Workflow Diagram
The logical workflow for the proper disposal of this compound is illustrated below.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide and is based on general principles of laboratory safety and hazardous waste management. It is not a substitute for a formal hazard assessment or the specific regulations and procedures established by your institution and local authorities. Always prioritize guidance from your institution's Environmental Health and Safety (EHS) department and the Safety Data Sheet (SDS) provided by the chemical supplier. The final and mandatory step for disposal is to transfer the material to an approved waste disposal plant through the proper channels.[1][4]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ethz.ch [ethz.ch]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. fishersci.com [fishersci.com]
- 5. Medicinal Chemistry Profiling of Monocyclic 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late-stage functionalization of BN-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orimckenney.faculty.ucdavis.edu [orimckenney.faculty.ucdavis.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
